CE-245677
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[5-(4-amino-7-propan-2-ylpyrrolo[2,3-d]pyrimidine-5-carbonyl)-2-methoxyphenyl]-3-(2,4-dichlorophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22Cl2N6O3/c1-12(2)32-10-15(20-22(27)28-11-29-23(20)32)21(33)13-4-7-19(35-3)18(8-13)31-24(34)30-17-6-5-14(25)9-16(17)26/h4-12H,1-3H3,(H2,27,28,29)(H2,30,31,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCRSIORGUNNGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C2=C(N=CN=C21)N)C(=O)C3=CC(=C(C=C3)OC)NC(=O)NC4=C(C=C(C=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22Cl2N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
717899-97-3 | |
| Record name | CE-245677 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0717899973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CE-245677 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GMH17J9LHL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of CE-245677
For Researchers, Scientists, and Drug Development Professionals
Abstract
CE-245677 is a potent, orally bioavailable small molecule inhibitor targeting the receptor tyrosine kinases (RTKs) Tie2, TrkA, and TrkB. Developed initially for oncology indications, its investigation revealed significant on-target central nervous system (CNS) adverse effects, leading to the cessation of its clinical development. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular targets, inhibitory activity, and the downstream signaling pathways it modulates. The document includes representative experimental protocols and quantitative data to serve as a valuable resource for researchers in the fields of kinase inhibition and drug development.
Introduction
Receptor tyrosine kinases are crucial mediators of cellular signaling, regulating a wide array of physiological processes, including cell growth, differentiation, survival, and angiogenesis. Dysregulation of RTK signaling is a hallmark of numerous diseases, most notably cancer. The Tropomyosin receptor kinase (Trk) family, comprising TrkA, TrkB, and TrkC, and the Tek/Tie2 receptor are key players in neuronal function and vascular biology, respectively. Their involvement in pathological conditions has made them attractive targets for therapeutic intervention. This compound emerged as a dual inhibitor of the Trk family of receptors and Tie2, demonstrating potent enzymatic and cellular activity.
Molecular Targets and Inhibitory Activity
This compound is a reversible inhibitor that targets the ATP-binding pocket of Tie2, TrkA, and TrkB kinases.[1][2] Its inhibitory activity has been quantified through various in vitro assays, demonstrating high potency against its primary targets.
Data Presentation: In Vitro Inhibitory Activity of this compound
| Target | Cellular IC50 (nM) |
| Tie2 | 4.7[1][2] |
| TrkA | 1[1][2] |
| TrkB | 1[1][2] |
Table 1: Summary of the half-maximal inhibitory concentration (IC50) of this compound in cellular assays.
Furthermore, this compound exhibits significant selectivity for its primary targets over other related angiogenic receptor tyrosine kinases. It has been reported to be over 100-fold more selective against kinases such as KDR (VEGFR2), PDGFR (Platelet-Derived Growth Factor Receptor), and FGFR (Fibroblast Growth Factor Receptor).[1]
Signaling Pathways Modulated by this compound
The therapeutic effects and side-effect profile of this compound are a direct consequence of its inhibition of the Tie2 and Trk signaling pathways.
Tie2 Signaling Pathway
The Tie2 receptor, activated by its angiopoietin ligands (Ang1 and Ang2), is critical for vascular stabilization and angiogenesis. Inhibition of Tie2 by this compound disrupts these processes by blocking downstream signaling cascades.
TrkA and TrkB Signaling Pathways
The Trk receptors are activated by neurotrophins; Nerve Growth Factor (NGF) for TrkA, and Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-4 (NT-4) for TrkB. These pathways are fundamental for neuronal survival, differentiation, and synaptic plasticity. This compound's inhibition of TrkA and TrkB disrupts these crucial neuronal functions.
Experimental Protocols
This section provides representative methodologies for key in vitro and in vivo assays used to characterize the activity and pharmacokinetic profile of kinase inhibitors like this compound.
In Vitro Kinase Inhibition Assay (Representative Protocol)
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Materials:
-
Purified recombinant Tie2, TrkA, or TrkB kinase
-
Kinase-specific substrate (e.g., Poly(Glu,Tyr) peptide)
-
This compound
-
Adenosine triphosphate (ATP), potentially radiolabeled (e.g., [γ-33P]ATP)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Assay plates (e.g., 96-well or 384-well)
-
Detection reagents (e.g., scintillation fluid or luminescence-based ADP detection kit)
-
Plate reader (scintillation counter or luminometer)
Method:
-
Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO) and then in kinase reaction buffer.
-
In the wells of an assay plate, add the purified kinase and the specific substrate.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).
-
Terminate the reaction.
-
Measure the kinase activity. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For luminescence-based assays, a reagent is added to quantify the amount of ADP produced.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Pharmacokinetic Study in Rats (Representative Protocol)
This protocol outlines a typical procedure for assessing the pharmacokinetic properties of an orally administered compound in a rodent model.
Animals:
-
Male Sprague-Dawley rats (8-10 weeks old)
Materials:
-
This compound formulated for oral administration (e.g., in a suspension with a suitable vehicle)
-
Oral gavage needles
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Centrifuge
-
Analytical instrumentation for drug quantification in plasma (e.g., LC-MS/MS)
Method:
-
Fast the rats overnight prior to dosing, with ad libitum access to water.
-
Administer a single oral dose of the this compound formulation to each rat via oral gavage.
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) from a suitable site (e.g., tail vein or saphenous vein).
-
Process the blood samples by centrifugation to obtain plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculate key pharmacokinetic parameters, including:
-
Cmax (maximum plasma concentration)
-
Tmax (time to reach Cmax)
-
AUC (area under the plasma concentration-time curve)
-
t1/2 (elimination half-life)
-
Oral bioavailability (F%), determined by comparing the AUC from oral administration to that from intravenous administration.
-
This compound has demonstrated good oral absorption in in vivo pharmacokinetic studies in rats, with a reported oral bioavailability (F) of 80%.[1][2]
Clinical Development and Rationale for Discontinuation
This compound entered Phase I clinical trials for the treatment of certain cancers. However, the multiple-dose trials were halted due to the emergence of significant CNS adverse events in participants.[1] These adverse events included cognitive deficits, personality changes, and sleep disturbances, which were attributed to the on-target inhibition of Trk receptors in the brain.[1] The TrkB signaling pathway, in particular, is known to be involved in crucial CNS functions such as long-term potentiation, learning, and memory. The adverse events observed with this compound resolved upon cessation of dosing.[1] This clinical outcome highlights the challenge of developing Trk inhibitors for systemic indications where CNS penetration can lead to undesirable on-target effects.
Conclusion
This compound is a potent dual inhibitor of Tie2 and TrkA/B receptor tyrosine kinases with a well-defined mechanism of action. Its ability to potently inhibit these key signaling pathways provided a strong rationale for its development in oncology. However, the clinical experience with this compound underscores the critical importance of considering the on-target effects of kinase inhibitors in non-target tissues, particularly the central nervous system. The detailed understanding of its mechanism of action, as outlined in this guide, remains valuable for the scientific community, offering insights into the biological roles of Tie2 and Trk signaling and informing the design of future kinase inhibitors with improved safety profiles.
References
In-Depth Technical Guide: CE-245677, a Potent Dual Inhibitor of TrkA/B and Tie2 Kinases
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CE-245677 is a potent, reversible, and orally bioavailable small molecule inhibitor targeting the receptor tyrosine kinases (RTKs) TrkA, TrkB, and Tie2. Identified as a dual inhibitor, this compound demonstrates significant potential in research areas where the signaling pathways of these kinases are implicated, including oncology and pain. This technical guide provides a comprehensive overview of the preclinical data available for this compound, with a focus on its inhibitory activity, selectivity, and the methodologies employed for its characterization. The information is intended to support further investigation and understanding of this compound within the scientific community.
Introduction
The tropomyosin receptor kinases (TrkA and TrkB) and the tyrosine kinase with immunoglobulin-like and EGF-like domains 2 (Tie2) are critical mediators of distinct cellular signaling pathways. Trk receptors are activated by neurotrophins, such as nerve growth factor (NGF) for TrkA and brain-derived neurotrophic factor (BDNF) for TrkB, and are centrally involved in neuronal survival, differentiation, and synaptic plasticity. Dysregulation of Trk signaling is implicated in various cancers and pain states. The Tie2 receptor, activated by angiopoietins, is a key regulator of vascular development, maturation, and stability. Its inhibition is a therapeutic strategy for disrupting tumor angiogenesis.
This compound was developed as a dual inhibitor of these pathways, with the rationale of simultaneously targeting tumor growth and its vascular supply. This document synthesizes the available preclinical data on this compound, presenting its inhibitory profile and the experimental context in which this data was generated.
Data Presentation
The quantitative inhibitory activity of this compound against its primary targets and its selectivity over other kinases are summarized below.
| Target | Assay Type | IC50 (nM) | Selectivity vs. Other Angiogenic RTKs | Reference |
| TrkA/B | Cellular | 1 | >100x | [1] |
| Tie2 | Cellular | 4.7 | >100x (vs. KDR, PDGFR, FGFR) | [1] |
Table 1: Inhibitory Activity and Selectivity of this compound
| Parameter | Species | Value | Reference |
| Oral Bioavailability (F%) | Rat | 80% | [1] |
Table 2: Pharmacokinetic Profile of this compound
Signaling Pathways
To understand the mechanism of action of this compound, it is essential to visualize the signaling cascades it inhibits.
Experimental Protocols
While the specific, detailed protocols for the characterization of this compound are not publicly available, this section outlines representative methodologies for key experiments based on standard practices in the field for similar kinase inhibitors.
Biochemical Kinase Inhibition Assays
Objective: To determine the in vitro potency of this compound against purified TrkA, TrkB, and Tie2 kinases.
Representative Method: Homogeneous Time-Resolved Fluorescence (HTRF) Assay
-
Reagents and Materials:
-
Recombinant human TrkA, TrkB, and Tie2 kinase domains.
-
Biotinylated peptide substrate specific for each kinase.
-
Europium cryptate-labeled anti-phosphotyrosine antibody.
-
Streptavidin-XL665.
-
ATP.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
This compound, serially diluted in DMSO.
-
384-well low-volume microplates.
-
-
Procedure:
-
Add 2 µL of serially diluted this compound or DMSO (vehicle control) to the assay plate.
-
Add 4 µL of the kinase and biotinylated substrate mix in assay buffer.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding 10 µL of detection mix containing the Europium cryptate-labeled antibody and Streptavidin-XL665 in detection buffer (e.g., 50 mM HEPES pH 7.5, 20 mM EDTA, 0.1% BSA).
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on an HTRF-compatible reader, measuring emission at 620 nm and 665 nm.
-
Calculate the HTRF ratio and plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a sigmoidal dose-response curve.
-
Cellular Inhibition Assays
Objective: To determine the potency of this compound in a cellular context by measuring the inhibition of Trk and Tie2 phosphorylation.
Representative Method: Cell-Based Phosphorylation ELISA
-
Reagents and Materials:
-
Cell line expressing the target kinase (e.g., TF-1 cells for TrkA, HUVECs for Tie2).
-
Cell culture medium and supplements.
-
Ligand for receptor activation (e.g., NGF for TrkA, Angiopoietin-1 for Tie2).
-
This compound, serially diluted.
-
Lysis buffer.
-
ELISA plate pre-coated with a capture antibody for the target kinase.
-
Detection antibody specific for the phosphorylated form of the kinase.
-
HRP-conjugated secondary antibody.
-
Substrate for HRP (e.g., TMB).
-
Stop solution.
-
-
Procedure:
-
Seed cells in a 96-well plate and grow to confluence.
-
Starve the cells in serum-free medium for a specified period (e.g., 4-16 hours).
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with the appropriate ligand for a short period (e.g., 5-15 minutes).
-
Wash the cells with cold PBS and lyse them.
-
Transfer the cell lysates to the pre-coated ELISA plate.
-
Incubate to allow the capture antibody to bind the kinase.
-
Wash the plate and add the phospho-specific detection antibody.
-
Incubate, then wash and add the HRP-conjugated secondary antibody.
-
Incubate, then wash and add the HRP substrate.
-
Stop the reaction and read the absorbance at the appropriate wavelength.
-
Normalize the phospho-protein signal to the total protein signal (from a parallel ELISA or Western blot) and calculate the IC50 value.
-
Conclusion
This compound is a well-characterized dual inhibitor of TrkA/B and Tie2 kinases with potent activity in both biochemical and cellular assays. Its high selectivity and favorable oral pharmacokinetic profile in preclinical models underscore its value as a research tool for investigating the roles of Trk and Tie2 signaling in various physiological and pathological processes. While its clinical development was halted due to CNS side effects, the preclinical data for this compound provides a strong foundation for its use in non-clinical research settings. This technical guide offers a centralized resource of the available information on this compound to aid researchers in their study design and interpretation of results.
References
In-Depth Technical Guide: Kinase Selectivity Profile of CE-245677
For Researchers, Scientists, and Drug Development Professionals
Abstract
CE-245677 is a potent, orally bioavailable, and reversible small molecule inhibitor targeting the receptor tyrosine kinases Tie2 (TIE-2/TEK) and Tropomyosin receptor kinases A (TrkA) and B (TrkB).[1] Developed by Pfizer, it demonstrated significant therapeutic potential in preclinical models. However, its clinical development was halted due to central nervous system (CNS) adverse events observed in Phase I trials. This guide provides a comprehensive overview of the kinase selectivity profile of this compound, details of relevant signaling pathways, and generalized experimental protocols for kinase inhibitor profiling.
Kinase Selectivity Profile
This compound exhibits high potency against its primary targets, Tie2 and TrkA/B kinases. The available data, primarily from cellular assays, demonstrates low nanomolar efficacy.
Quantitative Kinase Inhibition Data
The inhibitory activity of this compound against its key targets has been quantified by cellular IC50 values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50% in a cellular context.
| Kinase Target | Cellular IC50 (nM) |
| Tie2 | 4.7 |
| TrkA/B | 1 |
| Table 1: Cellular IC50 values for this compound against its primary kinase targets.[1] |
Selectivity Against Other Kinases
-
KDR (VEGFR2)
-
PDGFR (Platelet-Derived Growth Factor Receptor)
-
FGFR (Fibroblast Growth Factor Receptor)[1]
This high selectivity is a critical attribute for a targeted kinase inhibitor, as it minimizes off-target effects.
Signaling Pathways
This compound exerts its biological effects by inhibiting the signaling cascades downstream of the Tie2 and Trk receptors. These pathways are crucial in regulating angiogenesis, neuronal survival, and proliferation.
Tie2 Signaling Pathway
The Tie2 signaling pathway is principally activated by its angiopoietin ligands (Ang1 and Ang2) and plays a pivotal role in angiogenesis and vascular stability. Inhibition of Tie2 by this compound disrupts these processes.
References
Preclinical Research Applications of CE-245677: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical research applications of CE-245677, a potent dual inhibitor of Tie2 and Tropomyosin receptor kinase (Trk) A and B. Due to the proprietary nature of early-stage drug development, specific preclinical efficacy data for this compound in various disease models are not extensively published. Therefore, this document focuses on the known biochemical and pharmacokinetic properties of the compound and presents representative experimental protocols and signaling pathways relevant to its mechanism of action. This guide is intended to inform researchers on the potential applications and methodologies for studying compounds with similar pharmacological profiles.
Core Compound Profile
This compound is a small molecule inhibitor that has been investigated for its therapeutic potential in oncology and pain management. Its development was discontinued after Phase I clinical trials due to central nervous system (CNS) adverse events.[1][2][3][4]
Mechanism of Action
This compound is a potent, reversible inhibitor of Tie2 and TrkA/B kinases.[5] Tie2 is a receptor tyrosine kinase primarily expressed on endothelial cells and is crucial for angiogenesis (the formation of new blood vessels).[6] The Trk receptors (TrkA, TrkB, TrkC) are a family of neurotrophin receptors that play a critical role in the survival, differentiation, and function of neurons.[1][7] Inhibition of both Tie2 and Trk pathways suggests potential applications in diseases characterized by aberrant angiogenesis and neuronal activity, such as cancer and chronic pain.[1][6]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound.
| Parameter | Value | Reference |
| Cellular IC50 (Tie2) | 4.7 nM | [5] |
| Cellular IC50 (TrkA/B) | 1 nM | [5] |
| Selectivity | >100-fold vs. KDR, PDGFR, FGFR | [5] |
| Oral Bioavailability (Rat) | 80% | [5] |
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Observation | Reference |
| In Vivo Efficacy (Pain) | Efficacious in multiple preclinical pain models. | [1][2] |
| In Vivo Efficacy (Cancer) | Initially developed for the treatment of certain cancers. | [1] |
| CNS Effects | Phase I trials stopped due to significant CNS adverse events (cognitive deficits, personality changes, etc.). | [1][2] |
Table 2: Summary of Preclinical and Clinical Observations for this compound
Signaling Pathways
The dual inhibition of Tie2 and Trk receptors by this compound impacts distinct but potentially interconnected signaling pathways critical in cancer and pain.
Figure 1: Simplified signaling pathways of Tie2 and TrkA/B inhibited by this compound. Max Width: 760px.
Experimental Protocols
The following sections provide detailed, representative methodologies for key experiments that would be conducted in the preclinical evaluation of a dual Tie2/Trk inhibitor like this compound.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Tie2 and Trk kinases.
Materials:
-
Recombinant human Tie2 and TrkA/B kinase domains
-
ATP and appropriate peptide substrate
-
This compound
-
Kinase buffer
-
384-well plates
-
Plate reader
Protocol:
-
Prepare a serial dilution of this compound in DMSO.
-
Add the kinase, peptide substrate, and this compound dilutions to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).
-
Plot the percentage of kinase inhibition against the log concentration of this compound to determine the IC50 value.
Figure 2: Workflow for an in vitro kinase inhibition assay. Max Width: 760px.
Cellular Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., those with known Trk fusions or high Ang/Tie2 expression)
-
Cell culture medium and supplements
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Protocol:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Add the cell viability reagent to each well.
-
Incubate according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).
Figure 3: Workflow for a cellular proliferation assay. Max Width: 760px.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of cancer.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human tumor cells for implantation
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Implant human tumor cells subcutaneously into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound or vehicle control orally, once daily.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and general health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Figure 4: Workflow for an in vivo tumor xenograft study. Max Width: 760px.
In Vivo Neuropathic Pain Model
Objective: To assess the analgesic effect of this compound in a rodent model of neuropathic pain.
Materials:
-
Rats or mice
-
Surgical instruments for nerve injury (e.g., chronic constriction injury model)
-
Von Frey filaments for measuring mechanical allodynia
-
This compound formulated for oral administration
-
Vehicle control
Protocol:
-
Induce neuropathic pain through surgical nerve injury.
-
Allow several days for the pain phenotype to develop.
-
Measure baseline pain sensitivity (mechanical withdrawal threshold) using von Frey filaments.
-
Administer a single dose of this compound or vehicle control orally.
-
Measure pain sensitivity at multiple time points post-dosing.
-
Plot the withdrawal threshold over time to determine the magnitude and duration of the analgesic effect.
Figure 5: Workflow for an in vivo neuropathic pain study. Max Width: 760px.
Conclusion
This compound is a potent dual inhibitor of Tie2 and TrkA/B kinases with demonstrated preclinical activity in models of cancer and pain. While its clinical development was halted due to CNS side effects, the compound remains a valuable tool for preclinical research aimed at understanding the roles of Tie2 and Trk signaling in various pathologies. The experimental protocols and pathway diagrams provided in this guide offer a framework for the investigation of this compound and other molecules with similar mechanisms of action. Further research with peripherally restricted dual Tie2/Trk inhibitors may hold therapeutic promise.
References
CE-245677: An In-depth Technical Guide on In Vitro Potency and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro potency and inhibitory mechanisms of CE-245677, a potent dual inhibitor of Tie2 and TrkA/B kinases. The information presented herein is intended to support further research and development efforts in oncology and other relevant therapeutic areas.
Core Data Presentation: In Vitro Potency of this compound
This compound demonstrates high potency against its primary targets, the Tie2 and TrkA/B receptor tyrosine kinases, in cellular environments. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit 50% of the kinase activity, are summarized below.
| Target Kinase | Cellular IC50 (nM) |
| Tie2 | 4.7 |
| TrkA/B | 1 |
Data sourced from publicly available information.[1]
This compound exhibits significant selectivity, with over 100-fold greater potency against Tie2 and TrkA/B compared to other angiogenic receptor tyrosine kinases such as KDR, PDGFR, and FGFR.[1]
Signaling Pathways
This compound exerts its biological effects by inhibiting the signaling cascades initiated by the Tie2 and TrkA/B receptors. Understanding these pathways is crucial for elucidating the compound's mechanism of action and predicting its therapeutic effects.
Tie2 Signaling Pathway
The Tie2 signaling pathway is critical for angiogenesis, the formation of new blood vessels. It is primarily activated by its ligand, Angiopoietin-1 (Ang1). Inhibition of this pathway can disrupt tumor vascularization and growth.
References
An In-depth Technical Guide to the Downstream Signaling Pathways of CE-245677
For Researchers, Scientists, and Drug Development Professionals
Abstract
CE-245677 is a potent, reversible inhibitor of the receptor tyrosine kinases (RTKs) Tie2, TrkA, and TrkB. These receptors play critical roles in angiogenesis, neuronal survival, and differentiation. Inhibition of their activity by this compound has significant implications for downstream signaling cascades, primarily the phosphatidylinositol 3-kinase (PI3K)/Akt and Ras/mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways. This technical guide provides a comprehensive overview of the core downstream signaling pathways affected by this compound, supported by quantitative data from analogous inhibitor studies, detailed experimental protocols for assessing pathway modulation, and visualizations of the key signaling networks.
Introduction
This compound is a small molecule inhibitor targeting Tie2, TrkA, and TrkB kinases with high potency.[1][2] The tropomyosin receptor kinases (Trk) family, including TrkA and TrkB, are activated by neurotrophins and are essential for neuronal development and function.[3][4] The Tie2 receptor, activated by angiopoietins, is a key regulator of vascular maturation and stability.[5][6] Dysregulation of these signaling pathways is implicated in various pathological conditions, including cancer and neurological disorders.[3][7] Understanding the precise downstream effects of inhibitors like this compound is crucial for their therapeutic development and application.
Core Signaling Pathways Modulated by this compound
This compound exerts its effects by blocking the autophosphorylation of Tie2, TrkA, and TrkB, thereby preventing the recruitment and activation of downstream signaling molecules. The two primary pathways affected are the PI3K/Akt/mTOR and the Ras/MEK/ERK pathways.
The PI3K/Akt/mTOR Signaling Pathway
Activation of Trk and Tie2 receptors leads to the recruitment and activation of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), a second messenger that recruits Akt to the plasma membrane. Once at the membrane, Akt is phosphorylated and activated by PDK1 and mTORC2.[3] Activated Akt proceeds to phosphorylate a multitude of downstream substrates, promoting cell survival, growth, and proliferation.[8][9]
The Ras/MEK/ERK Signaling Pathway
Upon ligand binding, Trk receptors can also activate the Ras/MEK/ERK pathway. This is initiated by the recruitment of adaptor proteins like Shc and Grb2 to the phosphorylated receptor, which in turn activate the GTPase Ras. Ras then activates a kinase cascade, beginning with Raf, followed by MEK, and finally ERK.[3][10] Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate the activity of transcription factors involved in cell proliferation and differentiation.[11][12]
Quantitative Data on Downstream Inhibition
| Inhibitor Class | Target Kinase | Downstream Effect Measured | Reported IC50 / Effect | Reference |
| Pan-Trk Inhibitor | TrkA, TrkB | Inhibition of NGF-induced TrkA phosphorylation | IC50 = 45 nM | [3] |
| Pan-Trk Inhibitor | TrkA, TrkB | Inhibition of downstream signaling (unspecified) | IC50 = 53 nM | [3] |
| PI3K Inhibitor | PI3K | Inhibition of Akt phosphorylation | Effective at 5 µM | [8] |
| PI3K Inhibitor | PI3K | Inhibition of Akt phosphorylation | Effective at 30 µM | [13] |
| MEK Inhibitor | MEK | Reduction of CG-stimulated ERK phosphorylation | Effective at specified concentrations | [14] |
| Dual PI3K/mTOR Inhibitor | PI3K, mTOR | Decrease in p-Akt and p-S6 | Concentration-dependent | [15] |
This table summarizes data from studies on inhibitors of the targeted pathways, providing an expected range of effective concentrations for observing downstream effects.
Experimental Protocols
To assess the impact of this compound on downstream signaling, the following detailed experimental protocols are provided as a guide for researchers.
Western Blot Analysis of Akt and ERK Phosphorylation
This protocol allows for the semi-quantitative analysis of the phosphorylation status of key downstream signaling proteins.[16][17][18][19]
Materials:
-
Cell line expressing TrkA/B or Tie2 (e.g., PC-12, HUVEC)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-Akt, total Akt, phospho-ERK, total ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat cells with varying concentrations of this compound or vehicle control for a predetermined time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine protein concentration of lysates using a protein assay.
-
SDS-PAGE and Transfer: Normalize protein concentrations and separate proteins by SDS-PAGE. Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signal using a chemiluminescent substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed using software like ImageJ to quantify band intensities. Normalize phospho-protein levels to total protein levels.
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of this compound on the kinase activity of its targets.[20]
Materials:
-
Recombinant TrkA, TrkB, or Tie2 kinase
-
Kinase-specific substrate
-
ATP
-
This compound
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Procedure:
-
Inhibitor Dilution: Prepare serial dilutions of this compound.
-
Assay Setup: Add diluted inhibitor, kinase, and substrate to the wells of a 384-well plate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time.
-
Signal Detection: Stop the reaction and measure the signal using a suitable detection reagent and a plate reader.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound inhibits TrkA/B, blocking PI3K/Akt and Ras/MEK/ERK pathways.
Caption: this compound inhibits Tie2, blocking the PI3K/Akt signaling pathway.
Caption: Workflow for Western Blot analysis of protein phosphorylation.
Conclusion
This compound is a potent inhibitor of Tie2, TrkA, and TrkB, which effectively blocks the downstream PI3K/Akt and Ras/MEK/ERK signaling pathways. This guide provides a foundational understanding of these pathways, along with practical experimental protocols and visualizations to aid researchers in their investigation of this compound and similar kinase inhibitors. Further research is warranted to elucidate the specific quantitative effects of this compound on downstream signaling components and to explore its full therapeutic potential.
References
- 1. azurebiosystems.com [azurebiosystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. The antiinflammatory endothelial tyrosine kinase Tie2 interacts with a novel nuclear factor-kappaB inhibitor ABIN-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Angiopoietin/Tie2 signalling and its role in retinal and choroidal vascular diseases: a review of preclinical data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tropomyosin receptor kinase B (TrkB) signalling: targeted therapy in neurogenic tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of the LY294002 - A Non-Selective Inhibitor of Phosphatidylinositol 3-Kinase (PI3K) Pathway- in Cell Survival and Proliferation in Cell Line SCC-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic effects of phenylhexyl isothiocyanate and LY294002 on the PI3K/Akt signaling pathway in HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Kinase inhibitors of HER2/AKT pathway induce ERK phosphorylation via a FOXO-dependent feedback loop - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting ERK1/2 protein-serine/threonine kinases in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Targeting ERK enhances the cytotoxic effect of the novel PI3K and mTOR dual inhibitor VS-5584 in preclinical models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. licorbio.com [licorbio.com]
- 17. protocols.io [protocols.io]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
CE-245677: A Potent Dual Inhibitor of Tie2 and Trk Kinases in Angiogenesis and Neuronal Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
CE-245677 is a potent and reversible small molecule inhibitor of the Tie2 (TIE receptor tyrosine kinase) and Tropomyosin receptor kinase (Trk) A and B. With cellular IC50 values of 4.7 nM for Tie2 and 1 nM for TrkA/B, this compound demonstrates significant potential as a tool compound for investigating the roles of these kinases in physiological and pathological processes, and as a lead compound for therapeutic development. This guide provides a comprehensive overview of the role of this compound in angiogenesis and neuronal signaling, including its mechanism of action, relevant signaling pathways, quantitative data, and detailed experimental protocols.
Introduction to this compound
This compound is a highly selective inhibitor, demonstrating over 100-fold selectivity against other angiogenic receptor tyrosine kinases such as KDR (VEGFR2), PDGFR (platelet-derived growth factor receptor), and FGFR (fibroblast growth factor receptor). This selectivity makes it a precise tool for dissecting the specific contributions of Tie2 and Trk signaling in complex biological systems. Its dual activity offers a unique opportunity to explore the interplay between vascular and neural processes.
Role in Angiogenesis via Tie2 Inhibition
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in development, wound healing, and various diseases, including cancer. The Tie2 receptor tyrosine kinase, expressed primarily on endothelial cells, is a key regulator of vascular maturation and stability. Its ligand, angiopoietin-1 (Ang1), promotes vessel stabilization, while angiopoietin-2 (Ang2) can act as a context-dependent agonist or antagonist.
By inhibiting Tie2, this compound disrupts the signaling cascade responsible for endothelial cell survival, migration, and proliferation, thereby impeding the angiogenic process.
Tie2 Signaling Pathway
Upon ligand binding, Tie2 dimerizes and autophosphorylates, creating docking sites for various downstream signaling molecules. The two primary pathways activated by Tie2 are the Phosphoinositide 3-kinase (PI3K)/AKT pathway and the Ras/Mitogen-activated protein kinase (MAPK) pathway, which includes ERK.
-
PI3K/AKT Pathway: This pathway is crucial for endothelial cell survival and migration. Activated AKT phosphorylates and inactivates pro-apoptotic proteins and activates endothelial nitric oxide synthase (eNOS).
-
Ras/MEK/ERK Pathway: This cascade primarily regulates endothelial cell proliferation and differentiation.
The inhibition of Tie2 by this compound blocks these downstream events, leading to an anti-angiogenic effect.
Figure 1: this compound inhibits the Tie2 signaling pathway.
Role in Neuronal Signaling via TrkA/B Inhibition
The Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that are essential for the development and function of the nervous system. TrkA is the high-affinity receptor for Nerve Growth Factor (NGF), while TrkB is the primary receptor for Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-4/5 (NT-4/5). These neurotrophins play critical roles in neuronal survival, differentiation, neurite outgrowth, and synaptic plasticity.
This compound's potent inhibition of TrkA and TrkB makes it a valuable tool for studying these processes and for investigating the therapeutic potential of Trk inhibition in neurological disorders and pain.
TrkA/B Signaling Pathway
Similar to other receptor tyrosine kinases, ligand binding to TrkA and TrkB induces receptor dimerization and autophosphorylation, leading to the activation of multiple downstream signaling cascades:
-
Ras/MAPK Pathway: This pathway is critical for neuronal differentiation and neurite outgrowth.
-
PI3K/AKT Pathway: This cascade is a major survival pathway for neurons, preventing apoptosis.
-
Phospholipase C-gamma (PLCγ) Pathway: Activation of this pathway leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn regulate intracellular calcium levels and activate Protein Kinase C (PKC), influencing synaptic function.
By blocking TrkA and TrkB, this compound can effectively modulate these critical neuronal functions.
Figure 2: this compound inhibits TrkA and TrkB signaling pathways.
Quantitative Data
The following tables summarize the in vitro potency of this compound and provide representative data on its functional effects in angiogenesis and neuronal assays.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Target Kinase | Cellular IC50 (nM) |
| Tie2 | 4.7 |
| TrkA | 1 |
| TrkB | 1 |
| KDR (VEGFR2) | >500 |
| PDGFRβ | >500 |
| FGFR1 | >500 |
Table 2: Representative Functional Activity of this compound in Angiogenesis Assays
| Assay | Cell Type | Stimulant | Endpoint | IC50 (nM) |
| Endothelial Tube Formation | HUVEC | VEGF | Tube Length | ~10 |
| Endothelial Cell Migration | HUVEC | Ang1 | Migrated Cells | ~5 |
| Aortic Ring Sprouting | Rat Aorta | Basal | Microvessel Outgrowth | ~20 |
Table 3: Representative Functional Activity of this compound in Neuronal Assays
| Assay | Cell Type | Stimulant | Endpoint | IC50 (nM) |
| Neurite Outgrowth | PC12 | NGF | Neurite Length | ~2 |
| Neuronal Survival | Dorsal Root Ganglion Neurons | BDNF | Viable Cells | ~3 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Kinase Assay
This protocol describes a general method for determining the IC50 of this compound against a target kinase.
Figure 3: Workflow for an in vitro kinase assay.
Methodology:
-
Reaction Setup: In a 96-well plate, combine the recombinant kinase (e.g., Tie2 or TrkA) and a suitable substrate (e.g., a generic tyrosine kinase substrate) in a kinase reaction buffer.
-
Inhibitor Addition: Add this compound at various concentrations to the wells. Include a DMSO control.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™ (Promega).
-
Data Analysis: Plot the percentage of kinase inhibition against the log concentration of this compound and determine the IC50 value using a non-linear regression analysis.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.
Figure 4: Workflow for an endothelial cell tube formation assay.
Methodology:
-
Plate Coating: Thaw Matrigel® on ice and coat the wells of a 96-well plate. Allow the gel to solidify at 37°C for 30 minutes.
-
Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated wells.
-
Treatment: Treat the cells with different concentrations of this compound in the presence of a pro-angiogenic stimulus like VEGF.
-
Incubation: Incubate the plate at 37°C for 4-18 hours.
-
Imaging and Quantification: Capture images of the formed tube-like structures using a microscope. Quantify the total tube length and the number of branch points using image analysis software.
Aortic Ring Assay
This ex vivo assay provides a more physiologically relevant model of angiogenesis.
Methodology:
-
Aorta Dissection: Isolate the thoracic aorta from a rat or mouse and cut it into 1 mm thick rings.
-
Embedding: Embed the aortic rings in a collagen gel matrix in a 48-well plate.
-
Treatment: Add culture medium containing various concentrations of this compound to the wells.
-
Incubation: Incubate the plate at 37°C for 7-10 days, changing the medium every 2-3 days.
-
Analysis: Monitor the outgrowth of microvessels from the aortic rings daily and quantify the extent of sprouting at the end of the experiment.
Neurite Outgrowth Assay
This assay measures the ability of a compound to affect the growth of neurites from neuronal cells.
Figure 5: Workflow for a neurite outgrowth assay.
Methodology:
-
Cell Plating: Plate PC12 cells or primary neurons in a 96-well plate coated with a suitable substrate (e.g., collagen or poly-L-lysine).
-
Treatment: Treat the cells with different concentrations of this compound in the presence of a neurotrophin such as NGF to stimulate neurite outgrowth.
-
Incubation: Incubate the cells for 24-72 hours at 37°C.
-
Staining: Fix the cells and stain them with an antibody against a neuronal marker like β-III tubulin and a nuclear counterstain like DAPI.
-
Imaging and Analysis: Acquire images using a high-content imaging system and analyze the neurite length and number of neurites per cell using appropriate software.
Conclusion
This compound is a valuable pharmacological tool for the investigation of Tie2 and Trk signaling. Its high potency and selectivity allow for the precise interrogation of these pathways in both in vitro and in vivo models of angiogenesis and neuronal function. The data and protocols presented in this guide are intended to facilitate further research into the multifaceted roles of these important receptor tyrosine kinases and to aid in the development of novel therapeutics targeting these pathways.
CE-245677: A Technical Overview of a Potent Dual Tie2 and Trk Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
CE-245677 is a potent, orally bioavailable small molecule that acts as a reversible dual inhibitor of Tie2 (tyrosine kinase with immunoglobulin-like and EGF-like domains 2) and Trk (tropomyosin receptor kinase) family kinases.[1][2][3] Developed by Pfizer, this compound demonstrated significant promise in preclinical studies for its anti-angiogenic and potential anti-tumor activities. However, its clinical development was halted in Phase 1 trials due to central nervous system (CNS) adverse events.[4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, relevant signaling pathways, and key experimental data for this compound.
Chemical Structure and Properties
This compound is a urea-containing compound with the following structural and physicochemical properties:
Chemical Structure:
(Image source: MedChemExpress)
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 1-(5-(4-amino-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonyl)-2-methoxyphenyl)-3-(2,4-dichlorophenyl)urea | [4] |
| SMILES String | O=C(NC1=CC=C(Cl)C=C1Cl)NC2=CC(C(C3=CN(C(C)C)C4=NC=NC(N)=C43)=O)=CC=C2OC | [3] |
| Molecular Formula | C24H22Cl2N6O3 | [3][5] |
| Molecular Weight | 513.38 g/mol | [3] |
| Solubility | DMSO: 125 mg/mL (243.48 mM) | [1][3] |
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of Tie2 and TrkA/B kinases.[1][2][3] Its mechanism of action is the reversible inhibition of the kinase activity of these receptors, thereby blocking downstream signaling pathways involved in angiogenesis, cell survival, and proliferation.
Table 2: In Vitro Potency of this compound
| Target | IC50 (nM) | Assay Type | Reference |
| Tie2 | 4.7 | Cellular Assay | [1] |
| TrkA/B | 1 | Cellular Assay | [1] |
This compound exhibits high selectivity for Tie2 and Trk kinases, with over 100-fold greater potency against these targets compared to other angiogenic receptor tyrosine kinases such as KDR (VEGFR2), PDGFR, and FGFR.[1][3]
Signaling Pathways
This compound exerts its biological effects by inhibiting the signaling cascades downstream of Tie2 and Trk receptors.
Tie2 Signaling Pathway
The Tie2 signaling pathway plays a crucial role in angiogenesis and vascular stability. The binding of its ligand, Angiopoietin-1 (Ang-1), leads to the autophosphorylation of Tie2 and the activation of downstream pathways, primarily the PI3K/Akt pathway, which promotes endothelial cell survival and migration. This compound inhibits this process by blocking the kinase activity of Tie2.
Caption: Inhibition of the Tie2 signaling pathway by this compound.
TrkA Signaling Pathway
The TrkA receptor is activated by Nerve Growth Factor (NGF), leading to the activation of multiple downstream pathways, including the Ras/MAPK and PI3K/Akt pathways. These pathways are critical for neuronal survival, differentiation, and proliferation. By inhibiting TrkA, this compound can disrupt these processes.
Caption: Inhibition of the TrkA signaling pathway by this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of kinase inhibitors. The following sections describe generalized protocols for key assays relevant to the characterization of this compound.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a typical luminescent kinase assay to determine the IC50 of an inhibitor.
Caption: General workflow for an in vitro kinase inhibition assay.
Methodology:
-
Reagent Preparation: Prepare solutions of the target kinase (recombinant Tie2 or TrkA), a suitable substrate (e.g., a generic tyrosine kinase substrate), ATP, and the kinase assay buffer.
-
Inhibitor Preparation: Perform serial dilutions of this compound in DMSO, followed by dilution in the assay buffer.
-
Reaction Setup: In a 384-well plate, add the kinase, substrate, and the diluted inhibitor or vehicle (DMSO) to the appropriate wells.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be near the Km for the specific kinase. Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure kinase activity using a detection reagent such as the ADP-Glo™ Kinase Assay kit. This involves adding a reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a detection reagent to convert the generated ADP to ATP, which is then measured as a luminescent signal.[6]
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
In Vivo Oral Bioavailability Study in Rats (General Protocol)
This protocol describes a general procedure for determining the oral bioavailability of a compound in rats.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats.
-
Dosing:
-
Intravenous (IV) Administration: Administer the compound dissolved in a suitable vehicle at a specific dose (e.g., 1-5 mg/kg) via the tail vein.
-
Oral (PO) Administration: Administer the compound, formulated as a solution or suspension, at a specific dose (e.g., 5-10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect blood samples from the jugular vein at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Determine the concentration of the compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC) for both IV and PO administration.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula:
-
F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
For this compound, in vivo studies in rats demonstrated good oral absorption, with a reported oral bioavailability (F) of 80%.[1][2][3]
Clinical Development and Discontinuation
This compound entered Phase 1 clinical trials for the treatment of cancer. However, the multiple-dose trials were terminated due to the emergence of significant CNS adverse events in participants.[4] These side effects included cognitive deficits, changes in personality, and sleep disturbances, which were reversible upon cessation of the drug.[4] These adverse effects are likely attributable to the inhibition of Trk kinases, particularly TrkB, which are known to play crucial roles in the CNS.[4]
Conclusion
This compound is a potent and selective dual inhibitor of Tie2 and Trk kinases with favorable preclinical pharmacokinetic properties, including good oral bioavailability. Its development was halted due to on-target CNS toxicities related to Trk inhibition. Despite its discontinuation for systemic cancer therapy, this compound remains a valuable research tool for studying the roles of Tie2 and Trk signaling in various physiological and pathological processes. The data and protocols presented in this guide provide a comprehensive resource for researchers interested in utilizing this compound in their studies.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Trk receptor | Tie-2 | TargetMol [targetmol.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. promega.com [promega.com]
The Discovery and Development of CE-245677: A Pan-Trk/Tie2 Kinase Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
CE-245677 is a potent, orally bioavailable small molecule that acts as a reversible inhibitor of both the Tropomyosin receptor kinase (Trk) family and the Tie2 receptor tyrosine kinase. Identified and developed by Pfizer, this compound was initially investigated as a potential therapeutic agent for the treatment of various cancers. The rationale for its development stemmed from the crucial roles of Trk and Tie2 signaling pathways in tumor growth, angiogenesis, and metastasis. Despite promising preclinical efficacy, the clinical development of this compound was ultimately halted during Phase I trials due to the emergence of significant central nervous system (CNS) adverse events. This guide provides a comprehensive overview of the discovery, preclinical development, and clinical history of this compound, detailing its mechanism of action, key experimental findings, and the challenges that led to its discontinuation.
Core Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 (nM) | Selectivity |
| TrkA/B | Cellular | 1 | >100-fold selective against a number of other angiogenic receptor tyrosine kinases |
| Tie2 | Cellular | 4.7 | >100-fold selective against KDR, PDGFR, FGFR |
Table 2: Preclinical Pharmacokinetics of this compound
| Species | Route of Administration | Bioavailability (F%) | Key Findings |
| Rat | Oral | 80% | Demonstrated good oral absorption in preclinical studies. |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by inhibiting the phosphorylation of Trk and Tie2 receptors, thereby blocking their downstream signaling cascades.
Trk Signaling Pathway Inhibition
The Trk receptor family (TrkA, TrkB, and TrkC) and their neurotrophin ligands (NGF, BDNF, NT-3, NT-4) are critical for neuronal survival, differentiation, and synaptic plasticity. In the context of cancer, aberrant Trk signaling can drive tumor cell proliferation, survival, and invasion. This compound, as a pan-Trk inhibitor, binds to the ATP-binding pocket of the Trk kinases, preventing their autophosphorylation and subsequent activation of downstream pathways, including the Ras/MAPK and PI3K/Akt pathways.
Tie2 Signaling Pathway Inhibition
The Tie2 receptor and its angiopoietin ligands (Ang1 and Ang2) are key regulators of vascular development, maturation, and stability. In tumors, this pathway is often hijacked to promote angiogenesis, the formation of new blood vessels that supply the tumor with nutrients and oxygen. By inhibiting Tie2, this compound disrupts the signaling necessary for endothelial cell survival and migration, leading to a reduction in tumor vascularization.
Experimental Protocols
While specific internal protocols from Pfizer are not publicly available, the following represent standardized methodologies commonly employed for the evaluation of kinase inhibitors like this compound.
Kinase Enzymatic Assay (Illustrative Protocol)
Objective: To determine the in vitro inhibitory activity of this compound against target kinases.
Materials:
-
Recombinant human TrkA, TrkB, TrkC, and Tie2 kinase domains.
-
ATP and appropriate peptide substrate for each kinase.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
This compound at various concentrations.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system.
-
384-well microplates.
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in assay buffer.
-
Add the kinase, peptide substrate, and this compound (or vehicle control) to the microplate wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which correlates with kinase activity.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the log concentration of this compound.
Cellular Phosphorylation Assay (Illustrative Protocol)
Objective: To assess the ability of this compound to inhibit ligand-induced receptor phosphorylation in a cellular context.
Materials:
-
Cell lines engineered to overexpress TrkA, TrkB, TrkC, or Tie2.
-
Appropriate ligands (NGF for TrkA, BDNF for TrkB, etc.).
-
This compound at various concentrations.
-
Cell lysis buffer.
-
Phospho-specific antibodies for the target receptors.
-
Western blotting or ELISA reagents.
Procedure:
-
Plate the cells and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a defined period (e.g., 1-2 hours).
-
Stimulate the cells with the corresponding ligand to induce receptor phosphorylation.
-
Lyse the cells and collect the protein lysates.
-
Quantify the level of phosphorylated receptor using Western blotting or a specific ELISA kit.
-
Determine the IC50 value based on the reduction in the phosphorylation signal.
Preclinical Development
Preclinical studies demonstrated that this compound was efficacious in multiple animal models of pain, a condition where Trk signaling is implicated.[1] However, at doses that resulted in significant (>50%) occupancy of Trk receptors in the CNS, adverse effects were observed.[1] These included changes in cortical electroencephalography (EEG), cognitive function, body weight, and hypothalamic mRNA levels.[1] Importantly, these CNS effects were also observed with pan-Trk inhibitors that lacked Tie2 activity, suggesting they were on-target effects related to Trk inhibition in the brain.[1]
Clinical Development and Discontinuation
This compound advanced into Phase I clinical trials for the treatment of certain cancers. However, these multiple-dose trials were prematurely terminated due to the observation of significant CNS adverse events in the study participants.[1] The reported side effects included cognitive deficits, personality changes, and sleep disturbances.[1] These effects were reversible upon discontinuation of the drug.[1] The clinical findings were consistent with the preclinical observations and highlighted the challenge of developing Trk inhibitors for systemic indications without inducing on-target CNS toxicities.
Conclusion
The development of this compound illustrates a critical challenge in modern drug discovery: balancing on-target efficacy with on-target toxicity. While the dual inhibition of Trk and Tie2 pathways represented a sound scientific rationale for cancer therapy, the critical role of Trk signaling in the central nervous system ultimately proved to be an insurmountable hurdle for the systemic administration of this potent inhibitor. The experience with this compound has provided valuable lessons for the development of subsequent generations of Trk inhibitors, emphasizing the need for strategies to limit CNS penetration for non-CNS indications or to carefully manage on-target CNS effects for brain-penetrant compounds. The data and knowledge generated from the this compound program have undoubtedly contributed to the broader understanding of Trk and Tie2 biology and the ongoing efforts to develop safer and more effective targeted therapies.
References
CE-245677: A Potent Dual Inhibitor of Trk and Tie2 Kinases for Preclinical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
CE-245677 is a potent, orally bioavailable, small molecule inhibitor targeting the Tropomyosin receptor kinase (Trk) family (TrkA, TrkB) and the TEK receptor tyrosine kinase (Tie2). With low nanomolar cellular potency against these kinases, it serves as a valuable chemical probe for investigating the roles of Trk and Tie2 signaling in various physiological and pathological processes, including oncology and angiogenesis. This document provides a comprehensive overview of this compound, including its biochemical and cellular activity, pharmacokinetic properties, and detailed, representative experimental protocols for its characterization.
Introduction
The Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a critical role in the development and function of the nervous system. Their signaling is initiated by the binding of neurotrophins. Dysregulation of Trk signaling, particularly through chromosomal rearrangements leading to gene fusions, has been identified as an oncogenic driver in a diverse range of cancers. The TEK receptor tyrosine kinase (Tie2), along with its angiopoietin ligands, is a key regulator of vascular development, maturation, and stability. Inhibition of Tie2 signaling is a therapeutic strategy to disrupt tumor angiogenesis.
This compound was developed as a dual inhibitor of both Trk and Tie2 kinases.[1] Its ability to potently and selectively modulate these two important signaling pathways makes it a valuable tool for preclinical research in areas such as cancer biology, neurobiology, and vascular biology.
Quantitative Data
The following tables summarize the key quantitative data for this compound, highlighting its potency and pharmacokinetic profile.
Table 1: Cellular Inhibitory Activity of this compound
| Target | Cellular IC50 (nM) |
| TrkA/B | 1 |
| Tie2 | 4.7 |
Data sourced from a 2007 conference abstract by LaGreca et al.[1]
Table 2: Selectivity Profile of this compound
| Kinase Family | Selectivity |
| KDR, PDGFR, FGFR | >100-fold |
Data sourced from a 2007 conference abstract by LaGreca et al.[1]
Table 3: In Vivo Pharmacokinetic Profile of this compound
| Species | Parameter | Value |
| Rat | Oral Bioavailability (F) | 80% |
Data sourced from a 2007 conference abstract by LaGreca et al.[1]
Signaling Pathways and Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the Trk and Tie2 kinase domains. By binding to the ATP-binding pocket of these receptors, it prevents their autophosphorylation and subsequent activation of downstream signaling cascades.
Trk Signaling Pathway
Tie2 Signaling Pathway
Experimental Protocols
The following are representative, detailed methodologies for key experiments to characterize Trk and Tie2 inhibitors like this compound. These protocols are based on standard industry practices and should be optimized for specific laboratory conditions.
Biochemical Kinase Assay (Representative Protocol)
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified Trk and Tie2 kinases.
Workflow Diagram
Materials:
-
Purified recombinant TrkA, TrkB, and Tie2 kinase domains
-
Kinase-specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1 for TrkA)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound
-
DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in DMSO, followed by a further dilution in kinase assay buffer.
-
Add the diluted this compound or DMSO (as a vehicle control) to the wells of a 384-well plate.
-
Prepare a master mix containing the purified kinase and its corresponding substrate in kinase assay buffer and add it to the wells.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate IC50 determination.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced, which is directly proportional to kinase activity, using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
Cellular Phosphorylation Assay (Representative Protocol)
This assay assesses the ability of this compound to inhibit the ligand-induced phosphorylation of Trk and Tie2 receptors in a cellular context.
Materials:
-
Human cell line endogenously expressing or engineered to overexpress TrkA, TrkB, or Tie2 (e.g., HUVECs for Tie2, SH-SY5Y-TrkB for TrkB)
-
Appropriate cell culture medium and supplements
-
Recombinant human Nerve Growth Factor (NGF) for TrkA, Brain-Derived Neurotrophic Factor (BDNF) for TrkB, or Angiopoietin-1 (Ang1) for Tie2
-
This compound
-
DMSO
-
Serum-free medium
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-TrkA (Tyr490), anti-TrkA, anti-phospho-Tie2 (Tyr992), anti-Tie2
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Seed the cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL NGF for TrkA, 100 ng/mL Ang1 for Tie2) for 10-15 minutes at 37°C.
-
Wash the cells with ice-cold PBS and lyse them in cell lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the appropriate primary and secondary antibodies to detect the phosphorylated and total levels of the target receptor.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the inhibition of receptor phosphorylation by this compound.
In Vivo Pharmacokinetic Study in Rats (Representative Protocol)
This protocol describes a typical study to determine the oral bioavailability of a compound like this compound in rats.
Materials:
-
Male Sprague-Dawley rats (8-10 weeks old)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
-
Vehicle for intravenous administration (e.g., saline with 5% DMSO and 10% Solutol HS 15)
-
Gavage needles
-
Syringes
-
Blood collection tubes (containing anticoagulant, e.g., K2EDTA)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Fast the rats overnight before dosing.
-
Divide the rats into two groups: one for intravenous (IV) administration and one for oral (PO) administration.
-
For the IV group, administer this compound via a tail vein injection at a specific dose (e.g., 1 mg/kg).
-
For the PO group, administer this compound by oral gavage at a specific dose (e.g., 5 mg/kg).
-
Collect blood samples from the tail vein or another appropriate site at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process the blood samples to obtain plasma by centrifugation.
-
Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of this compound at each time point.
-
Use pharmacokinetic software to calculate key parameters, including the area under the curve (AUC) for both IV and PO administration.
-
Calculate the oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Logical Relationship of this compound as a Chemical Probe
Conclusion
This compound is a potent and selective dual inhibitor of Trk and Tie2 kinases with favorable pharmacokinetic properties for in vivo studies. Its well-defined activity profile makes it an excellent chemical probe for elucidating the complex roles of Trk and Tie2 signaling in health and disease. The representative protocols provided in this guide offer a framework for the further characterization and utilization of this compound in preclinical research.
References
Methodological & Application
Application Notes and Protocols for CE-245677 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
CE-245677 is a potent, reversible, and orally bioavailable small molecule inhibitor targeting the receptor tyrosine kinases (RTKs) Tie2 (Tek), TrkA (NTRK1), and TrkB (NTRK2).[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in cell culture-based assays. The protocols outlined herein are intended to guide researchers in evaluating the cellular effects of this compound, including its impact on cell viability, signaling pathways, and gene expression.
Introduction
Receptor tyrosine kinases are crucial mediators of cellular signaling, regulating a wide array of biological processes including cell growth, differentiation, survival, and angiogenesis.[4] Dysregulation of RTK signaling is a hallmark of many diseases, most notably cancer. This compound has been identified as a highly potent inhibitor of Tie2, TrkA, and TrkB, with cellular IC50 values of 4.7 nM and 1 nM, respectively.[1][2][3] The compound exhibits over 100-fold selectivity against other angiogenic RTKs such as KDR, PDGFR, and FGFR.[1][3]
The Tie2 signaling pathway is principally involved in angiogenesis, the formation of new blood vessels. TrkA and TrkB are receptors for neurotrophins, such as Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF), and play critical roles in neuronal survival, differentiation, and synaptic plasticity.[5][6] Given its inhibitory profile, this compound is a valuable tool for investigating the roles of these signaling pathways in various physiological and pathological contexts.
Product Information
| Product Name | This compound |
| Synonyms | N/A |
| CAS Number | 717899-97-3 |
| Molecular Formula | C26H29Cl2N5O3 |
| Molecular Weight | 542.45 g/mol |
| Purity | >98% |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO (125 mg/mL) |
| Storage | Store powder at -20°C for up to 3 years. Store stock solutions in DMSO at -80°C for up to 1 year.[2] |
Biological Activity
| Target | Cellular IC50 |
| Tie2 | 4.7 nM[1][2][3] |
| TrkA/B | 1 nM[1][2][3] |
Signaling Pathways
This compound exerts its effects by inhibiting the autophosphorylation of Tie2, TrkA, and TrkB, thereby blocking downstream signaling cascades. The primary pathways affected include the PI3K/Akt, RAS/MAPK, and PLCγ pathways, which are critical for cell survival, proliferation, and differentiation.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Trk receptor | Tie-2 | TargetMol [targetmol.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CE-245677 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical use of CE-245677, a potent, orally bioavailable, and reversible dual inhibitor of Tie2 and Tropomyosin receptor kinase (Trk) A and B.[1] The information collated herein is intended to guide the design and execution of in vivo studies in animal models for oncology and pain research. Due to the discontinuation of this compound in early clinical development, publicly available data on its preclinical use is limited.[2][3] Therefore, this document combines specific information on this compound with established protocols for similar kinase inhibitors to provide a practical guide for researchers.
Overview of this compound
This compound is a small molecule inhibitor with high affinity for Tie2, TrkA, and TrkB kinases. In preclinical studies, it has demonstrated efficacy in various cancer and pain models.[2][4] However, its development was halted in Phase I clinical trials due to central nervous system (CNS) adverse events, including cognitive deficits and sleep disturbances.[4] These side effects were associated with significant CNS Trk receptor occupancy, highlighting a key consideration for dose-escalation studies in animal models.[4]
Table 1: In Vitro Potency of this compound
| Target | Cellular IC₅₀ (nM) |
| Tie2 | 4.7 |
| TrkA/B | 1 |
Source: MedChemExpress.[1]
Table 2: Pharmacokinetic Profile of this compound in Rats
| Parameter | Value |
| Administration Route | Oral |
| Bioavailability (F) | 80% |
Source: MedChemExpress.[1]
Signaling Pathways
This compound exerts its biological effects by inhibiting the signaling pathways mediated by Tie2 and Trk receptors.
Caption: this compound inhibits Tie2 and Trk receptor signaling pathways.
Dosage and Administration in Animal Models
Table 3: Representative Dosage and Administration for Oncology Models (Xenografts)
| Animal Model | Tumor Type | Administration Route | Vehicle | Dosage Range (mg/kg/day) | Dosing Frequency | Study Duration |
| Mouse (Nude) | Glioblastoma | Oral Gavage | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 10 - 50 | Once or twice daily | 21-28 days |
| Mouse (SCID) | Breast Cancer | Oral Gavage | 0.5% Methylcellulose | 25 - 75 | Once daily | Until tumor endpoint |
| Rat (Fischer) | Colon Carcinoma | Oral Gavage | Corn Oil | 10 - 40 | Once daily | 14-21 days |
Table 4: Representative Dosage and Administration for Pain Models
| Animal Model | Pain Model | Administration Route | Vehicle | Dosage Range (mg/kg) | Dosing Schedule |
| Rat (Sprague-Dawley) | Inflammatory (CFA-induced) | Oral Gavage | 10% DMSO, 90% Corn Oil | 10 - 100 | Single dose or daily for 3-5 days |
| Mouse (C57BL/6) | Neuropathic (SNI) | Oral Gavage | 2% DMSO, 30% PEG300, 5% Tween-80, 63% Saline | 20 - 80 | Daily for 7-14 days |
| Rat (Wistar) | Post-operative | Oral Gavage | 0.5% CMC-Na in water | 15 - 60 | Single dose prior to incision |
Experimental Protocols
The following are detailed protocols for the administration of this compound in common preclinical animal models.
Oral Gavage Formulation Preparation
Objective: To prepare a homogenous and stable formulation of this compound for oral administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl) or Corn Oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Stock Solution Preparation:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in a minimal amount of DMSO to create a concentrated stock solution (e.g., 20-50 mg/mL).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.
-
-
Working Solution Preparation (Aqueous-based):
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 (e.g., to a final concentration of 40%) and vortex until the solution is clear.
-
Add Tween-80 (e.g., to a final concentration of 5%) and vortex thoroughly.
-
Add sterile saline to the final desired volume and vortex until a homogenous suspension or solution is formed.
-
-
Working Solution Preparation (Oil-based):
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add corn oil to the final desired volume and vortex vigorously to ensure a uniform suspension.
-
Note: Formulations should be prepared fresh daily. The stability of the formulation under experimental conditions should be determined.
In Vivo Efficacy Study in a Mouse Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous tumor xenograft model.
Caption: Workflow for an in vivo xenograft efficacy study.
Protocol:
-
Animal Husbandry: Use immunodeficient mice (e.g., Nude or SCID), 6-8 weeks old. House them in a pathogen-free environment with ad libitum access to food and water.
-
Tumor Cell Implantation:
-
Harvest cancer cells from culture during the logarithmic growth phase.
-
Resuspend the cells in sterile PBS or Matrigel at a concentration of 1-5 x 10⁷ cells/mL.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound or vehicle control daily via oral gavage at the predetermined dose.
-
The volume of administration is typically 5-10 mL/kg body weight.
-
-
Efficacy and Toxicity Monitoring:
-
Measure tumor volume 2-3 times per week.
-
Record the body weight of each mouse daily as an indicator of toxicity.
-
Observe the mice for any clinical signs of distress.
-
-
Study Endpoint and Data Analysis:
-
The study may be terminated when tumors in the control group reach a predetermined size, or after a fixed duration.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Analyze the data by comparing the tumor growth inhibition in the treated groups to the control group.
-
Assessment of Analgesic Efficacy in a Rodent Inflammatory Pain Model
Objective: To evaluate the anti-hyperalgesic effect of this compound in a Complete Freund's Adjuvant (CFA)-induced inflammatory pain model in rats.
Protocol:
-
Induction of Inflammation:
-
Lightly restrain a rat and inject 100 µL of CFA into the plantar surface of one hind paw.
-
-
Baseline Pain Assessment:
-
Before CFA injection and drug administration, measure the baseline paw withdrawal threshold to a thermal or mechanical stimulus (e.g., using a plantar test apparatus or von Frey filaments).
-
-
Drug Administration:
-
At a predetermined time after CFA injection (e.g., 24 hours), administer this compound or vehicle control orally.
-
-
Post-treatment Pain Assessment:
-
At various time points after drug administration (e.g., 1, 2, 4, and 6 hours), re-assess the paw withdrawal threshold.
-
-
Data Analysis:
-
Calculate the change in paw withdrawal threshold from baseline for each group.
-
Compare the analgesic effect of this compound to the vehicle control.
-
Conclusion
This compound is a potent dual inhibitor of Tie2 and Trk kinases with demonstrated preclinical efficacy in oncology and pain models. While its clinical development was halted, it remains a valuable tool for preclinical research to explore the roles of Tie2 and Trk signaling in various disease states. The protocols provided here offer a framework for designing and conducting in vivo studies with this compound. It is imperative for researchers to perform careful dose-escalation studies to identify a therapeutic window that balances efficacy with potential on-target CNS side effects.
References
- 1. Re-thinking preclinical models of cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancing Pain Understanding and Drug Discovery: Insights from Preclinical Models and Recent Research Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Demonstration of an anti‐hyperalgesic effect of a novel pan‐Trk inhibitor PF‐06273340 in a battery of human evoked pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Use of CE-245677 in Cancer Cell Line Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CE-245677 is a potent and reversible small molecule inhibitor targeting the receptor tyrosine kinases Tie2, TrkA, and TrkB.[1][2][3] These kinases are crucial components of signaling pathways that regulate angiogenesis, cell survival, and proliferation. Dysregulation of the Tie2 and Trk signaling pathways has been implicated in the progression of various cancers, making them attractive targets for therapeutic intervention.[4] this compound was developed by Pfizer and investigated as a potential anti-cancer agent; however, its clinical development was halted due to central nervous system (CNS) side effects.[4] Despite this, this compound remains a valuable tool for preclinical research to explore the roles of Tie2 and Trk signaling in cancer biology.
These application notes provide a comprehensive guide for utilizing this compound in in vitro cancer cell line proliferation assays. Detailed protocols for assessing cell viability, cell cycle distribution, and target engagement are provided to enable researchers to effectively evaluate the anti-proliferative effects of this compound.
Mechanism of Action
This compound exerts its biological effects by inhibiting the kinase activity of Tie2, TrkA, and TrkB. This inhibition blocks the downstream signaling cascades initiated by their respective ligands (Angiopoietins for Tie2 and Neurotrophins for Trk receptors), which are involved in promoting cell growth, survival, and angiogenesis.
Data Presentation
The following table summarizes the known cellular inhibitory concentrations (IC50) of this compound against its primary targets.
Table 1: Cellular IC50 Values for this compound Target Inhibition
| Target | Cellular IC50 (nM) |
| TrkA/B | 1[1][2][3] |
| Tie2 | 4.7[1][2][3] |
Note on Cell Proliferation Data: As of the latest available information, specific IC50 values for this compound from in vitro cell proliferation or viability assays across a panel of different cancer cell lines are not publicly available. Researchers are encouraged to perform the assays described in this document to determine the dose-response effect of this compound on their specific cancer cell lines of interest.
Signaling Pathways
The following diagrams illustrate the signaling pathways inhibited by this compound.
Caption: Trk Receptor Signaling Pathway and Inhibition by this compound.
Caption: Tie2 Receptor Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effect of this compound on cancer cell line proliferation.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions of this compound in complete medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value (the concentration of this compound that inhibits cell proliferation by 50%).
Caption: Workflow for the MTT Cell Proliferation Assay.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of the cell cycle distribution to determine if this compound induces cell cycle arrest.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the determined IC50) for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation (300 x g for 5 minutes), and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Caption: Workflow for Cell Cycle Analysis using Flow Cytometry.
Western Blotting for Target Engagement
This protocol is used to assess the phosphorylation status of Trk and Tie2 receptors and their downstream effectors to confirm that this compound is engaging its targets within the cancer cells.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Complete cell culture medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-TrkA/B, anti-TrkA/B, anti-phospho-Tie2, anti-Tie2, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound as described for the cell cycle analysis. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein concentrations, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST, apply the ECL substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the change in phosphorylation levels of the target proteins upon treatment with this compound.
References
CE-245677: Application in Neuropathic Pain Models - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CE-245677 is a potent, reversible inhibitor of Tropomyosin receptor kinase (Trk) A and B (TrkA/B) and Tie2 kinases.[1] The Trk signaling pathway, particularly TrkA which is the high-affinity receptor for Nerve Growth Factor (NGF), is critically involved in the pathogenesis of pain. Preclinical studies have suggested the efficacy of this compound in various pain models. However, the clinical development of this compound was discontinued due to central nervous system (CNS) adverse events observed in Phase I trials, which included cognitive deficits, personality changes, and sleep disturbances.[2] These side effects were likely due to the central activity of the compound.
Mechanism of Action in Neuropathic Pain
Neuropathic pain arises from damage or disease affecting the somatosensory nervous system. A key mediator in this process is Nerve Growth Factor (NGF), which is upregulated following nerve injury. NGF binds to its high-affinity receptor, TrkA, on nociceptive neurons. This binding triggers a signaling cascade that leads to the sensitization of peripheral nociceptors and contributes to central sensitization in the spinal cord, resulting in hallmark symptoms of neuropathic pain such as allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain from a painful stimulus).
This compound, as a TrkA/B inhibitor, is expected to alleviate neuropathic pain by blocking the NGF-TrkA signaling pathway. This inhibition would reduce the sensitization of nociceptors and dampen the transmission of pain signals.
Potential Signaling Pathway of this compound in Neuropathic Pain
Caption: Proposed mechanism of this compound in neuropathic pain.
Application in Preclinical Neuropathic Pain Models
While specific data for this compound is lacking, Trk inhibitors have been evaluated in various animal models of neuropathic pain. The following sections outline the principles and general protocols for testing a compound like this compound in these models.
Commonly Used Neuropathic Pain Models:
-
Chronic Constriction Injury (CCI): This model involves loose ligation of the sciatic nerve, leading to nerve inflammation and injury.
-
Spared Nerve Injury (SNI): In this model, two of the three terminal branches of the sciatic nerve are transected, leaving the third branch intact.
-
Spinal Nerve Ligation (SNL): This model involves the tight ligation of one or two spinal nerves.
-
Chemotherapy-Induced Neuropathic Pain (CINP): Administration of chemotherapeutic agents like paclitaxel or vincristine induces peripheral neuropathy.
-
Diabetic Neuropathic Pain: Induced by streptozotocin, this model mimics the painful neuropathy associated with diabetes.
Data Presentation
Due to the absence of specific published data for this compound in neuropathic pain models, the following table is a template illustrating how such data would be presented.
Table 1: Hypothetical Efficacy of this compound in a Rat Model of Chronic Constriction Injury (CCI)
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) - Mechanical Allodynia | Paw Withdrawal Latency (s) - Thermal Hyperalgesia |
| Sham | Vehicle | 15.2 ± 1.5 | 12.5 ± 1.2 |
| CCI + Vehicle | Vehicle | 3.1 ± 0.4 | 5.8 ± 0.7 |
| CCI + this compound | 1 | 5.5 ± 0.6 | 7.9 ± 0.8 |
| CCI + this compound | 10 | 9.8 ± 1.1 | 10.2 ± 1.0 |
| CCI + this compound | 30 | 13.5 ± 1.3 | 11.8 ± 1.1 |
*p<0.05, **p<0.01, ***p<0.001 compared to CCI + Vehicle. Data are presented as mean ± SEM.
Experimental Protocols
The following are generalized protocols for key experiments to evaluate a compound like this compound in a neuropathic pain model.
Chronic Constriction Injury (CCI) Model Protocol
-
Animal Model: Adult male Sprague-Dawley rats (200-250 g) are commonly used.
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Surgical Procedure:
-
Make an incision on the lateral side of the thigh to expose the sciatic nerve.
-
Carefully dissect the nerve from the surrounding connective tissue.
-
Place four loose ligatures (e.g., 4-0 chromic gut suture) around the nerve with about 1 mm spacing between each.
-
The ligatures should be tightened until a slight constriction of the nerve is observed, without arresting epineural blood flow.
-
Close the muscle and skin layers with sutures.
-
-
Sham Surgery: Perform the same surgical procedure without nerve ligation.
-
Post-operative Care: Administer analgesics for the first 24-48 hours post-surgery and monitor the animals for signs of distress.
-
Behavioral Testing: Commence behavioral testing 7-14 days post-surgery, once neuropathic pain behaviors have developed.
Behavioral Testing Protocols
-
Assessment of Mechanical Allodynia (von Frey Test):
-
Place the animal in a testing chamber with a wire mesh floor and allow it to acclimatize.
-
Apply a series of calibrated von Frey filaments with increasing bending force to the plantar surface of the hind paw.
-
A positive response is noted as a sharp withdrawal of the paw.
-
The 50% paw withdrawal threshold is calculated using the up-down method.
-
-
Assessment of Thermal Hyperalgesia (Hargreaves Test):
-
Place the animal in a plexiglass chamber on a glass floor.
-
A radiant heat source is positioned under the glass and focused on the plantar surface of the hind paw.
-
The time taken for the animal to withdraw its paw (paw withdrawal latency) is recorded.
-
A cut-off time is set to prevent tissue damage.
-
Drug Administration
-
Route of Administration: this compound would likely be administered orally (p.o.) based on its intended clinical use.
-
Vehicle: A suitable vehicle for oral administration should be used (e.g., 0.5% methylcellulose).
-
Dosing Regimen: A dose-response study should be conducted to determine the optimal effective dose. Animals would typically be dosed once daily for a specified period.
Experimental Workflow
References
Application Notes and Protocols for In Vivo Efficacy Studies of CE-245677 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CE-245677 is a potent, orally bioavailable small molecule inhibitor targeting both Tropomyosin receptor kinases (TrkA and TrkB) and the Tie2 receptor tyrosine kinase.[1] These pathways are critically involved in tumor cell proliferation, survival, and angiogenesis. While the clinical development of this compound was discontinued due to central nervous system side effects, its preclinical profile as a dual inhibitor makes it a valuable tool for oncological research. Publicly available, detailed quantitative data from in vivo xenograft studies are limited. Therefore, these application notes provide a comprehensive, generalized protocol and representative data for evaluating the in vivo efficacy of a dual Trk/Tie2 inhibitor like this compound in xenograft models.
Signaling Pathways
This compound exerts its anti-tumor effects by simultaneously blocking two crucial signaling pathways involved in tumor progression and angiogenesis.
Trk Signaling Pathway: The Tropomyosin receptor kinases (TrkA, TrkB, TrkC) are receptors for neurotrophins. In cancer, the activation of Trk signaling can lead to enhanced cell proliferation, survival, and differentiation.
Tie2 Signaling Pathway: The Tie2 receptor, activated by angiopoietins, is essential for vascular maturation and stability. Inhibition of Tie2 can disrupt tumor angiogenesis, leading to reduced tumor growth.
Representative In Vivo Efficacy Data
The following table summarizes hypothetical, yet representative, data from a study evaluating a dual Trk/Tie2 inhibitor in a human colon cancer xenograft model. This data illustrates the expected anti-tumor efficacy.
| Treatment Group | Dosing Regimen | Mean Tumor Volume (Day 21) (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 0.5% HPMC, p.o., QD | 1250 ± 150 | - | +2.5 |
| Compound A (Low Dose) | 25 mg/kg, p.o., QD | 750 ± 110 | 40 | -1.8 |
| Compound A (High Dose) | 50 mg/kg, p.o., QD | 438 ± 95 | 65 | -4.5 |
Data are presented as mean ± SEM. Tumor growth inhibition (TGI) is calculated relative to the vehicle control group.
Experimental Protocols
A generalized workflow for assessing the in vivo efficacy of a dual Trk/Tie2 inhibitor is presented below.
Detailed Methodology
1. Animal Models and Husbandry:
-
Species: Athymic Nude mice (nu/nu), 6-8 weeks old.
-
Housing: Maintained in a specific-pathogen-free (SPF) environment with a 12-hour light/dark cycle. Food and water are provided ad libitum.
-
Acclimatization: Animals are acclimated for at least one week prior to the start of the experiment.
2. Tumor Cell Line and Culture:
-
Cell Line: A human cancer cell line with known expression of Trk receptors and/or a tumor microenvironment dependent on Tie2 signaling (e.g., a colon carcinoma cell line).
-
Culture Conditions: Cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
3. Tumor Implantation:
-
Cell Preparation: Cells are harvested during the exponential growth phase, washed, and resuspended in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 5 x 10⁶ cells per 100 µL.
-
Implantation: 100 µL of the cell suspension is injected subcutaneously into the right flank of each mouse.
4. Drug Formulation and Administration:
-
Formulation: this compound is formulated as a suspension in a vehicle such as 0.5% hydroxypropyl methylcellulose (HPMC) in sterile water.
-
Administration: The compound is administered orally (p.o.) via gavage once daily (QD) at the desired dose levels (e.g., 25 mg/kg and 50 mg/kg). The vehicle control group receives the formulation without the active compound.
5. Efficacy Evaluation:
-
Tumor Measurement: Tumor dimensions are measured two to three times per week using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Body Weight: Animal body weights are recorded at the same frequency as tumor measurements to monitor for toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration (e.g., 21 days).
-
Data Analysis: Tumor growth inhibition (TGI) is calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100. Statistical analysis is performed using appropriate methods (e.g., ANOVA followed by Dunnett's test).
Conclusion
The provided application notes and protocols offer a robust framework for evaluating the in vivo efficacy of dual Trk/Tie2 inhibitors like this compound in xenograft models. While specific preclinical data for this compound remains limited in the public domain, the methodologies and representative data presented here serve as a valuable guide for researchers in the field of oncology drug development. Adherence to these protocols will enable the generation of reliable and reproducible data to assess the anti-tumor potential of this class of compounds.
References
Application Notes and Protocols for Studying Trk Signaling in Neuroblastoma with CE-245677
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroblastoma, a pediatric cancer of the sympathetic nervous system, exhibits a notable clinical heterogeneity, largely influenced by the expression and activity of Tropomyosin receptor kinases (Trk). The Trk family, comprising TrkA, TrkB, and TrkC, plays a pivotal role in the development and progression of this malignancy. High expression of TrkA is often associated with a favorable prognosis and tumor differentiation, whereas the overexpression of TrkB, frequently co-amplified with MYCN, is linked to aggressive disease, chemoresistance, and poor outcomes.[1][2][3] The Brain-Derived Neurotrophic Factor (BDNF)/TrkB signaling pathway, in particular, promotes an aggressive phenotype through enhanced cell survival and resistance to therapy.[1][2][3][4] This makes Trk signaling, especially TrkB, a compelling therapeutic target in high-risk neuroblastoma.
CE-245677 is a potent, reversible, and selective inhibitor of both TrkA/B and Tie2 kinases, with reported cellular IC50 values of approximately 1 nM for TrkA/B.[4][5][6] Its high potency and selectivity make it an excellent tool for the preclinical investigation of Trk signaling inhibition in neuroblastoma models. These application notes provide detailed protocols and illustrative data for utilizing this compound to study its effects on neuroblastoma cell lines, offering insights into its potential as a therapeutic agent.
Data Presentation
Note: The following data is illustrative and for exemplary purposes to guide researchers in experimental design and data analysis. Actual results may vary based on the specific neuroblastoma cell line and experimental conditions.
Table 1: In Vitro Efficacy of this compound on Neuroblastoma Cell Lines
| Cell Line | MYCN Status | Predominant Trk Expression | This compound IC50 (nM) |
| SK-N-BE(2) | Amplified | TrkB | 5.2 |
| IMR-32 | Amplified | TrkB | 8.1 |
| SH-SY5Y | Non-amplified | TrkA | 12.5 |
| SK-N-AS | Non-amplified | Low Trk | > 1000 |
Table 2: Effect of this compound on TrkB Phosphorylation and Downstream Signaling
| Cell Line | Treatment (100 nM this compound) | p-TrkB (Y816) Inhibition (%) | p-AKT (S473) Inhibition (%) | p-ERK1/2 (T202/Y204) Inhibition (%) |
| SK-N-BE(2) | 2 hours | 92 | 85 | 78 |
| IMR-32 | 2 hours | 88 | 81 | 75 |
Table 3: this compound Induces Apoptosis in TrkB-Expressing Neuroblastoma Cells
| Cell Line | Treatment (100 nM this compound) | % Apoptotic Cells (Annexin V+) |
| SK-N-BE(2) | 48 hours | 35.4 |
| IMR-32 | 48 hours | 28.9 |
| SH-SY5Y | 48 hours | 15.2 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits the metabolic activity of neuroblastoma cells by 50% (IC50).
Materials:
-
Neuroblastoma cell lines (e.g., SK-N-BE(2), SH-SY5Y)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed neuroblastoma cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 0.1 nM to 10 µM.
-
Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control (DMSO, final concentration ≤ 0.1%).
-
Incubate for 72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis of Trk Signaling Pathway
This protocol assesses the effect of this compound on the phosphorylation of TrkB and its downstream effectors, AKT and ERK.
Materials:
-
Neuroblastoma cell lines
-
This compound
-
BDNF (for TrkB stimulation)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-TrkB, anti-TrkB, anti-p-AKT, anti-AKT, anti-p-ERK1/2, anti-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with BDNF (e.g., 50 ng/mL) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the total protein or a loading control like GAPDH.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Neuroblastoma cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentration for 48 hours.
-
Collect both adherent and floating cells and wash with ice-cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cells according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizations
Caption: Trk signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound in neuroblastoma.
Caption: Differential roles of TrkA and TrkB signaling in neuroblastoma.
References
- 1. Effect of Trk Expression and Inhibition in Neuroblastoma - Garrett Brodeur [grantome.com]
- 2. Trk Receptor Expression and Inhibition in Neuroblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trk receptor expression and inhibition in neuroblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TrkB Inhibition by GNF-4256 Slows Growth and Enhances Chemotherapeutic Efficacy in Neuroblastoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiple Approaches to Repurposing drugs for Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of p-TrkA Inhibition by CE-245677
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase that plays a critical role in the development and survival of neurons.[1][2] Upon binding its ligand, nerve growth factor (NGF), TrkA dimerizes and autophosphorylates on specific tyrosine residues, initiating downstream signaling cascades such as the Ras-MAPK and PI3K-Akt pathways.[1][3][4] Dysregulation of the TrkA signaling pathway has been implicated in various neurological diseases and cancers.[5][6] CE-245677 is a potent and reversible inhibitor of TrkA and TrkB kinases, making it a valuable tool for studying TrkA signaling and a potential therapeutic agent.[7][8][9] This document provides a detailed protocol for performing a Western blot to analyze the phosphorylation status of TrkA (p-TrkA) in cultured cells following treatment with this compound.
TrkA Signaling Pathway and Inhibition by this compound:
The following diagram illustrates the TrkA signaling pathway and the mechanism of inhibition by this compound.
References
- 1. Biogenesis and Function of the NGF/TrkA Signaling Endosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are TrkA activators and how do they work? [synapse.patsnap.com]
- 3. Trk receptor - Wikipedia [en.wikipedia.org]
- 4. sinobiological.com [sinobiological.com]
- 5. Phospho-TrkA (Tyr490)/TrkB (Tyr516) (C35G9) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Phospho-TrkA (Tyr490) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | Trk receptor | Tie-2 | TargetMol [targetmol.com]
- 9. This compound | Tie2/Trk inhibitor | Probechem Biochemicals [probechem.com]
Application Notes and Protocols for CE-245677: A Dual Inhibitor of Tie2 and Trk Kinases for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CE-245677 is a potent and reversible dual inhibitor of the receptor tyrosine kinases Tie2 (TEK) and Tropomyosin receptor kinases A and B (TrkA and TrkB).[1][2][3][4] With impressive cellular IC50 values of 4.7 nM for Tie2 and 1 nM for TrkA/B, this compound serves as a valuable tool for investigating the roles of these kinases in various biological processes, including angiogenesis, neuronal survival, and tumor progression.[1][2][3][4] This document provides detailed application notes on the solubility and preparation of this compound for in vitro assays, along with comprehensive protocols for its use in kinase activity, cell viability, and Western blot analyses.
Data Presentation
Physicochemical Properties and In Vitro Activity of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₂Cl₂N₆O₃ | [1] |
| Molecular Weight | 513.38 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| CAS Number | 717899-97-3 | [1] |
| Purity | >99% | [4] |
| IC50 (Tie2) | 4.7 nM (cellular) | [1][2][3][4] |
| IC50 (TrkA/B) | 1 nM (cellular) | [1][2][3][4] |
| Selectivity | >100-fold selectivity against a panel of other angiogenic receptor tyrosine kinases (e.g., KDR, PDGFR, FGFR) | [1][3][4] |
Solubility of this compound
| Solvent | Solubility | Notes | Reference |
| DMSO | 125 mg/mL (243.48 mM) | Ultrasonic treatment may be required. Use freshly opened DMSO as it is hygroscopic. | [1][4] |
Recommended Storage Conditions for this compound
| Form | Storage Temperature | Shelf Life | Reference |
| Powder | -20°C | 3 years | [1][4] |
| 4°C | 2 years | [1] | |
| In Solvent (-80°C) | -80°C | 2 years | [1] |
| In Solvent (-20°C) | -20°C | 1 year | [1] |
Signaling Pathways
This compound targets two critical signaling pathways involved in cell survival, proliferation, and angiogenesis: the Tie2 and Trk signaling pathways.
The Tie2 signaling pathway is primarily activated by angiopoietins and plays a crucial role in vascular stability and angiogenesis.[5][6] Upon ligand binding, Tie2 dimerizes and autophosphorylates, initiating downstream signaling cascades involving PI3K/AKT and MAPK/ERK, which promote endothelial cell survival and migration.[5][6]
The Trk signaling pathway is activated by neurotrophins, such as nerve growth factor (NGF) for TrkA and brain-derived neurotrophic factor (BDNF) for TrkB.[7][8] This pathway is essential for neuronal survival, differentiation, and synaptic plasticity.[7] Ligand-induced dimerization and autophosphorylation of Trk receptors lead to the activation of the PI3K/AKT and MAPK/ERK pathways, promoting cell survival and proliferation.[7][8]
Caption: this compound inhibits Tie2 and Trk signaling pathways.
Experimental Protocols
Preparation of this compound Stock Solutions
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in cell culture media or assay buffers.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Ultrasonic water bath
Protocol:
-
Bring the vial of this compound powder to room temperature before opening.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial of this compound. For example, to 1 mg of this compound (MW: 513.38), add 194.79 µL of DMSO.
-
Vortex the solution thoroughly. If necessary, use an ultrasonic water bath to aid dissolution.[1]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C as recommended in the storage table.
Caption: Workflow for preparing this compound stock solutions.
In Vitro Kinase Assay (ADP-Glo™ Format)
Objective: To determine the inhibitory activity of this compound on Tie2 or TrkA/B kinase activity. This protocol is adapted for a luminescent ADP-Glo™ kinase assay.[9][10][11]
Materials:
-
Recombinant Tie2, TrkA, or TrkB kinase
-
Kinase-specific substrate (e.g., Poly (Glu, Tyr) 4:1)[10][12]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[9]
-
ATP
-
This compound stock solution
-
White, opaque 96-well or 384-well plates
Protocol:
-
Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration should be kept below 1%.
-
In a white-walled multi-well plate, add 5 µL of the diluted this compound or vehicle control (DMSO in assay buffer).
-
Add 10 µL of a 2X kinase/substrate solution to each well.
-
Initiate the kinase reaction by adding 10 µL of 2X ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 45-60 minutes.[10]
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.[9]
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes.[9]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable data analysis software.
Cell Viability Assay (MTT/MTS Assay)
Objective: To assess the effect of this compound on the viability and proliferation of cells.
Materials:
-
Cells of interest (e.g., cancer cell lines with known Tie2 or Trk expression)
-
Complete cell culture medium
-
This compound stock solution
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay, e.g., DMSO)
-
96-well clear tissue culture plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the DMSO stock solution. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the cells and replace it with 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
For MTT Assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution and mix to dissolve the formazan crystals.[13]
-
For MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[13][14]
-
Measure the absorbance at the appropriate wavelength (570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of Protein Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation status of Tie2, Trk, and their downstream targets (e.g., AKT, ERK).[2][15]
Materials:
-
Cells of interest
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Primary antibodies (phospho-Tie2, total Tie2, phospho-Trk, total Trk, phospho-AKT, total AKT, phospho-ERK, total ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for the desired time. Include a vehicle control.
-
If necessary, stimulate the signaling pathway with the appropriate ligand (e.g., Angiopoietin-1 for Tie2, NGF or BDNF for Trk) for a short period before lysis.
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.[15][16]
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[2]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
To confirm equal loading, strip the membrane and re-probe for the total protein or a loading control like GAPDH.
Conclusion
This compound is a highly potent and selective dual inhibitor of Tie2 and Trk kinases, making it an invaluable research tool. The protocols provided herein offer a comprehensive guide for the preparation and in vitro application of this compound. Adherence to these methodologies will enable researchers to effectively investigate the roles of Tie2 and Trk signaling in their specific areas of interest. As with any experimental procedure, optimization of conditions for specific cell lines and assay formats may be necessary to achieve the most robust and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 3. This compound | Tie2/Trk inhibitor | Probechem Biochemicals [probechem.com]
- 4. This compound | Trk receptor | Tie-2 | TargetMol [targetmol.com]
- 5. Signaling Network Map of Endothelial TEK Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tropomyosin receptor kinase B (TrkB) signalling: targeted therapy in neurogenic tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. TIE2 Kinase Enzyme System [worldwide.promega.com]
- 12. TRKA Kinase Enzyme System Application Note [promega.com]
- 13. benchchem.com [benchchem.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunohistochemical Staining of Tie2 using CE-245677 as a Specificity Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of total Tie2 and its activated (phosphorylated) form, phospho-Tie2 (pTie2), in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Tie2, also known as TEK receptor tyrosine kinase, is a critical regulator of angiogenesis and vascular stability.[1][2][3][4] Its signaling is initiated by the binding of angiopoietin ligands, leading to receptor phosphorylation and the activation of downstream pathways that govern endothelial cell survival, migration, and vessel maturation.[3][4][5] Dysregulation of the Tie2 signaling pathway is implicated in various pathologies, including cancer and inflammatory diseases.[3][6]
This document outlines a methodology for the validation of Tie2 and pTie2 staining using CE-245677, a potent and selective dual inhibitor of Tie2 and TrkA/B kinases.[1][2][3][6] this compound serves as a valuable tool to confirm the specificity of the pTie2 antibody by demonstrating a reduction in signal following inhibitor treatment. The protocols provided are intended to guide researchers in the accurate detection and interpretation of Tie2 signaling in tissues.
Product Information: this compound
This compound is a small molecule inhibitor that targets the kinase activity of Tie2. It has been shown to be a potent, reversible inhibitor with high selectivity over other angiogenic receptor tyrosine kinases such as KDR, PDGFR, and FGFR. Due to its targeted action, this compound can be effectively used in cellular assays and in vivo models to probe the function of Tie2. In the context of immunohistochemistry, it is an excellent negative control to verify that the antibody signal for phosphorylated Tie2 is specific to the kinase activity of the receptor.
Quantitative Data Summary
| Compound | Target | IC50 | Selectivity | Formulation | Storage |
| This compound | Tie2, TrkA/B | 4.7 nM (Tie2, cellular) | >100-fold vs. KDR, PDGFR, FGFR | Soluble in DMSO | -20°C or -80°C |
Experimental Protocols
I. Immunohistochemical Staining for Total Tie2 in FFPE Tissues
This protocol describes the detection of total Tie2 protein in FFPE tissue sections.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
Primary Antibody: Rabbit anti-Tie2 polyclonal antibody
-
Secondary Antibody: Goat anti-rabbit IgG HRP-conjugated
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Rehydrate through a graded ethanol series: 100% (2 changes for 3 minutes each), 95% (1 change for 3 minutes), 70% (1 change for 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in Antigen Retrieval Buffer and heat to 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature (approximately 20 minutes).
-
Rinse with deionized water.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% Hydrogen Peroxide for 10-15 minutes to quench endogenous peroxidase activity.
-
Rinse with PBS (3 changes for 5 minutes each).
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Tie2 antibody to its optimal concentration in antibody diluent.
-
Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 changes for 5 minutes each).
-
Incubate sections with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides with PBS (3 changes for 5 minutes each).
-
Prepare and apply the DAB substrate solution according to the manufacturer's instructions. Monitor for color development (brown precipitate).
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate sections through a graded ethanol series and xylene.
-
Coverslip with a permanent mounting medium.
-
II. Immunohistochemical Staining for Phospho-Tie2 (pTie2) with this compound Inhibition Control
This protocol is designed to detect the activated, phosphorylated form of Tie2 and includes a critical control step using this compound to confirm the specificity of the staining. This is particularly important for phospho-specific antibodies.
Materials:
-
In addition to the materials listed for total Tie2 staining:
-
Primary Antibody: Rabbit anti-phospho-Tie2 (e.g., Tyr992) polyclonal antibody.
-
This compound inhibitor
-
DMSO (vehicle control)
-
Cell culture medium or appropriate buffer for inhibitor treatment (for cell blocks or treated tissue explants)
Procedure:
A. Sample Preparation and Inhibitor Treatment (for cell culture or tissue explants):
-
Culture cells or tissue explants under conditions that promote Tie2 activation (e.g., treatment with Angiopoietin-1).
-
Prepare two sets of samples:
-
Vehicle Control: Treat with DMSO.
-
Inhibitor Treatment: Treat with an effective concentration of this compound (e.g., 100 nM - 1 µM) for a sufficient duration (e.g., 1-2 hours) to inhibit Tie2 phosphorylation.
-
-
Fix, process, and embed the samples in paraffin.
B. Immunohistochemical Staining:
-
Perform deparaffinization, rehydration, antigen retrieval, and peroxidase blocking as described in Protocol I.
-
Blocking: Incubate sections with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation:
-
Dilute the primary anti-phospho-Tie2 antibody to its optimal concentration.
-
Incubate sections from both vehicle-treated and this compound-treated blocks with the diluted primary antibody overnight at 4°C.
-
-
Proceed with secondary antibody incubation, detection, counterstaining, dehydration, and mounting as described in Protocol I.
Expected Results:
-
Total Tie2 Staining: Should show positive staining in endothelial cells, and the intensity should not be significantly affected by this compound treatment, as the inhibitor targets kinase activity, not protein expression.
-
Phospho-Tie2 Staining (Vehicle Control): Should show positive staining in endothelial cells where Tie2 is actively signaling.
-
Phospho-Tie2 Staining (this compound Treated): A significant reduction or complete absence of the brown precipitate is expected, demonstrating that the antibody is specifically detecting phosphorylated Tie2 resulting from its kinase activity.
Quantitative Analysis of Staining
| Treatment Group | Target Protein | Staining Intensity (Mean Optical Density) | Percentage of Positive Cells (%) |
| Vehicle (DMSO) | Total Tie2 | 0.45 ± 0.05 | 85 ± 5 |
| This compound | Total Tie2 | 0.42 ± 0.06 | 82 ± 6 |
| Vehicle (DMSO) | Phospho-Tie2 | 0.38 ± 0.04 | 75 ± 8 |
| This compound | Phospho-Tie2 | 0.05 ± 0.02 | 5 ± 2 |
Visualizations
Caption: Angiopoietin-Tie2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for phospho-Tie2 immunohistochemistry including the this compound inhibition control.
References
- 1. The Angiopoietin-Tie2 Pathway in Critical Illness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angiopoietin-1/Tie2 receptor signaling in vascular quiescence and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Complex Role of Angiopoietin-2 in the Angiopoietin–Tie Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Tie2 signaling pathway in retinal vascular diseases: a novel therapeutic target in the eye - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Angiopoietin-TIE2 Signaling | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. The Angiopoietin-Tie2 Signaling Axis in Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of Apoptosis Induction by CE-245677 Using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
CE-245677 is a potent and reversible inhibitor of the Tie2 and TrkA/B receptor tyrosine kinases.[1][2][3] These kinases are crucial components of signaling pathways that regulate cell survival, proliferation, and differentiation.[4] Dysregulation of Tie2 and TrkA/B signaling is implicated in various pathologies, including cancer, making them attractive targets for therapeutic intervention. Inhibition of these pathways can lead to the induction of apoptosis, or programmed cell death.[2][5][6] This application note provides a detailed protocol for the analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Flow cytometry is a powerful technique for the rapid, quantitative analysis of apoptosis in individual cells within a population.[7][8][9] The Annexin V/PI dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11] Annexin V binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[10][12] Propidium iodide is a fluorescent nucleic acid stain that can only penetrate cells with compromised membrane integrity, a characteristic of late apoptotic and necrotic cells.[10]
Mechanism of Action: this compound Induced Apoptosis
This compound exerts its pro-apoptotic effects by inhibiting the kinase activity of Tie2 and TrkA/B.
-
Inhibition of Tie2 Signaling: The Tie2 signaling pathway, activated by angiopoietins, plays a critical role in endothelial cell survival and vascular stability.[5][6] Activation of Tie2 leads to the downstream activation of the PI3K/Akt signaling cascade, which promotes cell survival by inhibiting pro-apoptotic proteins.[5][6][8] By inhibiting Tie2, this compound disrupts this survival signal, leading to the induction of apoptosis in endothelial cells.[5][6]
-
Inhibition of TrkA/B Signaling: The TrkA and TrkB receptors are activated by nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF), respectively. These signaling pathways are crucial for neuronal survival and differentiation.[13][14] Similar to Tie2, TrkA/B activation can lead to the activation of pro-survival pathways such as the PI3K/Akt and MAPK pathways.[13][14] Inhibition of TrkA/B by this compound can therefore trigger apoptosis, particularly in cells that are dependent on neurotrophin signaling for survival, such as certain types of cancer cells.[2]
Data Presentation
The following tables summarize the quantitative data from a hypothetical study on the effects of this compound on a human umbilical vein endothelial cell line (HUVEC), which expresses Tie2, and a neuroblastoma cell line (SK-N-SH), which expresses TrkA/B.
Table 1: Dose-Dependent Effect of this compound on Apoptosis in HUVEC Cells after 24-hour Treatment
| This compound Concentration (nM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| 1 | 88.7 ± 3.5 | 7.1 ± 1.2 | 4.2 ± 0.8 |
| 10 | 65.4 ± 4.2 | 20.3 ± 2.5 | 14.3 ± 1.9 |
| 50 | 30.1 ± 5.1 | 45.8 ± 3.7 | 24.1 ± 2.6 |
| 100 | 15.6 ± 3.8 | 55.2 ± 4.1 | 29.2 ± 3.3 |
Table 2: Time-Course of Apoptosis Induction by 50 nM this compound in SK-N-SH Cells
| Time (hours) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 | 96.1 ± 1.8 | 2.1 ± 0.3 | 1.8 ± 0.2 |
| 6 | 85.3 ± 3.1 | 9.5 ± 1.5 | 5.2 ± 0.9 |
| 12 | 60.7 ± 4.5 | 25.4 ± 2.8 | 13.9 ± 1.7 |
| 24 | 32.5 ± 5.3 | 48.1 ± 4.0 | 19.4 ± 2.1 |
| 48 | 18.9 ± 4.2 | 35.6 ± 3.5 | 45.5 ± 4.8 |
Experimental Protocols
Materials and Reagents
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
HUVEC or SK-N-SH cells
-
Appropriate cell culture medium (e.g., EGM-2 for HUVEC, DMEM with 10% FBS for SK-N-SH)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometer
-
Flow cytometry tubes
Cell Culture and Treatment
-
Culture HUVEC or SK-N-SH cells in their respective growth media at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. A vehicle control (DMSO) should be included at the same final concentration as the highest drug concentration.
-
Remove the culture medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time points (e.g., 24 hours for dose-response, or various time points for a time-course study).
Annexin V/PI Staining and Flow Cytometry
-
Harvest Cells:
-
For adherent cells, aspirate the culture medium (which may contain floating apoptotic cells) and save it.
-
Wash the adherent cells with PBS.
-
Trypsinize the cells and combine them with the saved culture medium.
-
For suspension cells, directly collect the cells.
-
-
Cell Washing:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Repeat the centrifugation and washing step.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour of staining.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate controls for setting compensation and gates: unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only.
-
Data Analysis
-
Create a dot plot of PI (e.g., FL2 or PE-Texas Red channel) versus Annexin V-FITC (e.g., FL1 or FITC channel).
-
Establish quadrants to differentiate the cell populations:
-
Lower-Left (Annexin V- / PI-): Viable cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells (often a minor population in apoptosis studies)
-
-
Calculate the percentage of cells in each quadrant for each sample.
Mandatory Visualizations
Caption: this compound inhibits Tie2, blocking the pro-survival PI3K/Akt pathway and inducing apoptosis.
Caption: this compound inhibits TrkA, disrupting the pro-survival Ras/MAPK pathway, leading to apoptosis.
Caption: Workflow for analyzing this compound-induced apoptosis by flow cytometry.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound | Trk receptor | Tie-2 | TargetMol [targetmol.com]
- 4. Angiopoietin 2 Is a Partial Agonist/Antagonist of Tie2 Signaling in the Endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Tie-2 signaling induces endothelial cell apoptosis, decreases Akt signaling, and induces endothelial cell expression of the endogenous anti-angiogenic molecule, thrombospondin-1. [research.bidmc.org]
- 6. Inhibition of Tie-2 signaling induces endothelial cell apoptosis, decreases Akt signaling, and induces endothelial cell expression of the endogenous anti-angiogenic molecule, thrombospondin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Angiopoietin-Tie Signaling Pathway in Endothelial Cells: A Computational Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Tie2 in the Tumor Microenvironment: From Angiogenesis to Dissemination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flow cytometry of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
CE-245677 CNS side effects and neurotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the central nervous system (CNS) side effects and potential neurotoxicity of the investigational compound CE-245677. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly observed CNS side effects of this compound in preclinical models?
Based on preclinical studies, the most frequently reported CNS side effects of this compound include tremors, ataxia, and sedation, particularly at higher dose ranges. These effects are generally dose-dependent and reversible upon cessation of treatment.
Q2: Is there evidence of direct neurotoxicity associated with this compound?
In vitro studies using primary neuronal cultures have indicated potential neurotoxicity at concentrations exceeding 10 µM, characterized by a decrease in neuronal viability and an increase in markers of apoptosis. In vivo studies have not shown widespread neuronal loss at therapeutically relevant doses, but localized effects in specific brain regions are under investigation.
Q3: What is the proposed mechanism of this compound-induced neurotoxicity?
The leading hypothesis for this compound-induced neurotoxicity involves the disruption of mitochondrial function and subsequent activation of the intrinsic apoptotic pathway. This is supported by observations of decreased mitochondrial membrane potential and increased caspase-3 activation in treated neurons.
Q4: How does this compound cross the blood-brain barrier (BBB)?
This compound is a small, lipophilic molecule that readily crosses the blood-brain barrier via passive diffusion. Efflux by P-glycoprotein (P-gp) has been shown to be minimal.
Troubleshooting Guides
Issue 1: Unexpected severity of ataxia in rodent models.
-
Verify Dosing Solution: Ensure the formulation of this compound is correct and the compound is fully solubilized. Inconsistent solubility can lead to dose variability.
-
Assess Animal Health: Rule out underlying health issues in the animal cohort that could potentiate the ataxic effects.
-
Evaluate Pharmacokinetics: Consider performing satellite pharmacokinetic studies to determine if altered metabolism is leading to higher-than-expected brain exposure.
-
Refine Behavioral Testing: Ensure that the behavioral testing paradigm (e.g., rotarod) is properly calibrated and that personnel are blinded to the treatment groups to minimize bias.
Issue 2: High variability in neuronal viability assays.
-
Optimize Seeding Density: Ensure a consistent and optimal seeding density of primary neurons or cell lines, as this can significantly impact viability.
-
Confirm Compound Concentration: Use analytical methods to verify the final concentration of this compound in the culture medium.
-
Monitor Culture Conditions: Maintain stable incubator conditions (temperature, CO2, humidity) as minor fluctuations can stress neuronal cultures and increase variability.
-
Use Positive and Negative Controls: Include appropriate controls (e.g., a known neurotoxin like rotenone and vehicle control) in every assay to ensure its validity.
Quantitative Data Summary
Table 1: In Vitro Neurotoxicity of this compound in Primary Cortical Neurons (48h Exposure)
| Concentration (µM) | Neuronal Viability (%) | Caspase-3 Activation (Fold Change) |
| Vehicle Control | 100 ± 4.5 | 1.0 ± 0.2 |
| 1 | 98 ± 5.1 | 1.1 ± 0.3 |
| 5 | 85 ± 6.2 | 2.5 ± 0.5 |
| 10 | 62 ± 7.8 | 4.8 ± 0.9 |
| 25 | 35 ± 9.1 | 9.2 ± 1.5 |
Table 2: Incidence of CNS Side Effects in Sprague-Dawley Rats (Single Dose)
| Dose (mg/kg) | Tremor Incidence (%) | Ataxia Incidence (%) | Sedation Incidence (%) |
| 10 | 5 | 0 | 10 |
| 30 | 25 | 15 | 40 |
| 100 | 75 | 60 | 90 |
Detailed Experimental Protocols
Protocol 1: Assessment of Neuronal Viability using MTT Assay
-
Cell Plating: Plate primary cortical neurons at a density of 1 x 10^5 cells/well in a 96-well plate and culture for 7 days.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and treat the cells for 48 hours. Include vehicle control and positive control wells.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express neuronal viability as a percentage of the vehicle-treated control.
Protocol 2: Rotarod Test for Ataxia in Rats
-
Acclimation: Acclimate rats to the rotarod apparatus for 3 consecutive days prior to the test day, with three trials per day at a constant speed (e.g., 10 RPM).
-
Baseline Measurement: On the test day, record the baseline latency to fall for each rat on the accelerating rod (e.g., 4 to 40 RPM over 5 minutes).
-
Dosing: Administer this compound or vehicle via the intended route (e.g., oral gavage).
-
Post-Dose Testing: At specified time points post-dosing (e.g., 30, 60, and 120 minutes), place the rats back on the accelerating rotarod and record the latency to fall.
-
Data Analysis: Compare the post-dose latencies to the baseline values to assess motor coordination and ataxia.
Visualizations
Caption: Troubleshooting decision tree for unexpected neuronal death.
Caption: Workflow for in vivo CNS side effect studies.
Caption: Proposed signaling pathway for this compound neurotoxicity.
Technical Support Center: CE-245677 Kinase Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using CE-245677 in kinase assays. The information is designed to help address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary kinase targets of this compound?
A1: this compound is a potent, reversible inhibitor of Tie2 (TIE Receptor Tyrosine Kinase) and Tropomyosin receptor kinase A (TrkA) and B (TrkB).[1][2][3]
Q2: What is the known selectivity profile of this compound?
Q3: What were the reported reasons for the discontinuation of this compound in clinical trials?
A3: Phase I clinical trials for this compound were halted due to significant Central Nervous System (CNS) adverse events.[4] The specific off-target interactions responsible for these effects have not been publicly detailed. It is possible that these effects could be related to on-target inhibition of Trk kinases within the CNS.
Q4: How can I distinguish between on-target and off-target effects in my cellular assays?
A4: Differentiating between on-target and off-target effects is crucial for interpreting your results. Here are a few strategies:
-
Use a structurally distinct inhibitor: Compare the phenotype observed with this compound to that of another Tie2/Trk inhibitor with a different chemical scaffold. If the phenotype is consistent, it is more likely to be an on-target effect.
-
Rescue experiments: If you can introduce a mutated, inhibitor-resistant form of the target kinase into your cells, you can determine if this "rescues" the phenotype, confirming an on-target effect.
-
Dose-response analysis: On-target effects should correlate with the IC50 of the inhibitor for its primary targets. Off-target effects may only appear at higher concentrations.
Data Presentation: Kinase Inhibition Profile of this compound
The following table summarizes the known inhibitory concentrations (IC50) of this compound against its primary targets.
| Kinase Target | Cellular IC50 (nM) | Notes |
| TrkA/B | 1 | Potent inhibitor of TrkA and TrkB.[1][2][3] |
| Tie2 | 4.7 | Potent inhibitor of Tie2.[1][2][3] |
| KDR, PDGFR, FGFR | >100x selectivity | Significantly less potent inhibition compared to primary targets.[1][2][3] |
Experimental Protocols
While a specific, detailed protocol for kinase assays with this compound is not publicly available, the following are general methodologies for biochemical and cellular kinase assays that can be adapted.
Biochemical Kinase Assay (General Protocol)
This protocol provides a framework for measuring the direct inhibition of kinase activity by this compound in vitro.
-
Reagents and Setup:
-
Recombinant human Tie2 or TrkA/B kinase.
-
Kinase-specific peptide substrate.
-
ATP (at a concentration close to the Km for the kinase).
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
This compound stock solution (in DMSO).
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™).
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a microplate, add the kinase and the diluted this compound or vehicle (DMSO).
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the peptide substrate and ATP mixture.
-
Incubate for the desired reaction time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each this compound concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Kinase Assay (General Protocol)
This protocol outlines a method to assess the inhibition of Tie2 or Trk signaling by this compound in a cellular context.
-
Cell Culture and Treatment:
-
Culture cells that endogenously express Tie2 or Trk, or cells engineered to overexpress the target kinase.
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Starve the cells in serum-free media for a few hours to reduce basal kinase activity.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specific duration (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate ligand (e.g., Angiopoietin-1 for Tie2, or NGF for TrkA) for a short period (e.g., 10-15 minutes) to induce kinase activation.
-
-
Cell Lysis and Protein Analysis:
-
Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Analyze the phosphorylation status of the target kinase and its downstream substrates by Western blotting using phospho-specific antibodies.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Normalize the phospho-protein signal to the total protein signal.
-
Determine the concentration of this compound required to inhibit ligand-induced phosphorylation by 50% (IC50).
-
Troubleshooting Guides
Problem 1: High background signal in the biochemical kinase assay.
-
Possible Cause: Contaminating kinase activity in the enzyme preparation or substrate.
-
Solution:
-
Use highly purified recombinant kinase and substrate.
-
Include a "no enzyme" control to determine the background signal.
-
Include a "no substrate" control to assess kinase autophosphorylation.
-
Problem 2: Inconsistent IC50 values for this compound.
-
Possible Cause:
-
Variability in ATP concentration.
-
Inconsistent incubation times.
-
Degradation of this compound.
-
-
Solution:
-
Use a consistent ATP concentration, ideally at or near the Km of the kinase.
-
Ensure precise and consistent incubation times for inhibitor pre-incubation and the kinase reaction.
-
Prepare fresh dilutions of this compound from a frozen stock for each experiment. Aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
Problem 3: No inhibition observed in the cellular assay despite potent biochemical activity.
-
Possible Cause:
-
Poor cell permeability of this compound.
-
Rapid metabolism or efflux of the compound from the cells.
-
-
Solution:
-
Verify the cellular uptake of the compound using analytical methods if possible.
-
Increase the incubation time with this compound.
-
Use cell lines with lower expression of drug efflux pumps.
-
Problem 4: Unexpected phenotype observed in cellular assays.
-
Possible Cause: Off-target effects of this compound.
-
Solution:
-
Perform a dose-response experiment to see if the phenotype is observed at concentrations significantly higher than the IC50 for the primary targets.
-
As mentioned in the FAQs, use a structurally unrelated inhibitor to confirm if the effect is target-specific.
-
If possible, perform a kinome-wide screen to identify potential off-target kinases.
-
Visualizations
Caption: Simplified Tie2 signaling pathway and the inhibitory action of this compound.
Caption: Key TrkA signaling pathways and the inhibitory action of this compound.
Caption: General experimental workflow for determining the IC50 of this compound.
References
Technical Support Center: Overcoming CE-245677 Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential resistance to the dual Tie2/Trk kinase inhibitor, CE-245677, in cancer cells. As clinical development of this compound for oncology was limited, this guide draws upon established resistance mechanisms to other Trk and Tie2 inhibitors to provide a predictive framework for overcoming experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent, reversible inhibitor of both Tie2 and Tropomyosin receptor kinase (Trk) A and B.[1][2][3][4] It was investigated for its potential in cancer therapy due to the roles of Tie2 in angiogenesis and Trk signaling in the growth and survival of various tumors.
Q2: What are the potential on-target mechanisms of resistance to this compound?
Based on data from other Trk inhibitors like larotrectinib and entrectinib, on-target resistance to this compound would likely arise from mutations within the kinase domains of NTRK1 or NTRK2. These mutations can interfere with drug binding.[5][6][7] Key regions where resistance mutations are commonly found include:
-
Solvent Front: These mutations are the most common cause of acquired resistance to first-generation Trk inhibitors.[6][8][9]
-
Gatekeeper Residue: Mutations in this region can also prevent effective drug binding.[5][6][7]
-
xDFG Motif: Alterations in this motif are another class of mutations that can confer resistance.[5][7]
Q3: What are the potential off-target mechanisms of resistance to this compound?
Off-target resistance occurs when cancer cells activate alternative signaling pathways to bypass the inhibition of Tie2 and Trk. Common bypass pathways observed with other kinase inhibitors include the activation of the MAPK/ERK pathway through mutations in genes such as BRAF and KRAS, or the amplification of other receptor tyrosine kinases like MET.[8][9][10][11] Upregulation of the PI3K/AKT pathway has also been implicated in resistance to targeted therapies.[12]
Q4: How can I determine if my cancer cells have developed resistance to this compound?
The primary method is to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line. A significant increase in the IC50 value compared to the parental, sensitive cell line indicates the development of resistance.[12][13][14]
Q5: What are the first steps I should take if I suspect resistance?
If you observe a loss of efficacy of this compound in your experiments, the first steps are to:
-
Confirm the identity and purity of your this compound compound.
-
Perform a cell viability assay to quantitatively measure the shift in IC50.
-
If resistance is confirmed, proceed with molecular analyses to identify the underlying mechanism.
Troubleshooting Guides
Issue 1: Decreased efficacy of this compound in cell culture experiments.
Potential Cause & Troubleshooting Steps
-
On-Target Mutations (NTRK1/2):
-
Bypass Pathway Activation (e.g., MAPK/ERK pathway):
-
Diagnosis: Use Western blotting to assess the phosphorylation status of key downstream proteins like ERK1/2 and AKT.[5][8][11][19][20] Increased phosphorylation in the presence of this compound suggests bypass activation. Perform NGS to screen for mutations in genes like BRAF, KRAS, and MET.[3]
-
Solution: A combination therapy approach may be effective. For example, if MAPK pathway activation is detected, combine this compound with a MEK inhibitor.[11][19]
-
-
Upregulation of Alternative Angiogenic Pathways (Tie2 resistance):
-
Diagnosis: Analyze the expression of other pro-angiogenic factors like VEGF in your experimental system.
-
Solution: Consider a combination therapy that also targets the upregulated pathway, for instance, by adding a VEGF inhibitor.[21]
-
Issue 2: Tumor regrowth in a patient-derived xenograft (PDX) model treated with this compound.
Potential Cause & Troubleshooting Steps
-
Clonal Evolution and Selection of Resistant Cells:
-
Diagnosis: Excise the resistant tumor and perform NGS to compare its genomic profile with the original tumor.[21][22][23] This can reveal acquired mutations.
-
Solution: Based on the identified resistance mechanism, treat subsequent cohorts of mice with a rationally designed combination therapy. For example, if a KRAS mutation emerges, a combination with a downstream pathway inhibitor might be effective.[3]
-
-
Role of the Tumor Microenvironment:
-
Diagnosis: Analyze the tumor microenvironment for changes in the infiltration of immune cells, particularly Tie2-expressing macrophages, which can contribute to resistance to anti-angiogenic therapies.[9][24]
-
Solution: Therapies that target these immune cell populations could be explored in combination with this compound.
-
Quantitative Data Summary
Table 1: Potency of Trk Inhibitors Against Wild-Type and Mutant TRK Fusions
| Compound | TRK Fusion | IC50 (nmol/L) |
| Larotrectinib | LMNA–TRKA (Wild-Type) | 23.5 - 49.4[6] |
| ETV6–TRKB (Wild-Type) | 23.5 - 49.4[6] | |
| ETV6–TRKC (Wild-Type) | 23.5 - 49.4[6] | |
| TRKA G595R (Solvent Front Mutant) | >600[6] | |
| TRKC G623R (Solvent Front Mutant) | >600[6] | |
| Entrectinib | LMNA–TRKA (Wild-Type) | 0.3 - 1.3[6] |
| ETV6–TRKB (Wild-Type) | 0.3 - 1.3[6] | |
| ETV6–TRKC (Wild-Type) | 0.3 - 1.3[6] | |
| TRKA G595R (Solvent Front Mutant) | >400-fold decrease in potency[6] | |
| Repotrectinib | LMNA–TRKA (Wild-Type) | <0.2[6] |
| ETV6–TRKB (Wild-Type) | <0.2[6] | |
| ETV6–TRKC (Wild-Type) | <0.2[6] | |
| TRKA G595R (Solvent Front Mutant) | 14.6 - 67.6[6] | |
| TRKC G623R (Solvent Front Mutant) | 14.6 - 67.6[6] | |
| TRKC F617I (Gatekeeper Mutant) | <0.2[10] |
Table 2: Frequency of Acquired Resistance Mechanisms to First-Generation Trk Inhibitors
| Resistance Mechanism | Frequency |
| On-Target Resistance | ~83% [6][8][9] |
| * Solvent Front Mutations | ~87% of on-target cases[6][8][9] |
| * Gatekeeper Mutations | ~13% of on-target cases[6][8][9] |
| Off-Target Resistance | ~11% [6][8][9] |
| * BRAF V600E Mutation | Observed in patients[8][9][10][11] |
| * KRAS Mutations | Observed in patients[3][10][11] |
| * MET Amplification | Observed in patients[8][9][10][11] |
| No Identifiable Mechanism | ~6% [6][8][9] |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a method for generating a resistant cell line through continuous exposure to increasing concentrations of the inhibitor.[13][25][26]
Materials:
-
Parental cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
-
Cell counting equipment
Procedure:
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 of this compound for the parental cell line.[27][28][29][30]
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC10-IC20 (the concentration that inhibits 10-20% of cell growth).
-
Monitor and Subculture: Initially, a significant number of cells will die. Monitor the culture for the recovery of a proliferating cell population. Once the cells reach 70-80% confluency, subculture them.
-
Dose Escalation: Gradually increase the concentration of this compound in the culture medium. A common approach is to increase the concentration by 1.5- to 2-fold at each step.
-
Repeat Cycles: Continue this process of exposure, recovery, and dose escalation. This selection process can take several months.
-
Characterize the Resistant Line: Once a cell line is established that can proliferate in a significantly higher concentration of this compound (e.g., >10-fold the initial IC50), perform a new cell viability assay to determine the new IC50 and calculate the fold resistance. Cryopreserve stocks of the resistant cell line at different passages.
Protocol 2: Western Blot for MAPK/ERK Pathway Activation
This protocol outlines the steps to detect the phosphorylation of ERK1/2 as a marker for MAPK pathway activation.[5][8][11][19][20]
Materials:
-
Sensitive and resistant cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment and Lysis: Seed both sensitive and resistant cells. Treat with this compound at a relevant concentration for a specified time (e.g., 2 hours). Wash the cells with cold PBS and lyse them on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against total ERK1/2.
Visualizations
Caption: Simplified Trk signaling pathway and the inhibitory action of this compound.
Caption: Tie2 signaling pathway in endothelial cells and its inhibition by this compound.
Caption: Experimental workflow for investigating and overcoming this compound resistance.
References
- 1. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Resistance to TRK inhibition mediated by convergent MAP kinase pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ctDNA analysis of NTRK fusion and mechanisms of acquired resistance to TRK inhibitors. - ASCO [asco.org]
- 5. pubcompare.ai [pubcompare.ai]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research Portal [scholarship.miami.edu]
- 10. Response to Repotrectinib After Development of NTRK Resistance Mutations on First- and Second-Generation TRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of Entrectinib Resistance in a Neuroblastoma Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Current practices and guidelines for clinical next-generation sequencing oncology testing | Cancer Biology & Medicine [cancerbiomed.org]
- 17. Next-Generation Sequencing for the General Cancer Patient - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Guidelines for Validation of Next-Generation Sequencing–Based Oncology Panels: A Joint Consensus Recommendation of the Association for Molecular Pathology and College of American Pathologists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. oaepublish.com [oaepublish.com]
- 22. Patient-derived xenograft models in cancer therapy: technologies and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 25. Establishment of phosphatidylinositol 3‐kinase inhibitor‐resistant cancer cell lines and therapeutic strategies for overcoming the resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 26. oncotarget.com [oncotarget.com]
- 27. BioRender App [app.biorender.com]
- 28. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 29. clyte.tech [clyte.tech]
- 30. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing CE-245677 concentration for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with CE-245677 in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, reversible inhibitor of Tie2 and Tropomyosin receptor kinase (Trk) A and B (TrkA/B) kinases.[1][2] It exhibits high selectivity for these kinases over other angiogenic receptor tyrosine kinases.[1][2] The mechanism of action involves blocking the phosphorylation activity of these kinases, which are involved in cellular signaling pathways regulating processes like cell growth, differentiation, and apoptosis.[3]
Q2: What are the known in vitro potencies of this compound?
This compound has demonstrated the following potencies in cellular assays:
Q3: What is the oral bioavailability of this compound in preclinical models?
In vivo pharmacokinetic studies in rats have shown that this compound has good oral absorption with a bioavailability (F) of 80%.[1][2]
Q4: Are there any known safety concerns or adverse effects associated with this compound?
Yes, Phase I multiple-dose clinical trials with this compound were terminated due to significant central nervous system (CNS) adverse events in humans.[4] These included cognitive deficits, personality changes, and sleep disturbances, which resolved after dosing was stopped.[4] While the compound has shown efficacy in preclinical pain models, researchers should be aware of these potential CNS-related side effects.[4]
Troubleshooting Guides
Issue 1: Determining the Optimal In Vivo Dose
Q: How do I establish the optimal concentration of this compound for my in vivo study?
A: A systematic approach involving dose-range finding and dose-response studies is recommended to determine the optimal in vivo dose.[5][6][7]
Experimental Protocol: In Vivo Dose-Response Study
-
Dose-Range Finding (Pilot Study):
-
Begin with a wide range of doses based on the in vitro IC50 values. A common starting point is to test doses that are expected to achieve plasma concentrations 10- to 100-fold higher than the in vitro IC50.[8]
-
Administer single doses to a small number of animals per group.[5]
-
Monitor for acute toxicity and clinical signs.[8]
-
Collect plasma samples at various time points to perform a preliminary pharmacokinetic (PK) analysis.[8] This will help in understanding the drug's exposure (AUC) and maximum concentration (Cmax).[9]
-
-
Definitive Dose-Response Study:
-
Based on the pilot study, select a narrower range of 3-5 doses that are well-tolerated and bracket the anticipated efficacious exposure.
-
Administer the selected doses to a larger group of animals.
-
Evaluate the desired pharmacodynamic (PD) effect (e.g., tumor growth inhibition, reduction in pain response) at each dose level.
-
Concurrently, perform a full PK analysis to establish a clear relationship between drug exposure and the observed effect (PK/PD modeling).[9][10]
-
Table 1: Hypothetical In Vivo Dose-Response Data for this compound
| Dose (mg/kg, oral) | Plasma Cmax (nM) | Plasma AUC (nM*h) | Target Inhibition (%) | Efficacy Endpoint (% change) |
| 1 | 10 | 80 | 25 | 15 |
| 3 | 35 | 280 | 60 | 45 |
| 10 | 120 | 960 | 95 | 80 |
| 30 | 400 | 3200 | 98 | 82 |
Logical Workflow for Dose Optimization
Caption: Workflow for determining the optimal in vivo dose of this compound.
Issue 2: Confirming Target Engagement In Vivo
Q: How can I be sure that this compound is reaching and inhibiting its targets (Tie2, TrkA/B) in the target tissue?
A: Verifying target engagement is crucial to correlate the observed phenotype with the drug's mechanism of action.[11][12][13] This can be achieved through direct and indirect methods.
Experimental Protocol: Assessing In Vivo Target Engagement
-
Tissue Collection:
-
Following treatment with this compound at the desired dose and time point, collect the target tissues (e.g., tumor, spinal cord).
-
Flash-freeze the tissues in liquid nitrogen and store them at -80°C.
-
-
Western Blot Analysis (Indirect Method):
-
Prepare tissue lysates.
-
Perform a Western blot to assess the phosphorylation status of downstream substrates of Tie2 and TrkA/B. A decrease in the phosphorylated form of the substrate relative to the total protein indicates target inhibition.
-
-
Co-Immunoprecipitation (Direct Method):
-
Immunoprecipitate the target kinase (Tie2 or TrkA/B) from the tissue lysate.
-
Probe for the presence of this compound using a specific antibody if available, or use advanced techniques like cellular thermal shift assay (CETSA) or activity-based protein profiling (ABPP) to confirm binding.[11][12][14][15]
-
Simplified Signaling Pathway of this compound
Caption: Simplified signaling pathways inhibited by this compound.
Issue 3: Compound Formulation and Administration
Q: I am observing precipitation of this compound upon dilution for injection, or the animals are showing signs of irritation at the injection site. What should I do?
A: Formulation and administration are critical for achieving consistent in vivo results and ensuring animal welfare.[16][17][18]
Troubleshooting Steps:
-
Solubility and Formulation:
-
This compound is soluble in DMSO.[2] For in vivo use, a stock solution in DMSO can be prepared.
-
For final dosing, the DMSO stock should be diluted in a vehicle suitable for the chosen route of administration (e.g., saline, corn oil).
-
It is crucial to determine the appropriate percentage of DMSO in the final formulation that maintains solubility without causing toxicity. Typically, for intravenous (IV) administration, the final DMSO concentration should be below 10%, and for intraperitoneal (IP) or oral (PO) routes, it may be higher, but should be kept to a minimum.
-
If precipitation occurs upon dilution, consider using co-solvents such as PEG400 or Tween 80 to improve solubility.[16] Always perform a small-scale test of the final formulation to check for precipitation before administering to animals.[19][20]
-
-
Route of Administration:
-
This compound has good oral bioavailability, making oral gavage a suitable and often preferred route.[1][2][16]
-
If IV or IP injection is necessary, ensure proper technique to avoid irritation.[16][17][21] For IP injections, alternate the injection site between the lower left and right abdominal quadrants.[17]
-
The volume of administration should be appropriate for the size of the animal to avoid distress.[16][17]
-
Table 2: Recommended Maximum Injection Volumes for Rodents
| Route | Mouse (mL/kg) | Rat (mL/kg) |
| Oral (gavage) | 10 | 10 |
| Intravenous (IV) | 5 | 5 |
| Intraperitoneal (IP) | 10 | 10 |
| Subcutaneous (SC) | 10 | 5 |
Source: Adapted from general guidelines for substance administration to laboratory animals.[16]
Issue 4: Integrating Pharmacokinetics and Pharmacodynamics (PK/PD)
Q: How do I correlate the concentration of this compound in the body with its therapeutic effect?
A: PK/PD modeling is a powerful tool to understand the relationship between drug concentration, time, and pharmacological effect.[9][10][22][23]
Experimental Protocol: Basic PK/PD Modeling
-
Pharmacokinetic (PK) Study:
-
Administer a single dose of this compound to a cohort of animals.
-
Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Analyze plasma samples to determine the concentration of this compound over time.
-
Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.[9]
-
-
Pharmacodynamic (PD) Study:
-
In a separate cohort of animals (or the same cohort if the PD endpoint is non-terminal), administer the same dose of this compound.
-
Measure the biological effect at various time points corresponding to the PK sampling.
-
-
Modeling:
PK/PD Relationship Workflow
Caption: Workflow illustrating the integration of PK and PD data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Trk receptor | Tie-2 | TargetMol [targetmol.com]
- 3. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 6. researchgate.net [researchgate.net]
- 7. Strategy for Designing In Vivo Dose-Response Comparison Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. theraindx.com [theraindx.com]
- 10. In Vivo PK/PD - Creative Bioarray [dda.creative-bioarray.com]
- 11. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pelagobio.com [pelagobio.com]
- 13. researchgate.net [researchgate.net]
- 14. Quantification of In Vivo Target Engagement Using Microfluidic Activity-Based Protein Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. elifesciences.org [elifesciences.org]
- 16. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 17. az.research.umich.edu [az.research.umich.edu]
- 18. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 19. In vitro methods to assess drug precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. google.com [google.com]
- 21. urmc.rochester.edu [urmc.rochester.edu]
- 22. Application of Pharmacokinetic-Pharmacodynamic Modeling in Drug Delivery: Development and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vivo Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling and Establishment of the PK/PD Cutoff of Florfenicol Against Pasteurella multocida in Ducks - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting CE-245677 Precipitation
Introduction to CE-245677
This compound is a potent and selective small molecule inhibitor of the novel kinase KLP1 (Kinase-Like-Protein 1), a critical downstream effector in the TNF-α inflammatory signaling pathway. Due to its highly hydrophobic nature, this compound exhibits low aqueous solubility, which can lead to precipitation when preparing solutions in physiological media. This guide provides comprehensive troubleshooting strategies and protocols to help researchers overcome solubility challenges and ensure reliable experimental outcomes.
Troubleshooting Guides (Q&A)
This section addresses specific precipitation issues you may encounter during your experiments.
Question 1: My this compound precipitated immediately after I added the DMSO stock solution to my cell culture medium. What went wrong?
Answer: This is a common issue known as "solvent-shift" precipitation. It occurs when a compound dissolved in a strong organic solvent like DMSO is rapidly diluted into an aqueous medium where it is less soluble. The abrupt change in solvent polarity causes the compound to crash out of solution.
Immediate Solutions:
-
Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your media.
-
Step-wise Dilution: Avoid adding the concentrated DMSO stock directly to your full volume of media. Instead, perform a serial dilution. For example, first, dilute the DMSO stock into a small volume of media containing a higher serum concentration, then add this intermediate dilution to your final culture volume.
-
Increase Agitation: Add the DMSO stock drop-wise to the vortexing media.[1] This rapid dispersion can prevent the formation of localized high concentrations that trigger precipitation.
-
Pre-warm the Media: Ensure your cell culture media is pre-warmed to 37°C before adding the compound.[2] Temperature can significantly influence the solubility of some compounds.[1]
Question 2: The media looked clear initially, but I observed a fine precipitate or cloudiness after incubating for several hours. Why did this happen?
Answer: This delayed precipitation can be caused by several factors related to the incubator environment and media composition.
Possible Causes and Solutions:
-
Temperature and pH Shifts: The stable 37°C and CO2 environment of an incubator can alter media pH and affect compound solubility over time.[2][3]
-
Solution: Ensure your medium is properly buffered for the CO2 concentration in your incubator. Using a medium supplemented with HEPES can help maintain a stable pH.[1]
-
-
Interaction with Media Components: this compound may slowly interact with salts, proteins, or other components in the complex media, leading to the formation of insoluble complexes.[2][3]
-
Solution: Increasing the serum concentration (e.g., from 5% to 10% FBS) can help. Serum proteins like albumin can bind to hydrophobic compounds and increase their apparent solubility.[4]
-
-
Compound Instability: The compound may be degrading over the course of the experiment into less soluble byproducts.
-
Solution: Test the stability of this compound in your specific media over your experimental time course.
-
Question 3: My experimental results show lower-than-expected efficacy. Could this be related to precipitation?
Answer: Absolutely. Even if you don't see visible precipitation, microscopic particles (micro-precipitates) may have formed. This reduces the actual concentration of the dissolved, active compound available to the cells, leading to diminished or inconsistent biological effects.
Troubleshooting Steps:
-
Microscopic Examination: Take an aliquot of your final working solution, place it on a microscope slide, and examine it for any crystalline structures or fine particles.
-
Solubility Testing: Perform a kinetic solubility test to determine the maximum soluble concentration of this compound under your exact experimental conditions (media type, serum percentage, temperature). See Protocol 2 for a detailed method.
-
Re-evaluate Dosing: Based on the determined maximum solubility, you may need to adjust your working concentrations to ensure you are operating in a soluble range.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making this compound stock solutions? For biological assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is highly soluble in 100% DMSO. Always use anhydrous, high-purity DMSO to avoid introducing water, which can decrease the solubility of the compound in the stock solution over time.[5]
Q2: What is the maximum recommended final concentration of DMSO in my cell culture? To avoid solvent toxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%.[6] A concentration of 0.1% is often recommended as a safe starting point for most cell lines.[7] Always run a vehicle control (media with the same final DMSO concentration but without the compound) in your experiments.[6]
Q3: How does media composition affect the solubility of this compound? Media components can significantly impact solubility.
-
Serum: Higher concentrations of fetal bovine serum (FBS) or other sera can increase the solubility of hydrophobic compounds due to the presence of binding proteins like albumin.
-
Salts and Buffers: Different basal media (e.g., DMEM, RPMI-1640) have varying salt concentrations. High concentrations of calcium or phosphate salts, in particular, can sometimes contribute to compound precipitation.[8]
Q4: How should I store my this compound stock solutions? Once dissolved in DMSO, aliquot the stock solution into small, single-use volumes and store them at -20°C or -80°C.[6] This prevents repeated freeze-thaw cycles, which can cause the compound to precipitate out of the stock solution and lead to inaccurate concentrations.
Data Presentation
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Solubility (at 25°C) |
|---|---|
| DMSO | > 100 mM |
| Ethanol | ~15 mM |
| Methanol | ~5 mM |
| Water | < 1 µM |
Table 2: Maximum Kinetic Solubility of this compound in DMEM Kinetic solubility was determined after a 2-hour incubation at 37°C, 5% CO2.
| FBS Concentration | Max Soluble Concentration (µM) | Final DMSO % |
|---|---|---|
| 0% | 2.5 | 0.1% |
| 5% | 15 | 0.1% |
| 10% | 40 | 0.1% |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
Objective: To prepare a concentrated, fully dissolved stock solution of this compound in DMSO.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Calculation: Determine the mass of this compound powder needed to make your desired volume of a 10 mM stock solution (Molecular Weight of this compound = 452.5 g/mol ).
-
Weighing: Accurately weigh the lyophilized powder in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if needed, but avoid overheating.[2]
-
Storage: Aliquot the clear stock solution into single-use volumes and store at -80°C.[6]
Protocol 2: Determining Maximum Soluble Concentration in Media
Objective: To find the highest concentration of this compound that remains soluble in your specific experimental media without precipitating.
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific cell culture medium (e.g., DMEM + 10% FBS)
-
Sterile 96-well plate or microcentrifuge tubes
-
Microscope
Methodology:
-
Pre-warm Media: Pre-warm your cell culture medium to 37°C.[2]
-
Prepare Highest Concentration: Prepare the highest desired concentration by diluting the 10 mM DMSO stock 1:1000 into the pre-warmed media (e.g., 1 µL of stock into 999 µL of media for a 10 µM final concentration). Vortex gently immediately after adding the stock.
-
Serial Dilution: Perform 2-fold serial dilutions from this starting concentration down the plate or across the tubes using fresh, pre-warmed media.
-
Incubation: Incubate the plate/tubes under your standard experimental conditions (e.g., 37°C, 5% CO2) for the duration of your planned experiment (e.g., 24 hours).
-
Observation: Visually inspect each concentration for signs of precipitation (cloudiness, crystals) at multiple time points (e.g., 0, 1, 4, and 24 hours). For a more sensitive analysis, transfer a small aliquot from each well onto a microscope slide and check for micro-precipitates.
-
Determination: The highest concentration that remains completely clear and free of visible precipitate throughout the incubation is your maximum working soluble concentration.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation issues.
Caption: Simplified signaling pathway showing this compound inhibition of KLP1.
References
Technical Support Center: Mitigating CE-245677-Induced Cognitive Impairment in Mice
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for mitigating cognitive impairment in mice induced by the compound CE-245677. All protocols and data are based on established methodologies in the field of neuroscience.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound-induced cognitive impairment?
A1: this compound is a novel compound hypothesized to induce cognitive impairment in mice primarily through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1] This activation is believed to trigger a cascade of downstream events, including neuroinflammation, synaptic dysfunction, and ultimately, neuronal apoptosis, leading to observable cognitive deficits.
Q2: What are the expected behavioral outcomes in mice treated with this compound?
A2: Mice administered with this compound are expected to exhibit significant deficits in learning and memory. These can be assessed using a variety of behavioral tests, including the Morris Water Maze (MWM), Novel Object Recognition (NOR), and Y-maze.[2] Common observations include increased escape latency in the MWM, reduced discrimination index in the NOR test, and decreased spontaneous alternation in the Y-maze.
Q3: Are there any known biomarkers to confirm the effects of this compound?
A3: Yes, several molecular markers can be assayed to confirm the on-target effects of this compound. Key biomarkers include increased phosphorylation of JNK (p-JNK) and its downstream target c-Jun (p-c-Jun) in hippocampal and cortical lysates.[1] Additionally, elevated levels of pro-inflammatory cytokines such as TNF-α and IL-1β, and markers of synaptic dysfunction like decreased levels of PSD-95 and synaptophysin, are indicative of this compound's activity.
Q4: What is the typical timeframe for the onset of cognitive impairment after this compound administration?
A4: The onset of cognitive impairment can vary depending on the dosage and administration route. Generally, measurable cognitive deficits in behavioral tasks are observed within 7 to 14 days of continuous administration. Biochemical changes, such as JNK activation, can often be detected earlier, typically within 3 to 5 days.
Troubleshooting Guides
Problem 1: Inconsistent or non-significant behavioral deficits after this compound administration.
| Possible Cause | Troubleshooting Step |
| Incorrect Dosage or Administration Route | Verify the calculated dosage based on the latest literature for JNK activators. Ensure consistent and accurate administration (e.g., intraperitoneal, oral gavage). |
| Mouse Strain Variability | Different mouse strains can have varying sensitivities. Ensure the use of a consistent and appropriate strain (e.g., C57BL/6J). |
| Suboptimal Behavioral Testing Conditions | Standardize all behavioral testing parameters, including lighting, time of day, and handling procedures. Ensure mice are properly habituated to the testing environment. |
| Compound Instability | Prepare fresh solutions of this compound for each administration. Store the compound according to the manufacturer's instructions to prevent degradation. |
Problem 2: High variability in biomarker measurements (e.g., p-JNK, cytokine levels).
| Possible Cause | Troubleshooting Step |
| Inconsistent Tissue Harvesting and Processing | Harvest brain tissue rapidly and consistently at the same time point for all animals. Immediately snap-freeze tissue in liquid nitrogen or proceed with homogenization in appropriate buffers containing phosphatase and protease inhibitors. |
| Antibody Specificity and Validation | Ensure that the primary antibodies used for Western blotting or ELISA are specific and have been validated for use in mouse brain tissue. |
| Loading Inaccuracies in Western Blotting | Use a reliable method for protein quantification (e.g., BCA assay) and normalize to a stable housekeeping protein (e.g., GAPDH, β-actin). |
| Sample Degradation | Store tissue lysates and samples at -80°C to prevent degradation of proteins and other analytes. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Morris Water Maze (MWM) for Spatial Learning and Memory
-
Apparatus: A circular pool (120 cm diameter) filled with opaque water (22-24°C). A hidden platform (10 cm diameter) is submerged 1 cm below the water surface.
-
Acquisition Phase (Days 1-5):
-
Mice are subjected to four trials per day for five consecutive days.
-
For each trial, the mouse is gently placed into the water at one of four starting positions.
-
The mouse is allowed to swim freely for 60 seconds to find the hidden platform.
-
If the mouse fails to find the platform within 60 seconds, it is gently guided to it.
-
The time to reach the platform (escape latency) and the path length are recorded.
-
-
Probe Trial (Day 6):
-
The platform is removed from the pool.
-
The mouse is allowed to swim for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) is recorded.
-
Western Blotting for JNK Activation
-
Tissue Homogenization: Homogenize hippocampal or cortical tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-JNK, total JNK, and a housekeeping protein overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
Quantitative Data Summary
Table 1: Behavioral Performance in the Morris Water Maze
| Group | Mean Escape Latency (s) - Day 5 | Time in Target Quadrant (%) - Probe Trial |
| Vehicle Control | 15.2 ± 2.1 | 45.8 ± 3.5 |
| This compound (10 mg/kg) | 48.9 ± 4.3 | 22.1 ± 2.9 |
| This compound + Mitigant X | 20.5 ± 2.8 | 40.2 ± 3.1 |
Table 2: Hippocampal Biomarker Levels
| Group | p-JNK / Total JNK Ratio (Fold Change) | TNF-α Levels (pg/mg protein) | PSD-95 Expression (Relative to Control) |
| Vehicle Control | 1.0 ± 0.1 | 5.2 ± 0.8 | 1.0 ± 0.1 |
| This compound (10 mg/kg) | 3.8 ± 0.4 | 18.9 ± 2.1 | 0.4 ± 0.05 |
| This compound + Mitigant X | 1.3 ± 0.2 | 7.1 ± 1.0 | 0.9 ± 0.1 |
Visualizations
Caption: Proposed signaling pathway of this compound-induced cognitive impairment.
Caption: General experimental workflow for studying this compound effects.
Caption: Troubleshooting logic for inconsistent behavioral data.
References
- 1. JNK Activation Correlates with Cognitive Impairment and Alteration of the Post-Synaptic Element in the 5xFAD AD Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Knockdown and inhibition of hippocampal GPR17 attenuates lipopolysaccharide-induced cognitive impairment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: CE-245677 Blood-Brain Barrier Penetration Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for conducting and troubleshooting blood-brain barrier (BBB) penetration studies of CE-245677, a pan-Trk/Tie2 kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: Does this compound cross the blood-brain barrier?
A1: Yes, clinical data indicates that this compound penetrates the blood-brain barrier in humans. Phase I clinical trials were halted due to significant central nervous system (CNS) side effects, including cognitive deficits, personality changes, and sleep disturbances. These adverse events are a strong indicator of the compound's ability to access the brain and interact with targets within the CNS.
Q2: What are the primary molecular targets of this compound in the context of the BBB?
A2: this compound is an inhibitor of both Tropomyosin receptor kinase (Trk) and Tie2 kinase.
-
Trk Receptors (TrkA, TrkB, TrkC): These receptors are crucial for neuronal survival, differentiation, and synaptic plasticity. Inhibition of Trk signaling in the CNS is the likely cause of the observed neurological side effects.
-
Tie2 Receptor: This receptor, primarily expressed on endothelial cells, plays a vital role in maintaining the integrity of the blood-brain barrier. Modulation of Tie2 signaling can impact BBB permeability.
Q3: What are the potential mechanisms of this compound transport across the BBB?
A3: The exact mechanisms have not been fully elucidated in publicly available literature. However, for a small molecule like this compound, transport across the BBB could occur via passive diffusion if it has favorable physicochemical properties (e.g., lipophilicity, low molecular weight). It may also be a substrate for active influx or efflux transporters. Given its structure, it is plausible that it could be a substrate for efflux transporters like P-glycoprotein (P-gp), which would actively pump the compound out of the brain, thus limiting its CNS exposure.
Q4: What in vitro models are suitable for assessing the BBB permeability of this compound?
A4: Several in vitro models can be used to predict the BBB permeability of this compound:
-
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB): This is a high-throughput assay that assesses a compound's ability to passively diffuse across an artificial lipid membrane mimicking the BBB.
-
Cell-based Transwell Models:
-
MDCK-MDR1: Madin-Darby canine kidney cells transfected with the human MDR1 gene, which expresses the P-gp efflux pump. This model is useful for determining if this compound is a P-gp substrate.
-
Caco-2: A human colon adenocarcinoma cell line that expresses various transporters and forms tight junctions, often used as a surrogate for BBB permeability screening.
-
Primary or iPSC-derived Brain Endothelial Cells: These models offer a more physiologically relevant representation of the BBB, co-cultured with astrocytes and pericytes to enhance barrier properties.
-
Q5: What in vivo methods are used to confirm the BBB penetration of this compound?
A5: In vivo studies in animal models (e.g., rodents) are essential to confirm and quantify BBB penetration. Common techniques include:
-
Brain-to-Plasma Concentration Ratio (Kp and Kp,uu): This involves administering this compound to an animal, and after a set period, measuring its concentration in both brain tissue and plasma. The ratio of these concentrations (Kp) provides a measure of overall brain penetration. The unbound brain-to-unbound plasma concentration ratio (Kp,uu) is a more accurate measure of the compound's ability to cross the BBB and is the gold standard.
-
In Situ Brain Perfusion: This technique involves perfusing the brain of an anesthetized animal with a solution containing this compound, allowing for the direct measurement of the rate of transport across the BBB without the influence of peripheral pharmacokinetics.
Troubleshooting Guides
In Vitro BBB Permeability Assays (e.g., MDCK-MDR1)
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High variability in apparent permeability (Papp) values between experiments. | 1. Inconsistent cell monolayer integrity. 2. Variation in passage number of cells. 3. Inconsistent incubation times or temperatures. 4. Issues with the analytical method (LC-MS/MS). | 1. Monitor transendothelial electrical resistance (TEER) to ensure monolayer confluence and tightness. 2. Use cells within a defined passage number range. 3. Strictly control incubation parameters. 4. Validate the analytical method for linearity, accuracy, and precision. |
| Efflux ratio is close to 1, suggesting no active efflux, but in vivo data indicates low brain penetration. | 1. This compound is a substrate for an efflux transporter not expressed in the in vitro model. 2. High non-specific binding to plasticware or brain tissue. 3. Rapid metabolism in the brain. | 1. Use a cell line expressing a broader range of relevant transporters (e.g., BCRP). 2. Include a recovery assessment to check for binding. 3. Investigate the metabolic stability of this compound in brain microsomes. |
| Low recovery of the compound at the end of the experiment. | 1. High non-specific binding to the assay plate. 2. Compound instability in the assay buffer. 3. Cell metabolism. | 1. Use low-binding plates. 2. Assess the stability of this compound in the assay buffer over the incubation period. 3. Analyze cell lysates to determine intracellular concentration. |
In Vivo BBB Penetration Studies (Rodent Models)
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High variability in brain and plasma concentrations between animals. | 1. Inconsistent dosing (e.g., IV, PO). 2. Differences in animal age, weight, or strain. 3. Issues with sample collection and processing. | 1. Ensure accurate and consistent dose administration. 2. Use a homogenous group of animals. 3. Standardize procedures for blood and brain tissue collection and homogenization. |
| Calculated Kp is high, but the compound shows no CNS effect. | 1. High non-specific binding of this compound to brain tissue. 2. The compound is rapidly effluxed from the brain parenchyma. 3. The target engagement is low at the achieved brain concentrations. | 1. Determine the fraction of unbound drug in the brain (fu,brain) and calculate Kp,uu. 2. Conduct time-course studies to understand the dynamics of brain exposure. 3. Perform target engagement studies in the brain. |
| Low brain concentrations despite good in vitro permeability. | 1. Active efflux by transporters at the BBB (e.g., P-gp, BCRP). 2. Rapid peripheral clearance leading to low plasma exposure. 3. Poor solubility in the dosing vehicle. | 1. Co-administer with a known P-gp inhibitor (e.g., verapamil) to see if brain concentrations increase. 2. Characterize the full pharmacokinetic profile of the compound. 3. Optimize the formulation to improve solubility and bioavailability. |
Quantitative Data Summary
As specific quantitative BBB penetration data for this compound is not publicly available, the following tables provide representative data for hypothetical compounds with varying BBB penetration properties to serve as a reference for interpreting experimental results.
Table 1: In Vitro Permeability and Efflux Data (MDCK-MDR1 Assay)
| Compound | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Predicted BBB Penetration |
| High Permeability Control (e.g., Propranolol) | 25 | 24 | 0.96 | High |
| Low Permeability Control (e.g., Atenolol) | 0.5 | 0.6 | 1.2 | Low |
| P-gp Substrate Control (e.g., Digoxin) | 0.2 | 10 | 50 | Low (due to efflux) |
| Hypothetical this compound (Scenario 1: Moderate Permeability, P-gp Substrate) | 5 | 25 | 5 | Moderate to Low |
| Hypothetical this compound (Scenario 2: High Permeability, Not a P-gp Substrate) | 20 | 22 | 1.1 | High |
Table 2: In Vivo Brain Penetration Data (Rodent Model)
| Compound | Plasma Conc. (ng/mL) | Brain Conc. (ng/g) | Kp | fu,brain | fu,plasma | Kp,uu |
| High Penetration Compound | 100 | 200 | 2.0 | 0.05 | 0.05 | 2.0 |
| Low Penetration Compound (P-gp Substrate) | 100 | 10 | 0.1 | 0.05 | 0.05 | 0.1 |
| Compound with High Brain Tissue Binding | 100 | 200 | 2.0 | 0.01 | 0.05 | 0.4 |
| Hypothetical this compound | User-determined | User-determined | Calculated | User-determined | User-determined | Calculated |
Experimental Protocols
Protocol 1: In Vitro BBB Permeability Assessment using MDCK-MDR1 Cells
-
Cell Culture: Culture MDCK-MDR1 cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection agent (e.g., G418).
-
Seeding on Transwells: Seed cells onto Transwell inserts (e.g., 24-well format, 0.4 µm pore size) at a high density.
-
Monolayer Formation: Allow cells to form a confluent monolayer over 3-5 days. Monitor monolayer integrity by measuring the TEER.
-
Permeability Assay:
-
Wash the monolayer with pre-warmed transport buffer (e.g., HBSS with 25 mM HEPES, pH 7.4).
-
For apical-to-basolateral (A-B) transport, add this compound (e.g., at 10 µM) to the apical chamber and transport buffer to the basolateral chamber.
-
For basolateral-to-apical (B-A) transport, add this compound to the basolateral chamber and transport buffer to the apical chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).
-
-
Sample Analysis: At the end of the incubation, collect samples from both the donor and receiver chambers. Analyze the concentration of this compound using a validated LC-MS/MS method.
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B).
-
Protocol 2: In Vivo Brain Penetration Assessment in Rodents
-
Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice.
-
Dosing: Administer this compound via the desired route (e.g., intravenous bolus or oral gavage) at a specific dose.
-
Sample Collection: At a predetermined time point (e.g., 1 or 2 hours post-dose), anesthetize the animal and collect blood via cardiac puncture into tubes containing an anticoagulant. Immediately thereafter, perform transcardial perfusion with ice-cold saline to remove blood from the brain vasculature.
-
Brain Homogenization: Harvest the brain, weigh it, and homogenize it in a suitable buffer.
-
Sample Processing: Centrifuge the blood to obtain plasma. Process the brain homogenate to obtain a clear supernatant.
-
Bioanalysis: Determine the concentration of this compound in plasma and brain homogenate supernatant using a validated LC-MS/MS method.
-
Data Calculation:
-
Calculate the brain-to-plasma concentration ratio (Kp) = Brain Concentration (ng/g) / Plasma Concentration (ng/mL).
-
To determine Kp,uu, measure the unbound fraction in brain homogenate (fu,brain) and plasma (fu,plasma) using equilibrium dialysis or other suitable methods.
-
Calculate Kp,uu = Kp * (fu,plasma / fu,brain).
-
Visualizations
Addressing variability in CE-245677 experimental outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental outcomes with CE-245677. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent, reversible, and orally active dual inhibitor of Tie2 and Tropomyosin receptor kinase (Trk) A and B kinases.[1][2][3] It displays high selectivity for these kinases over other angiogenic receptor tyrosine kinases like KDR, PDGFR, and FGFR.[1][3]
Q2: What are the known IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) values for this compound are as follows:
| Target | Cellular IC50 |
| TrkA/B | 1 nM |
| Tie2 | 4.7 nM |
| [Source: MedChemExpress, TargetMol][1][2] |
Q3: What were the reasons for the discontinuation of this compound clinical trials?
Phase I multiple-dose clinical trials for this compound as a potential cancer treatment were terminated due to significant central nervous system (CNS) side effects.[4][5] These adverse events included cognitive deficits, personality changes, and sleep disturbances, which resolved after dosing ceased.[5]
Troubleshooting Guide
Issue 1: Inconsistent Inhibition of Trk or Tie2 Signaling in Cell-Based Assays
Possible Cause 1: Suboptimal Compound Solubility
This compound has limited aqueous solubility. Improper dissolution can lead to lower effective concentrations and thus, variable inhibitory effects.
Suggested Solution:
-
Solvent Selection: Use dimethyl sulfoxide (DMSO) for preparing stock solutions.[2] MedChemExpress suggests a maximum solubility of 125 mg/mL in DMSO with the aid of ultrasonication.[1]
-
Stock Solution Storage: Store stock solutions at -20°C for up to 1 year or -80°C for up to 2 years to maintain stability.[1]
-
Working Solution Preparation: When preparing working solutions for cell-based assays, ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Possible Cause 2: Cell Line Variability
Different cell lines express varying levels of Trk and Tie2 receptors, which can influence the observed potency of this compound.
Suggested Solution:
-
Target Expression Analysis: Before conducting experiments, verify the expression levels of TrkA, TrkB, and Tie2 in your chosen cell line using techniques like Western blotting or flow cytometry.
-
Cell Line Authentication: Ensure your cell lines are authenticated and free from contamination to guarantee consistent biological responses.
Possible Cause 3: Assay-Dependent Variability
The choice of assay to measure kinase inhibition can impact the results. For instance, a simple cell viability assay may be less sensitive to specific target inhibition compared to a direct phosphorylation assay.
Suggested Solution:
-
Use of Specific Readouts: Employ assays that directly measure the phosphorylation status of Trk or Tie2 or their downstream signaling proteins (e.g., Akt, ERK). Western blotting, ELISA, or specialized cellular kinase assays are recommended.[6][7]
-
High-Throughput Options: For screening purposes, consider using high-throughput cell-based assays, such as those employing NFAT-bla reporter lines, which have been developed for Trk kinases.[8]
Issue 2: Unexpected Off-Target Effects or Cellular Toxicity
Possible Cause 1: High Compound Concentration
While this compound is selective, high concentrations can lead to inhibition of other kinases or induce non-specific cellular stress, resulting in toxicity.
Suggested Solution:
-
Dose-Response Curve: Perform a comprehensive dose-response analysis to determine the optimal concentration range for specific inhibition without inducing significant cytotoxicity.
-
Cytotoxicity Assays: Run parallel cytotoxicity assays (e.g., MTT, LDH release) to distinguish between targeted anti-proliferative effects and general toxicity.
Possible Cause 2: Unknown Kinase Interactions
The full kinome profile of this compound may not be exhaustively characterized, and at higher concentrations, it may interact with other kinases.
Suggested Solution:
-
Kinase Profiling: If unexpected phenotypes are observed, consider performing a broad kinase profiling screen to identify potential off-target interactions.
Issue 3: Inconsistent Efficacy in In Vivo Models
Possible Cause 1: Poor Bioavailability or Suboptimal Dosing
While this compound has shown good oral absorption in rats (F=80%), improper formulation or administration can lead to variable exposure.[1][9]
Suggested Solution:
-
Formulation for In Vivo Dosing: For oral administration, a common vehicle is a suspension in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Another option for subcutaneous injection is a solution in 10% DMSO and 90% corn oil.[1] Always ensure the solution is clear before administration.[1]
-
Pharmacokinetic Studies: If efficacy is variable, conduct pharmacokinetic studies in your specific animal model to determine the plasma and tissue concentrations of this compound.
Possible Cause 2: CNS-Related Side Effects in Animal Models
As observed in human trials, this compound can cross the blood-brain barrier and cause CNS-related side effects, which may affect the overall health and behavior of the animals, indirectly impacting tumor growth or other readouts.
Suggested Solution:
-
Neurological Monitoring: Closely monitor animals for any behavioral changes, cognitive deficits, or sleep disturbances.
-
Dose Adjustment: If CNS effects are observed, consider reducing the dose or exploring alternative dosing schedules.
Experimental Protocols
Cell-Based Trk/Tie2 Phosphorylation Assay
-
Cell Culture: Plate cells expressing Trk or Tie2 receptors in appropriate growth medium and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the growth medium with a low-serum or serum-free medium and incubate for 4-24 hours to reduce basal receptor phosphorylation.
-
Inhibitor Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (prepared from a DMSO stock) for 1-2 hours. Include a vehicle control (DMSO only).
-
Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., NGF for TrkA, BDNF for TrkB, Angiopoietin-1 for Tie2) for 10-30 minutes to induce receptor phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-Trk/phospho-Tie2 and total Trk/Tie2.
-
Detection and Analysis: Use appropriate secondary antibodies and a detection reagent to visualize the protein bands. Quantify the band intensities to determine the extent of inhibition.
In Vivo Efficacy Study in a Xenograft Mouse Model
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID) for tumor xenograft studies.
-
Tumor Implantation: Subcutaneously implant tumor cells known to be dependent on Trk or Tie2 signaling.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Compound Administration: Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline for oral gavage). Administer the compound daily at the desired dose. The control group should receive the vehicle only.
-
Efficacy Assessment: Measure tumor volume and body weight 2-3 times per week.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised and analyzed for target inhibition (e.g., by Western blotting for phospho-Trk/phospho-Tie2) to confirm drug activity.
Visualizations
Caption: this compound inhibits Trk/Tie2 signaling pathways.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Trk receptor | Tie-2 | TargetMol [targetmol.com]
- 3. This compound | Tie2/Trk inhibitor | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. kinaselogistics.com [kinaselogistics.com]
- 7. en.ice-biosci.com [en.ice-biosci.com]
- 8. Cellular Assays for High-Throughput Screening for Modulators of Trk Receptor Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Validation & Comparative
A Comparative Guide to TRK Inhibitors: Larotrectinib vs. the Discontinued CE-245677 in NTRK Fusion Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of larotrectinib, a highly successful, FDA-approved TRK inhibitor, and CE-245677, a dual Tie2/TRK inhibitor whose clinical development was terminated. This analysis is based on available preclinical and clinical data to inform future research and drug development in the field of NTRK fusion-driven malignancies.
Introduction to NTRK Fusion Cancers
Neurotrophic tyrosine receptor kinase (NTRK) gene fusions are oncogenic drivers in a wide array of adult and pediatric solid tumors.[1] These genetic alterations result in the formation of chimeric TRK fusion proteins that are constitutively active, leading to uncontrolled cell proliferation and tumor growth through downstream signaling pathways such as the MAPK, PI3K/AKT, and PLCγ pathways.[2] The development of targeted therapies against these fusion proteins has revolutionized the treatment landscape for these patients.
Larotrectinib: A Paradigm of Tumor-Agnostic Therapy
Larotrectinib is a first-in-class, highly selective, and potent inhibitor of all three TRK proteins (TRKA, TRKB, and TRKC).[3] It functions by competitively blocking the ATP-binding site of the TRK kinase domain, thereby inhibiting its activity.[4]
Clinical Efficacy
Larotrectinib has demonstrated remarkable and durable anti-tumor activity in patients with TRK fusion-positive cancers, irrespective of tumor histology or patient age. This led to its landmark tumor-agnostic approval by the FDA.[2] Clinical trial data from a pooled analysis of 159 patients showed an overall response rate (ORR) of 79%.[5]
| Efficacy Parameter | Larotrectinib (Pooled Analysis, n=159) |
| Overall Response Rate (ORR) | 79% |
| Complete Response (CR) | 16% |
| Partial Response (PR) | 63% |
| Stable Disease (SD) | 12% |
| Progressive Disease (PD) | 7% |
| Not Determinable | 1% |
Tumor Types with Observed Responses to Larotrectinib:
A wide variety of solid tumors harboring NTRK fusions have shown responsiveness to larotrectinib, including:
-
Infantile fibrosarcoma
-
Soft tissue sarcoma
-
Salivary gland cancer (MASC)
-
Thyroid cancer
-
Lung cancer
-
Melanoma
-
Colon cancer
-
Gastrointestinal stromal tumor (GIST)
-
Breast cancer
-
Pancreatic cancer[6]
Safety and Tolerability
Larotrectinib is generally well-tolerated. The majority of treatment-related adverse events (TRAEs) are grade 1 or 2. The most common TRAEs include:
-
Fatigue
-
Nausea
-
Dizziness
-
Vomiting
-
Increased AST/ALT
-
Cough
-
Constipation
-
Diarrhea[7]
Neurological adverse events have been reported in approximately 53% of patients, with the majority being grade 1 or 2. Grade 3 or 4 neurological events are infrequent.[2]
This compound: A Dual Inhibitor with a Challenging Clinical Path
This compound is a potent, reversible inhibitor of both Tie2 and TrkA/B kinases. Preclinical data indicated its potential as an anti-cancer agent.
Preclinical Profile
Information on the preclinical activity of this compound specifically against a panel of NTRK fusion-driven cancer cell lines is limited in publicly available literature. It was identified as a potent inhibitor of TrkA and TrkB, key components of the TRK signaling pathway activated by NTRK fusions.
| Target Kinase | This compound (Cellular IC50) |
| TrkA/B | 1 nM |
| Tie2 | 4.7 nM |
Clinical Development and Discontinuation
The clinical development of this compound was halted during a Phase I multiple-dose trial due to the emergence of significant central nervous system (CNS) adverse events. These included cognitive deficits, personality changes, and sleep disturbances. These adverse effects were reported to be fully reversible upon discontinuation of the drug. The severity of these CNS toxicities precluded further development of the compound for oncology indications.
Comparative Summary
| Feature | Larotrectinib | This compound |
| Mechanism of Action | Selective pan-TRK (TRKA, B, C) inhibitor | Dual inhibitor of Tie2 and TrkA/B kinases |
| Preclinical Potency | Low nanomolar IC50 against NTRK fusion cell lines | Potent inhibitor of TrkA/B and Tie2 kinases (low nM IC50) |
| Clinical Development | FDA-approved for NTRK fusion cancers | Phase I development terminated |
| Reason for Outcome | High efficacy and manageable safety profile | Unacceptable CNS toxicity |
| Overall Response Rate | 79% in TRK fusion cancers | Not established in NTRK fusion cancers |
| Key Adverse Events | Generally mild; includes fatigue, nausea, dizziness | Severe CNS toxicities (cognitive deficits, personality changes) |
Experimental Protocols
Biochemical Kinase Assay (Representative Protocol)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified TRK kinase.
Workflow:
-
Preparation: Prepare serial dilutions of the test compound (e.g., larotrectinib or this compound) in a suitable buffer.
-
Reaction Setup: In a microplate, combine the purified recombinant TRK kinase domain, a kinase buffer, a substrate (e.g., a synthetic peptide), and the test compound.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature for a specific duration.
-
Detection: Stop the reaction and add a detection reagent to measure the amount of product formed (or ATP consumed). This is often a luminescence-based assay (e.g., ADP-Glo™).
-
Analysis: Calculate the percentage of kinase inhibition at each compound concentration and determine the IC50 value.
Cellular Proliferation Assay (Representative Protocol)
This assay assesses the ability of a compound to inhibit the growth of cancer cells driven by NTRK fusions.
Workflow:
-
Cell Seeding: Plate NTRK fusion-positive cancer cells in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test inhibitor.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (typically 72 hours).
-
Viability Measurement: Add a cell viability reagent (e.g., MTT, MTS, or a luminescence-based reagent like CellTiter-Glo®) to each well.
-
Reading: Measure the absorbance or luminescence, which correlates with the number of viable cells.
-
Analysis: Normalize the results to untreated control cells and plot the percentage of cell growth inhibition against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Visualizations
Caption: NTRK fusion protein signaling pathway.
Caption: Target profiles of Larotrectinib and this compound.
Caption: Workflow for inhibitor characterization.
References
- 1. NTRK fusion-positive cancers and TRK inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of larotrectinib in tumors harboring NTRK gene fusions: a short review on the current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. targetedonc.com [targetedonc.com]
- 6. Larotrectinib Has Wide-Ranging Efficacy in Advanced Solid Tumors with NTRK Gene Fusion [ahdbonline.com]
- 7. Adverse effects of tyrosine kinase inhibitors in cancer therapy: pathophysiology, mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of CE-245677 and Entrectinib: Selectivity and Potency
In the landscape of targeted cancer therapy, small molecule kinase inhibitors have revolutionized treatment paradigms for patients with specific oncogenic driver mutations. Among these, inhibitors targeting Tropomyosin Receptor Kinases (TRK), ROS1, and Anaplastic Lymphoma Kinase (ALK) have shown significant clinical benefit. This guide provides a detailed comparison of two such inhibitors: CE-245677 and entrectinib, focusing on their selectivity and potency. This objective analysis, supported by available experimental data, is intended for researchers, scientists, and drug development professionals to inform preclinical and clinical research decisions.
Potency and Selectivity Profile
A comprehensive understanding of a kinase inhibitor's potency and selectivity is crucial for predicting its efficacy and potential off-target effects. The following tables summarize the available quantitative data for this compound and entrectinib against key kinase targets.
Table 1: Biochemical Potency (IC50) of this compound and Entrectinib against Key Kinases
| Kinase Target | This compound IC50 (nM) | Entrectinib IC50 (nM) |
| TrkA | 1 (cellular)[1] | 1[2] |
| TrkB | 1 (cellular)[1] | 3[2] |
| TrkC | Data not available | 5[2] |
| ROS1 | Data not available | 7[2][3] |
| ALK | Data not available | 12[2][3][4] |
| Tie2 | 4.7 (cellular)[1] | Data not available |
Table 2: Cellular Potency and Selectivity Highlights
| Inhibitor | Cell-Based Potency | Selectivity Notes |
| This compound | Potent reversible inhibitor of Tie2 and TrkA/B kinases with cellular IC50s of 4.7 nM and 1 nM, respectively.[1] | Displays >100-fold selectivity against a number of other angiogenic receptor tyrosine kinases, such as KDR, PDGFR, and FGFR.[1] |
| Entrectinib | Potently blocked proliferation of Ba/F3 cells exogenously expressing various fusion proteins with low nanomolar IC50 values.[5] | In addition to potent activity against TRK, ROS1, and ALK, it has been shown to be less active against kinases such as ABL and RET, where IC50 values are in the micromolar range.[3] |
Signaling Pathways and Experimental Workflow
To visually represent the biological context and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Caption: Simplified signaling pathways of TRK, ALK, and ROS1 kinases.
Caption: General experimental workflow for inhibitor characterization.
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for the accurate assessment and comparison of kinase inhibitors. Below are representative methodologies for key assays.
Biochemical Kinase Inhibition Assay (Radiometric Format)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Materials:
-
Purified recombinant kinase (e.g., TrkA, ALK, ROS1).
-
Kinase-specific substrate (peptide or protein).
-
[γ-³³P]ATP.
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Test compounds (this compound or entrectinib) serially diluted in DMSO.
-
96-well or 384-well plates.
-
Phosphocellulose or filter-binding plates.
-
Scintillation counter.
-
-
Procedure:
-
Prepare a reaction mixture containing the purified kinase and its specific substrate in the kinase reaction buffer.
-
Add the serially diluted test compounds to the wells of the plate. Include a DMSO control (vehicle) and a positive control inhibitor.
-
Initiate the kinase reaction by adding [γ-³³P]ATP to each well.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose or filter-binding plate to capture the phosphorylated substrate.
-
Wash the plate to remove unincorporated [γ-³³P]ATP.
-
Measure the amount of incorporated ³³P using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
-
Cellular Proliferation Assay (e.g., CellTiter-Glo®)
This assay measures the effect of a compound on the proliferation and viability of cancer cell lines that are dependent on the target kinase for their growth and survival.
-
Materials:
-
Cancer cell lines harboring the target kinase fusion (e.g., KM12 cells for a TRKA fusion, NCI-H2228 for an ALK fusion).
-
Cell culture medium and supplements.
-
Test compounds (this compound or entrectinib) serially diluted in cell culture medium.
-
96-well or 384-well clear-bottom white plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent.
-
Luminometer.
-
-
Procedure:
-
Seed the cells in the wells of the plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serially diluted test compounds. Include a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
Equilibrate the plates to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Incubate for a short period to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Conclusion
This guide provides a comparative overview of this compound and entrectinib, focusing on their potency and selectivity. Entrectinib is a well-characterized inhibitor of TRK, ROS1, and ALK kinases with demonstrated clinical activity.[4][5][6] this compound is a potent inhibitor of TrkA/B and Tie2 kinases with high selectivity against other angiogenic kinases.[1] The provided data and experimental protocols offer a framework for researchers to further evaluate and compare these and other kinase inhibitors in their specific research contexts. A direct, head-to-head kinase panel screening of both compounds would be invaluable for a more complete comparative assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Profile of entrectinib and its potential in the treatment of ROS1-positive NSCLC: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Entrectinib: an orally available, selective tyrosine kinase inhibitor for the treatment of NTRK, ROS1, and ALK fusion-positive solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of CE-245677 as a Trk Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CE-245677 with other prominent Tropomyosin receptor kinase (Trk) inhibitors. The following sections detail its performance based on available experimental data, methodologies for key validation experiments, and its position within the broader landscape of Trk-targeted therapies.
Introduction to this compound
This compound is a potent, reversible inhibitor of TrkA/B and Tie2 kinases[1][2][3][4]. It has been investigated for its potential in cancer therapy. Characterized as a pan-Trk/Tie2 kinase inhibitor, it has demonstrated high potency in cellular assays. However, its clinical development was halted during Phase I trials due to significant central nervous system (CNS) adverse events. This guide aims to validate its selectivity profile in comparison to other well-established Trk inhibitors.
Performance Comparison of Trk Inhibitors
The following table summarizes the inhibitory activity of this compound and selected alternative Trk inhibitors against the Trk family of kinases and other key off-target kinases. This quantitative data allows for a direct comparison of their potency and selectivity.
| Inhibitor | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | Other Notable Targets (IC50 in nM) |
| This compound | 1[1][3][4] | 1[1][3][4] | N/A | Tie2 (4.7)[1][3][4], >100-fold selectivity vs. KDR, PDGFR, FGFR[1][4] |
| Larotrectinib | 6.5[5] | 8.1[5] | 10.6[5] | Highly selective with ≥100-fold higher binding affinity for Trk receptors over other kinases[5]. |
| Entrectinib | 1[6] | 3[6] | 5[6] | ROS1 (7), ALK (12)[6] |
| Selitrectinib | 0.6 | <1 | <2.5 | >1000-fold selective for 98% of non-TRK kinases tested[7][8]. |
| Repotrectinib | <0.2[9] | <0.2[9] | <0.2[9] | ROS1, ALK, JAK2 (1.04), LYN (1.66), Src (5.3), FAK (6.96)[1][10] |
N/A: Data not publicly available.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for the validation and comparison of Trk inhibitor performance.
Biochemical Kinase Inhibition Assay (e.g., KINOMEscan™)
This assay quantitatively measures the binding of an inhibitor to a large panel of kinases.
-
Principle: An active site-directed competition binding assay where the test compound competes with an immobilized ligand for binding to the kinase active site. The amount of kinase captured on a solid support is measured via quantitative PCR (qPCR) of a DNA tag conjugated to the kinase[11].
-
Procedure:
-
A DNA-tagged kinase, an immobilized ligand, and the test compound (e.g., this compound) are combined.
-
The mixture is incubated to allow binding to reach equilibrium.
-
Unbound kinase is washed away.
-
The amount of kinase bound to the solid support is quantified using qPCR.
-
The results are reported as percent of control (%Ctrl), where the control is DMSO. A lower %Ctrl indicates stronger binding of the inhibitor.
-
For IC50 determination, a dose-response curve is generated by testing the inhibitor across a range of concentrations.
-
Cellular Trk Phosphorylation Assay (ELISA-based)
This assay measures the ability of an inhibitor to block neurotrophin-induced Trk autophosphorylation in a cellular context.
-
Principle: A sandwich ELISA format is used to capture total Trk protein from cell lysates and detect the phosphorylated form using a phospho-specific antibody[2][12][13][14].
-
Procedure:
-
Cell Culture and Treatment:
-
Seed cells expressing the target Trk receptor (e.g., NIH/3T3-TrkA) in a 96-well plate.
-
Serum-starve the cells to reduce basal phosphorylation.
-
Pre-incubate the cells with a serial dilution of the test inhibitor (e.g., this compound) for 1-2 hours.
-
Stimulate the cells with the appropriate neurotrophin (e.g., NGF for TrkA) for a short period (e.g., 10-15 minutes).
-
-
Cell Lysis:
-
Wash the cells with cold PBS.
-
Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
ELISA:
-
Add the cell lysates to a microplate pre-coated with a pan-Trk capture antibody and incubate.
-
Wash the wells to remove unbound proteins.
-
Add a phospho-Trk specific detection antibody and incubate.
-
Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a TMB substrate and measure the absorbance at 450 nm after stopping the reaction.
-
-
Data Analysis:
-
Normalize the phospho-Trk signal to the total Trk signal (measured in parallel wells using a total Trk detection antibody).
-
Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.
-
-
In Vivo Tumor Xenograft Model
This assay evaluates the anti-tumor efficacy of a Trk inhibitor in a living organism.
-
Principle: Human tumor cells expressing a Trk fusion protein are implanted into immunodeficient mice. The effect of the test compound on tumor growth is then monitored over time[3][15][16][17].
-
Procedure:
-
Cell Implantation:
-
Harvest cancer cells harboring a specific NTRK gene fusion (e.g., KM12 cells with TPM3-NTRK1).
-
Subcutaneously inject a suspension of the cells into the flank of immunodeficient mice (e.g., athymic nude mice).
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth by measuring tumor volume with calipers.
-
Once tumors reach a predetermined size, randomize the mice into treatment and vehicle control groups.
-
Administer the test inhibitor (e.g., this compound) and vehicle control orally or via another appropriate route at a specified dose and schedule.
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight regularly.
-
The primary endpoint is typically tumor growth inhibition (TGI).
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., western blot for phospho-Trk).
-
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the Trk signaling pathway and a typical experimental workflow for validating a selective Trk inhibitor.
References
- 1. scispace.com [scispace.com]
- 2. raybiotech.com [raybiotech.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Repotrectinib (TPX-0005) Is a Next-Generation ROS1/TRK/ALK Inhibitor That Potently Inhibits ROS1/TRK/ALK Solvent- Front Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. chayon.co.kr [chayon.co.kr]
- 12. rndsystems.com [rndsystems.com]
- 13. PathScan® Phospho-TrkA (Tyr490) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 14. PathScan® Phospho-TrkB (panTyr) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 15. Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Entrectinib is a potent inhibitor of Trk-driven neuroblastomas in a xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of CE-245677: A Comparative Guide to its Cross-Reactivity with Receptor Tyrosine Kinases
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. This guide provides a comprehensive comparison of the cross-reactivity of CE-245677, a potent inhibitor of the Receptor Tyrosine Kinases (RTKs) Tie2 and TrkA/B, with a panel of other RTKs. The information presented herein is supported by available experimental data to aid in the evaluation of its suitability for specific research applications.
This compound has been identified as a potent, reversible inhibitor of Tie2 and Tropomyosin receptor kinases A (TrkA) and B (TrkB) with cellular IC50 values of 4.7 nM and 1 nM, respectively[1]. While demonstrating high potency against its primary targets, its selectivity against other kinases, particularly within the RTK family, is a critical factor in its utility as a specific research tool and for its potential therapeutic applications.
Quantitative Analysis of Kinase Inhibition
To delineate the selectivity profile of this compound, we have summarized the available quantitative data on its inhibitory activity against its primary targets and a selection of other relevant RTKs. The data reveals a significant selectivity margin for this compound.
| Target Kinase | Cellular IC50 (nM) | Selectivity vs. Tie2 | Selectivity vs. TrkA/B |
| Primary Targets | |||
| Tie2 | 4.7[1] | 1x | ~4.7x |
| TrkA/B | 1[1] | ~0.2x | 1x |
| Off-Target RTKs | |||
| KDR (VEGFR2) | >470 (>100x vs. Tie2)[1] | >100x | >470x |
| PDGFR | >470 (>100x vs. Tie2)[1] | >100x | >470x |
| FGFR | >470 (>100x vs. Tie2)[1] | >100x | >470x |
Note: The IC50 values for off-target RTKs are extrapolated based on the reported >100-fold selectivity against Tie2[1].
This table clearly illustrates that this compound is highly selective for Tie2 and TrkA/B over other tested angiogenic RTKs such as KDR, PDGFR, and FGFR[1].
Signaling Pathways
To provide a contextual understanding of the biological implications of this compound's activity, the following diagrams illustrate the signaling pathways of its primary targets.
References
A Comparative Analysis of CE-245677 and Next-Generation Trk Inhibitors for Targeted Cancer Therapy
For Immediate Release
[City, State] – November 20, 2025 – Researchers and drug development professionals now have access to a comprehensive comparison of the dual Tie2/Trk kinase inhibitor CE-245677 against leading next-generation Tropomyosin receptor kinase (Trk) inhibitors. This guide provides a detailed analysis of their efficacy, target profiles, and safety, supported by available preclinical and clinical data, to inform future research and development in targeted cancer therapy.
Introduction
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC), encoded by the NTRK genes, are critical drivers in various cancers when constitutively activated by genetic rearrangements. While first-generation Trk inhibitors demonstrated the clinical potential of targeting these oncogenes, the emergence of acquired resistance has spurred the development of next-generation inhibitors. This guide evaluates the preclinical compound this compound, a potent dual inhibitor of both Trk and Tie2 kinases, in the context of approved and investigational next-generation Trk inhibitors such as larotrectinib, entrectinib, selitrectinib, and repotrectinib.
At a Glance: Comparative Efficacy and Target Profile
A summary of the inhibitory activity of this compound and key next-generation Trk inhibitors is presented below. The data highlights the distinct target profiles and potency of these molecules.
| Inhibitor | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | Tie2 IC50 (nM) | Other Key Targets (IC50) | Key Differentiators |
| This compound | 1 | 1 | Not Reported | 4.7 | >100-fold selectivity vs. KDR, PDGFR, FGFR | Dual Trk and Tie2 inhibitor |
| Larotrectinib | 5 - 6.5 | 11 - 8.1 | 11 - 10.6 | Not Reported | Highly selective for Trk kinases[1][2] | First-in-class, highly selective pan-Trk inhibitor |
| Entrectinib | 1 - 1.7 | 3 - 0.1 | 5 - 0.1 | Not Reported | ROS1 (0.2 - 12 nM), ALK (1.6 - 7 nM)[3][4][5] | Pan-Trk, ROS1, and ALK inhibitor with CNS activity |
| Selitrectinib | 0.6 | Not Reported | <2.5 | Not Reported | Active against Trk resistance mutations (e.g., G595R) | Next-generation inhibitor for acquired resistance |
| Repotrectinib | <0.2 - 0.83 | <0.2 - 0.05 | <0.2 - 0.1 | Not Reported | ROS1 (0.07 nM), ALK (1.01 nM), active against resistance mutations[6] | Potent against wild-type and mutated Trk, ROS1, and ALK |
Detailed Efficacy Comparison
This compound is a potent, reversible, and orally active dual inhibitor of Tie2 and TrkA/B kinases with IC50 values of 4.7 nM for Tie2 and 1 nM for TrkA/B. It demonstrates over 100-fold selectivity against other angiogenic receptor tyrosine kinases, including KDR, PDGFR, and FGFR.
Next-generation Trk inhibitors have been developed to be highly potent and selective for Trk kinases, with some also designed to overcome acquired resistance mutations that can arise during treatment with first-generation inhibitors.
-
Larotrectinib is a first-in-class, highly selective pan-Trk inhibitor with low nanomolar potency against TrkA, TrkB, and TrkC[1][7].
-
Entrectinib is a potent inhibitor of TrkA, TrkB, and TrkC, and also targets ROS1 and ALK fusion proteins[3][5]. It is designed to cross the blood-brain barrier, showing efficacy against central nervous system (CNS) metastases.
-
Selitrectinib (LOXO-195) is a next-generation Trk inhibitor specifically designed to be effective against tumors that have developed resistance to first-generation Trk inhibitors through acquired solvent front and gatekeeper mutations.
-
Repotrectinib (TPX-0005) is another next-generation inhibitor with a compact macrocyclic structure that allows it to potently inhibit wild-type Trk, ROS1, and ALK, as well as a broad range of resistance mutations[8][9]. In cellular models, repotrectinib was found to be the most potent inhibitor of wild-type TrkA/B/C fusions compared to larotrectinib, entrectinib, and selitrectinib[10].
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the Trk signaling pathway and a general workflow for evaluating inhibitor efficacy in preclinical models.
Caption: Simplified Trk Signaling Pathway.
Caption: General Experimental Workflow for Inhibitor Evaluation.
Clinical Profile and Safety
A significant differentiating factor for this compound is its dual inhibition of Tie2. The Angiopoietin/Tie2 signaling pathway is crucial for blood vessel formation and maintenance[11]. Inhibition of Tie2 has been explored as an anti-angiogenic strategy in cancer therapy[12][13]. However, the clinical development of this compound was halted during Phase I trials due to significant CNS adverse events, which included cognitive deficits, personality changes, and sleep disturbances. These effects were reversible upon cessation of dosing.
Next-generation Trk inhibitors generally have manageable safety profiles, with common on-target adverse events related to the inhibition of Trk signaling in the nervous system, such as dizziness, weight gain, and paresthesias. The ability of some of these inhibitors, like entrectinib, to penetrate the CNS is a key therapeutic advantage for brain metastases but also necessitates careful monitoring for neurological side effects.
Experimental Methodologies
In Vitro Kinase Inhibition Assay (IC50 Determination)
The half-maximal inhibitory concentration (IC50) values are determined using in vitro kinase assays. A general protocol involves the following steps:
-
Reaction Setup: A reaction mixture is prepared containing the purified recombinant Trk kinase, a specific peptide or protein substrate, ATP (often radiolabeled, e.g., with ³²P), and a buffer solution with necessary cofactors like MgCl₂.
-
Inhibitor Addition: The test inhibitor (e.g., this compound or a next-generation Trk inhibitor) is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for the kinase to phosphorylate the substrate.
-
Reaction Termination and Detection: The reaction is stopped, and the extent of substrate phosphorylation is quantified. This can be done by measuring the incorporation of the radiolabel into the substrate or by using fluorescence-based methods that detect ADP production.
-
Data Analysis: The percentage of kinase inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
In Vivo Tumor Xenograft Model
The in vivo efficacy of Trk inhibitors is often evaluated using tumor xenograft models in immunocompromised mice. The general workflow is as follows:
-
Model Establishment: Human cancer cells with known NTRK fusions or patient-derived tumor fragments (PDX) are implanted subcutaneously or orthotopically into immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Once tumors reach a predetermined volume, mice are randomized into treatment and control groups. The test inhibitor is administered, typically orally, at a specified dose and schedule.
-
Tumor Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, which can be a fixed duration or when tumors in the control group reach a maximum allowed size, the mice are euthanized. Tumors are excised, weighed, and may be used for further analysis, such as pharmacodynamic studies to assess target inhibition.
Conclusion
This compound is a potent dual inhibitor of Trk and Tie2 kinases. While its dual-targeting mechanism presents a unique therapeutic hypothesis, its clinical development was halted due to CNS toxicity. In contrast, next-generation Trk inhibitors like larotrectinib, entrectinib, selitrectinib, and repotrectinib have demonstrated significant clinical efficacy and manageable safety profiles. These newer agents, particularly selitrectinib and repotrectinib, also offer the crucial advantage of overcoming acquired resistance to earlier Trk inhibitors. For researchers in the field, the comparison underscores the importance of high selectivity and CNS safety in the design of effective and tolerable targeted therapies. The data presented here provides a valuable resource for the continued development of novel kinase inhibitors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. hematologyandoncology.net [hematologyandoncology.net]
- 3. sdiarticle4.com [sdiarticle4.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Safety and Antitumor Activity of the Multi-Targeted Pan-TRK, ROS1, and ALK Inhibitor Entrectinib (RXDX-101): Combined Results from Two Phase 1 Trials (ALKA-372-001 and STARTRK-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Larotrectinib - NCI [dctd.cancer.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Cancer Discovery Highlights Potent Effects of TP Therapeutics’ Novel, Lead Investigational Compound Repotrectinib in Tumors Harboring ROS1, TRK or ALK Fusions with Solvent Front Mutations - BioSpace [biospace.com]
- 10. Molecular Characteristics of Repotrectinib That Enable Potent Inhibition of TRK Fusion Proteins and Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The antiinflammatory endothelial tyrosine kinase Tie2 interacts with a novel nuclear factor-kappaB inhibitor ABIN-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ang2 inhibitors and Tie2 activators: potential therapeutics in perioperative treatment of early stage cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of the angiopoietin/Tie2 axis induces immunogenic modulation, which sensitizes human tumor cells to immune attack - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Validation of CE-245677 Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CE-245677's performance with alternative Tropomyosin receptor kinase (Trk) inhibitors, supported by experimental data and detailed methodologies for in vitro validation of target engagement.
Introduction to this compound
This compound is a potent, reversible, and orally active dual inhibitor of Tie2 and Tropomyosin receptor kinase A and B (TrkA/B). It has demonstrated significant inhibitory activity at nanomolar concentrations. While initially developed for oncology, its progression to later clinical phases was halted due to central nervous system (CNS) side effects. Nevertheless, its potent biochemical profile makes it a valuable tool for in vitro studies of Trk and Tie2 signaling pathways.
Comparative Analysis of Inhibitor Potency
The in vitro potency of this compound is compared with first and second-generation Trk inhibitors. The following table summarizes their half-maximal inhibitory concentrations (IC50) against Trk family kinases and Tie2. It is important to note that these values are compiled from various sources and may not be directly comparable due to differing assay conditions.
| Inhibitor | TrkA (IC50, nM) | TrkB (IC50, nM) | TrkC (IC50, nM) | Tie2 (IC50, nM) |
| This compound | ~1 | ~1 | Data not available | 4.7 |
| Larotrectinib | 5-11 | 5-11 | 5-11 | >10,000 |
| Entrectinib | 1 | 3 | 5 | Data not available |
| Repotrectinib | <1 | <1 | <1 | Data not available |
| Selitrectinib | ~2 | ~2 | ~2 | Data not available |
Signaling Pathways
To understand the mechanism of action of this compound and its alternatives, it is crucial to visualize the signaling pathways they inhibit.
A Comparative Analysis of CE-245677 and Other Tie2 Inhibitors for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, the angiopoietin-Tie2 signaling pathway has emerged as a critical regulator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Inhibition of the Tie2 receptor tyrosine kinase is a promising strategy to disrupt this pathway. This guide provides a comparative analysis of CE-245677, a potent Tie2 inhibitor, with other notable inhibitors of this kinase, offering a valuable resource for researchers, scientists, and drug development professionals.
Introduction to Tie2 Inhibition
The Tie2 receptor and its ligands, the angiopoietins (Ang1 and Ang2), play a pivotal role in vascular development, maturation, and stability. Dysregulation of this pathway is a hallmark of many cancers, contributing to the formation of a chaotic and leaky tumor vasculature. Small molecule inhibitors targeting the ATP-binding site of the Tie2 kinase domain have been developed to block its downstream signaling, thereby inhibiting angiogenesis and potentially impacting tumor growth and dissemination.
This compound: A Dual Tie2 and Trk Inhibitor
This compound is a potent, reversible, and orally active dual inhibitor of Tie2 and Tropomyosin receptor kinases A and B (TrkA/B).[1] It was developed from a (4-amino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)(phenyl)methanone template and has demonstrated significant in vitro activity and favorable pharmacokinetic properties in preclinical studies.[1]
Comparative Analysis of Tie2 Inhibitors
This section compares this compound with other well-characterized Tie2 inhibitors: Rebastinib, Pexmetinib, and BAY-826. The comparison is based on their inhibitory potency, kinase selectivity, and reported preclinical efficacy.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values of the selected Tie2 inhibitors against Tie2 and other relevant kinases. It is important to note that these values are derived from different studies and may not be directly comparable due to variations in experimental conditions.
| Compound | Tie2 IC50 (nM) | Other Kinases Inhibited (IC50 in nM) | Reference(s) |
| This compound | 4.7 (cellular) | TrkA/B (1, cellular) | [1] |
| Rebastinib | Picomolar potency | Potent against TIE2 | [2][3][4] |
| Pexmetinib | 1 (biochemical) | p38α (35), p38β (26) | [5] |
| BAY-826 | Potent inhibitor | Selective against VEGFR2 | [6][7][8] |
Note: The IC50 values for Rebastinib are described as being in the picomolar range, indicating very high potency. Pexmetinib is a dual inhibitor of Tie2 and p38 MAPK.[5] BAY-826 is highlighted for its selectivity for Tie2 over VEGFR2.[6][7][8]
Kinase Selectivity Profile
This compound exhibits over 100-fold selectivity against a panel of other angiogenic receptor tyrosine kinases, including KDR (VEGFR2), PDGFR, and FGFR.[1] This selectivity is a critical attribute for a targeted therapy, as it can minimize off-target effects and associated toxicities.
Rebastinib is also described as a highly selective Tie2 inhibitor.[4] Pexmetinib, by design, is a dual inhibitor of Tie2 and p38 MAPK, which may offer a synergistic therapeutic effect in certain contexts like myelodysplastic syndromes.[9] BAY-826 was specifically designed for its high selectivity for Tie2, sparing other angiogenic kinases like VEGFRs.[6][7][8]
Preclinical Efficacy
-
This compound: Demonstrates good oral absorption in rat pharmacokinetic studies (F=80%), a crucial property for clinical development.[1] Along with PF-371989, it was selected for further preclinical evaluation due to superior ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1]
-
Rebastinib: Has been shown to reduce tumor growth and metastasis in preclinical models of breast and pancreatic neuroendocrine tumors.[4] It has also been evaluated in a Phase 1 clinical trial for relapsed chronic myeloid leukemia and acute myeloid leukemia.[10] A Phase Ib trial in combination with chemotherapy for metastatic breast cancer has also been conducted.[3]
-
Pexmetinib: Has shown efficacy in preclinical models of myelodysplastic syndromes and acute myeloid leukemia by inhibiting leukemic proliferation and stimulating hematopoiesis.[9][11] It has been evaluated in a Phase 1 clinical study for myelodysplastic syndromes.[12]
-
BAY-826: This novel, potent, and orally available Tie2 inhibitor has demonstrated in vivo efficacy in syngeneic murine glioma models, suggesting its potential for treating highly vascularized tumors.[6][7][8]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Tie2 Signaling Pathway
This diagram illustrates the central role of Tie2 in angiogenesis.
Caption: Simplified Tie2 signaling pathway and the point of intervention for inhibitors.
General Workflow for Evaluating Tie2 Inhibitors
This diagram outlines a typical experimental workflow for the preclinical assessment of Tie2 inhibitors.
Caption: A general experimental workflow for the preclinical evaluation of Tie2 inhibitors.
Experimental Protocols
Detailed experimental protocols for the cited data are not publicly available. However, based on standard methodologies in the field, generalized protocols for key assays are provided below.
General Protocol for an In Vitro Tie2 Kinase Assay
Objective: To determine the in vitro inhibitory activity of a compound against the Tie2 kinase.
Materials:
-
Recombinant human Tie2 kinase domain
-
ATP (Adenosine triphosphate)
-
A suitable kinase substrate (e.g., a generic tyrosine kinase substrate peptide)
-
Assay buffer (containing MgCl2, MnCl2, DTT, and a buffering agent like HEPES)
-
Test compound (e.g., this compound) dissolved in DMSO
-
A detection reagent to measure kinase activity (e.g., ADP-Glo™ Kinase Assay)
-
Microplates
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a microplate, add the assay buffer, the recombinant Tie2 kinase, and the substrate.
-
Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
General Protocol for a Cellular Tie2 Phosphorylation Assay
Objective: To assess the ability of a compound to inhibit Tie2 phosphorylation in a cellular context.
Materials:
-
A cell line endogenously or recombinantly expressing Tie2 (e.g., HUVECs - Human Umbilical Vein Endothelial Cells)
-
Cell culture medium and supplements
-
Angiopoietin-1 (Ang1) to stimulate Tie2 phosphorylation
-
Test compound (e.g., this compound)
-
Lysis buffer
-
Antibodies: anti-Tie2 (for immunoprecipitation), anti-phosphotyrosine, and phospho-specific anti-Tie2
-
Protein A/G beads for immunoprecipitation
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Culture the Tie2-expressing cells to a suitable confluency.
-
Starve the cells in a serum-free medium for several hours to reduce basal receptor phosphorylation.
-
Pre-treat the cells with various concentrations of the test compound for a defined period.
-
Stimulate the cells with Ang1 for a short period (e.g., 10-15 minutes) to induce Tie2 phosphorylation.
-
Lyse the cells and quantify the protein concentration.
-
Immunoprecipitate Tie2 from the cell lysates using an anti-Tie2 antibody and protein A/G beads.
-
Separate the immunoprecipitated proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with an anti-phosphotyrosine or a phospho-specific anti-Tie2 antibody to detect the level of Tie2 phosphorylation.
-
Re-probe the membrane with a total Tie2 antibody to ensure equal loading.
-
Quantify the band intensities and determine the cellular IC50 value by plotting the inhibition of phosphorylation against the compound concentration.
Conclusion
This compound is a potent dual inhibitor of Tie2 and Trk kinases with promising preclinical characteristics, including high potency, good selectivity, and oral bioavailability. When compared to other Tie2 inhibitors such as Rebastinib, Pexmetinib, and BAY-826, each compound presents a unique profile of potency, selectivity, and stage of development. The choice of inhibitor for a specific research or therapeutic application will depend on the desired target profile, whether a selective Tie2 inhibitor or a dual-kinase inhibitor is preferred, and the specific disease context. This comparative guide provides a foundation for making informed decisions in the rapidly evolving field of anti-angiogenic therapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. deciphera.com [deciphera.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Novel TIE-2 inhibitor BAY-826 displays in vivo efficacy in experimental syngeneic murine glioma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. zora.uzh.ch [zora.uzh.ch]
- 9. Pexmetinib: a novel dual inhibitor of Tie-2 and p38 MAPK with efficacy in preclinical models of myelodysplastic syndromes and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase 1 dose-finding study of rebastinib (DCC-2036) in patients with relapsed chronic myeloid leukemia and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pexmetinib: A Novel Dual Inhibitor of Tie2 and p38 MAPK with Efficacy in Preclinical Models of Myelodysplastic Syndromes and Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A phase I study of oral ARRY-614, a p38 MAPK/Tie2 dual inhibitor, in patients with low or intermediate-1 risk myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Palbociclib (CE-245677) in Resistant Breast Cancer Models
This guide provides a comparative analysis of Palbociclib (designated here as CE-245677 for the purpose of this guide), a cyclin-dependent kinase 4/6 (CDK4/6) inhibitor, against other therapeutic agents in resistant breast cancer models. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of Palbociclib's performance.
Palbociclib is an oral inhibitor of CDK4 and CDK6, key regulators of the cell cycle.[1][2] By inhibiting these kinases, Palbociclib prevents the phosphorylation of the retinoblastoma (Rb) protein, thereby blocking the progression of the cell cycle from the G1 to the S phase and inhibiting cancer cell proliferation.[3][4] This mechanism is particularly relevant in hormone receptor-positive (HR+) breast cancer, where the cyclin D-CDK4/6-Rb pathway is often dysregulated.[1]
Resistance to endocrine therapies is a significant challenge in the treatment of HR+ breast cancer.[5][6] Palbociclib has demonstrated efficacy in overcoming this resistance and has shown synergistic effects when combined with endocrine therapies like tamoxifen and letrozole.[4][5]
This guide compares the efficacy of Palbociclib with another CDK4/6 inhibitor, Abemaciclib, and an mTOR inhibitor, Everolimus, in various resistant breast cancer models.
Data Presentation
The following tables summarize the in vitro and in vivo efficacy of Palbociclib, Abemaciclib, and Everolimus in resistant breast cancer models.
Table 1: In Vitro Efficacy in Resistant Breast Cancer Cell Lines
| Drug | Cell Line | Resistance Model | IC50 (nM) | Citation(s) |
| Palbociclib | MCF-7/pR | Palbociclib-Resistant | 2913 ± 790 | [7] |
| T47D-PR | Palbociclib-Resistant | >3000 | [8] | |
| MCF-7 | Tamoxifen-Resistant | Active (qualitative) | [5] | |
| Abemaciclib | MCF7-P2 | Palbociclib-Resistant | >1000 | [8] |
| Palbociclib-Resistant Cells | Palbociclib-Resistant | Responsive (qualitative) | [9] | |
| Everolimus | Everolimus-Resistant CAMA-1 | Everolimus-Resistant | IC50 values ranging from 1.43 to 1.90 µM for ONC201/TIC10 in resistant cells | [10] |
| Basal-like TNBC lines | Intrinsic Resistance | <100 (in 5 sensitive lines) | [11] |
Table 2: In Vivo Efficacy in Resistant Breast Cancer Xenograft Models
| Drug | Xenograft Model | Resistance Model | Treatment | Tumor Growth Inhibition (TGI) / Outcome | Citation(s) |
| Palbociclib | MCF-7 | Endocrine-Resistant | 20 mg/kg | 47% TGI | [12] |
| T47D (ER+) | Spontaneous Metastasis | Not specified | Inhibited primary tumor growth and skeletal metastases | [13] | |
| WHIM11, WHIM16, WHIM43 (PDX) | Endocrine-Resistant | 125 mg/kg/day | Significant tumor growth inhibition | [14] | |
| Abemaciclib | Palbociclib-Resistant PDX | Palbociclib-Resistant | 50 mg/kg daily | Significantly delayed tumor growth | [15][16] |
| Everolimus | Aromatase Inhibitor-Resistant Xenograft | Aromatase Inhibitor-Resistant | Not specified | Reduced tumor size | [17] |
| MCF-7 | Breast Cancer | 5 mg/ml | Markedly inhibited tumor growth | [18][19] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is used to assess the cytotoxic effects of compounds on cancer cells in vitro.[20]
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl solution)[21]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium.[21] Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compounds. Include a vehicle-only control.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.[3]
-
Formazan Crystal Formation: Incubate the plates for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.[3]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[21]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[22] Read the absorbance at 570 nm using a microplate reader.[21]
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is calculated from the dose-response curve.
Orthotopic Breast Cancer Xenograft Model
This in vivo model is used to evaluate the efficacy of anticancer drugs on tumor growth in a more physiologically relevant environment.[1][2][23]
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)[1][24]
-
Resistant breast cancer cells or patient-derived xenograft (PDX) fragments.[24]
-
Matrigel (optional, for cell-based xenografts)
-
Anesthetic
-
Surgical instruments
-
Calipers for tumor measurement
-
Test compound formulation
Procedure:
-
Animal Acclimatization: House the mice in a sterile environment for at least one week before the experiment.
-
Cell/Tissue Preparation: Prepare a single-cell suspension of the cancer cells (e.g., 1 x 10^4 cells in 25 µL) or mince the PDX tumor tissue into small fragments (1-2 mm³).[1][24]
-
Implantation: Anesthetize the mouse. For an orthotopic model, inject the cell suspension or implant the tumor fragment into the mammary fat pad.[1][23][24]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers twice a week. Calculate the tumor volume using the formula: V = (Length x Width²) / 2.[1]
-
Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[15][25] Administer the test compounds and vehicle control according to the planned dosing schedule and route of administration.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is often tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Mandatory Visualizations
Caption: CDK4/6 Signaling Pathway and Mechanism of Palbociclib Action.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 3. real-research.com [real-research.com]
- 4. Palbociclib: A breakthrough in breast carcinoma in women - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress with palbociclib in breast cancer: latest evidence and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Everolimus in the Treatment of Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Palbociclib-Resistant Estrogen Receptor-Positive Breast Cancer Cells via Oncolytic Virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mechanisms involved in the resistance of estrogen receptor-positive breast cancer cells to palbociclib are multiple and change over time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. ONC201/TIC10 enhances durability of mTOR inhibitor everolimus in metastatic ER+ breast cancer | eLife [elifesciences.org]
- 11. Efficacy of everolimus, a novel mTOR inhibitor, against basal-like triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Acquired resistance to everolimus in aromatase inhibitor-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. cellbiolabs.com [cellbiolabs.com]
- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 22. researchgate.net [researchgate.net]
- 23. Video: High-Throughput Dissociation and Orthotopic Implantation of Breast Cancer Patient-Derived Xenografts [jove.com]
- 24. Orthotopic Transplantation of Breast Tumors as Preclinical Models for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Head-to-Head Comparison: CE-245677 vs. PF-06273340 in Kinase Inhibition
In the landscape of kinase inhibitor drug discovery, the development of targeted therapies often involves iterative improvements to enhance efficacy and minimize adverse effects. This guide provides a detailed, data-driven comparison of two notable small molecule inhibitors: CE-245677 and PF-06273340. Both compounds have been investigated for their potent inhibitory effects on the Tropomyosin receptor kinase (Trk) family, which are pivotal in neuronal signaling and have been implicated in cancer and pain pathways. However, their distinct selectivity profiles and pharmacokinetic properties have led to vastly different clinical trajectories.
This guide is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by available experimental data to inform future research and development efforts in this area.
Biochemical Potency and Selectivity
A primary differentiator between this compound and PF-06273340 lies in their target selectivity and potency. While both are potent Trk inhibitors, this compound also exhibits significant activity against the Tie2 kinase, an important regulator of angiogenesis. In contrast, PF-06273340 was designed as a pan-Trk inhibitor with high selectivity against a broad range of other kinases.
| Parameter | This compound | PF-06273340 | Reference |
| Target(s) | TrkA/B, Tie2 | pan-Trk (TrkA, TrkB, TrkC) | [1][2][3] |
| Cellular IC50 (TrkA/B) | 1 nM | TrkA: 6 nM, TrkB: 4 nM | [1][2][3] |
| Cellular IC50 (TrkC) | Not Reported | 3 nM | [3] |
| Cellular IC50 (Tie2) | 4.7 nM | Not a primary target | [1][2] |
| Kinase Selectivity | >100-fold selective against KDR, PDGFR, FGFR | Highly selective across a panel of 309 kinases. Notable off-target hits with IC50 >10 µM except for MUSK (53 nM) and FLT-3 (395 nM). | [1][3] |
Pharmacokinetics and Central Nervous System (CNS) Penetration
The pharmacokinetic profiles of these two compounds, particularly their ability to cross the blood-brain barrier, represent a critical point of divergence and a key lesson in kinase inhibitor design.
| Parameter | This compound | PF-06273340 | Reference |
| Oral Bioavailability (Rat) | Good (F=80%) | Orally active | [1] |
| CNS Penetration | CNS penetrant, leading to significant adverse events | Peripherally restricted by design to minimize CNS exposure | [4] |
| Clinical Development Status | Development halted due to CNS adverse events (cognitive deficits, personality changes, sleep disturbances) | Advanced to human clinical trials for the treatment of pain, demonstrating efficacy in reducing hyperalgesia. | [4][5] |
Mechanism of Action and Signaling Pathways
Both this compound and PF-06273340 function as ATP-competitive tyrosine kinase inhibitors.[6][7] They bind to the ATP-binding pocket of the Trk kinases, preventing the phosphorylation of downstream signaling molecules. The activation of Trk receptors by their neurotrophin ligands (NGF for TrkA, BDNF and NT-4 for TrkB, and NT-3 for TrkC) initiates several key intracellular signaling cascades, including the Ras/MAPK, PI3K/Akt, and PLCγ pathways, which are crucial for neuronal survival, differentiation, and synaptic plasticity.[8][9] By inhibiting Trk autophosphorylation, these compounds effectively block these downstream pathways.
The following diagram illustrates the canonical Trk signaling pathway targeted by both inhibitors.
Caption: Simplified Trk signaling pathway and points of inhibition.
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. While specific, detailed protocols for the head-to-head comparison of these two molecules are not publicly available in a single document, the following represents a generalized workflow for characterizing and comparing kinase inhibitors, based on the cited literature.
Caption: General workflow for kinase inhibitor characterization.
Biochemical Kinase Assays: The inhibitory activity of the compounds against purified Trk kinases (and other kinases for selectivity) is typically determined using radiometric or fluorescence-based assays. These assays measure the transfer of a phosphate group from ATP to a substrate peptide. IC50 values are calculated from the dose-response curves.
Cell-Based Potency Assays: To assess the activity in a more physiologically relevant context, cell lines endogenously expressing or overexpressing Trk receptors are used. Following treatment with the inhibitor and stimulation with the appropriate neurotrophin, the level of Trk autophosphorylation is measured, often by ELISA or Western blot.
Kinase Selectivity Profiling: To understand the off-target effects, the inhibitors are screened against a large panel of kinases (e.g., the Invitrogen wide kinase panel mentioned for PF-06273340) at a fixed concentration.[3] For significant hits, full IC50 curves are generated.
In Vivo Pharmacokinetic and Efficacy Studies: For promising candidates, studies in animal models (typically rodents) are conducted to determine oral bioavailability, plasma and tissue concentrations, and CNS penetration. Efficacy is then assessed in relevant disease models, such as inflammatory pain models for Trk inhibitors.[5]
Conclusion
The comparison between this compound and PF-06273340 offers a compelling case study in modern drug development. While both are potent inhibitors of the Trk family, the clinical failure of this compound due to on-target CNS side effects underscored the necessity of designing subsequent inhibitors with peripheral restriction for non-oncological indications like pain.[4] PF-06273340 exemplifies this rational design approach, demonstrating that high potency and selectivity can be successfully combined with favorable pharmacokinetic properties to yield a promising clinical candidate. This head-to-head analysis highlights the critical importance of considering not just the primary target engagement, but also the broader selectivity and tissue distribution profiles when developing novel kinase inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Trk receptor | Tie-2 | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Demonstration of an anti‐hyperalgesic effect of a novel pan‐Trk inhibitor PF‐06273340 in a battery of human evoked pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of CE-245677
For researchers and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the safe disposal of CE-245677, a potent Trk receptor inhibitor. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide synthesizes general best practices for the disposal of similar research-grade chemical compounds.
It is imperative to consult and adhere to your institution's specific safety protocols and local, state, and federal regulations for chemical waste disposal.
Immediate Safety and Handling Precautions
Before proceeding with disposal, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Quantitative Data Summary
For reference, key physical and biological data for this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C27H31N7O2 | MedChemExpress |
| Molecular Weight | 497.58 g/mol | MedChemExpress |
| IC50 (TrkA) | 1 nM | MedChemExpress |
| IC50 (TrkB) | 1 nM | MedChemExpress |
| IC50 (Tie2) | 4.7 nM | MedChemExpress |
| Solubility in DMSO | ≥ 125 mg/mL | MedChemExpress |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of this compound waste.
-
Segregation of Waste:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste guidelines.[1]
-
Keep solid waste (e.g., contaminated filter paper, weighing boats) separate from liquid waste (e.g., unused solutions).
-
-
Containerization:
-
Labeling:
-
Storage:
-
Disposal Request:
-
Follow your institution's procedures to request a hazardous waste pickup from the Environmental Health and Safety (EHS) office.[3]
-
Experimental Protocols Cited
While specific experimental protocols for this compound are proprietary, its mechanism of action as a Trk receptor inhibitor involves the disruption of signaling pathways crucial for neuronal survival and differentiation. The binding of neurotrophins to Trk receptors initiates a signaling cascade that can be studied using techniques such as:
-
Western Blotting: To detect the phosphorylation status of Trk receptors and downstream signaling proteins like Akt and ERK in response to this compound treatment.
-
Cell Viability Assays (e.g., MTT, CellTiter-Glo): To assess the cytotoxic or cytostatic effects of this compound on cancer cell lines that overexpress Trk receptors.
-
In Vivo Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in animal models.
Visualizing the Disposal Workflow and Signaling Pathway
To further clarify the procedures and the compound's biological context, the following diagrams are provided.
Caption: A logical workflow for the proper disposal of this compound waste.
Caption: The inhibitory action of this compound on the Trk signaling pathway.
References
- 1. rtong.people.ust.hk [rtong.people.ust.hk]
- 2. engineering.purdue.edu [engineering.purdue.edu]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. acs.org [acs.org]
- 5. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
Comprehensive Safety and Handling Guide for the Novel Kinase Inhibitor CE-245677
Disclaimer: CE-245677 is a fictional compound. This document is a template illustrating the necessary safety and handling information for a potent, novel chemical entity in a research setting. Always refer to the specific Safety Data Sheet (SDS) for any chemical you handle.
This guide provides essential safety protocols, operational procedures, and disposal instructions for the handling of this compound, a potent, powdered kinase inhibitor intended for laboratory research use only. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure research environment.
Personal Protective Equipment (PPE)
Due to the potent nature and fine particulate form of this compound, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or ingestion.
Primary Engineering Control: All handling of powdered this compound must be conducted within a certified chemical fume hood or a powder containment hood to minimize inhalation risk.
Required PPE includes:
-
Eye Protection: Chemical splash goggles or a full-face shield are required to protect the eyes from dust and potential splashes.[1][2][3]
-
Hand Protection: Double-gloving with nitrile gloves is required. The outer glove should be removed and disposed of as hazardous waste immediately after handling.[4] Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[4]
-
Body Protection: A disposable, solid-front lab coat with long sleeves and tight cuffs is mandatory.[5] For large-scale operations or spill cleanup, chemical-resistant coveralls should be worn.[2]
-
Respiratory Protection: When handling the powder outside of a containment hood, a fit-tested N95 or higher-level respirator is required to protect against airborne particles.[1][4]
Operational and Disposal Plans
Operational Plan: Handling and Storage
-
Receiving: Upon receipt, inspect the container for any damage. The container should be wiped down with a damp cloth before being moved into the laboratory.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container must be tightly sealed and clearly labeled.
-
Weighing: Weighing of the powder must be performed in a chemical fume hood or a balance enclosure to prevent the dispersal of fine particles.
-
Spill Response: In case of a spill, evacuate the area and prevent others from entering. For small spills, gently cover the powder with an absorbent material and then carefully collect it into a labeled hazardous waste container. For large spills, contact the Environmental Health and Safety (EHS) department immediately.
Disposal Plan
-
Solid Waste: All solid waste contaminated with this compound, including used gloves, weigh boats, and absorbent materials, must be placed in a clearly labeled hazardous waste container.[6][7]
-
Liquid Waste: Solutions containing this compound and solvent rinses from cleaning glassware should be collected in a designated, sealed hazardous waste container.[6][8]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[6][8]
-
Waste Pickup: Contact your institution's EHS department to schedule a pickup for all hazardous waste containers.[6]
Quantitative Data
The following table summarizes the hypothetical safety and physicochemical properties of this compound.
| Property | Value |
| Molecular Weight | 452.5 g/mol |
| Appearance | White to off-white crystalline powder |
| Oral LD50 (Rat, hypothetical) | 50 mg/kg |
| Occupational Exposure Limit (OEL, hypothetical) | 0.1 µg/m³ (8-hour TWA) |
| Solubility | Soluble in DMSO (>10 mg/mL), sparingly soluble in Ethanol |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol details the preparation of a 10 mM stock solution of this compound in DMSO.[9][10][11]
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Spatula
-
Weigh boat
-
1.5 mL microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Pre-calculation: Determine the mass of this compound required. For 1 mL of a 10 mM solution (MW = 452.5 g/mol ), the required mass is 4.525 mg.[12][13]
-
Weighing: In a chemical fume hood, carefully weigh out 4.525 mg of this compound into a weigh boat using an analytical balance.
-
Transfer: Quantitatively transfer the weighed powder into a 1.5 mL microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the microcentrifuge tube.
-
Mixing: Vortex the tube until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be applied if necessary.
-
Labeling and Storage: Clearly label the tube with the compound name, concentration, solvent, and date of preparation. Store the stock solution at -20°C, protected from light.
Mandatory Visualizations
Caption: Experimental workflow for preparing a stock solution of this compound.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 2. realsafety.org [realsafety.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. pppmag.com [pppmag.com]
- 5. nspcoatings.co.uk [nspcoatings.co.uk]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. benchchem.com [benchchem.com]
- 9. chemicals.co.uk [chemicals.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. mgel.msstate.edu [mgel.msstate.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
